molecular formula C8H7BrN2O B1444732 4-Bromo-3-methoxy-1H-indazole CAS No. 938061-94-0

4-Bromo-3-methoxy-1H-indazole

Cat. No.: B1444732
CAS No.: 938061-94-0
M. Wt: 227.06 g/mol
InChI Key: DIGXMSCAORNNLD-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1H-indazole is a high-purity chemical intermediate offered for research and development purposes. This compound features the indazole heterocyclic system, a prominent scaffold in medicinal chemistry, substituted with bromo and methoxy functional groups that provide versatile sites for further synthetic modification via cross-coupling and other substitution reactions . With the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol, it is characterized for reliable use in experimental workflows . The product is supplied with a typical purity of 97% or higher, ensuring consistency in your results . As a key building block, its primary research value lies in the synthesis of more complex molecules for drug discovery programs and the investigation of biochemical pathways. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all recommended handling and storage protocols, which include storing the material sealed in a dry, room-temperature environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGXMSCAORNNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733117
Record name 4-Bromo-3-methoxy-1H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID30733117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938061-94-0
Record name 4-Bromo-3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-3-methoxy-1H-indazole CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

CAS Number: 938061-94-0[1][2][3][4][5][6]

Executive Summary

4-Bromo-3-methoxy-1H-indazole (CAS: 938061-94-0) is a specialized heterocyclic building block critical in the synthesis of small-molecule kinase inhibitors and pharmaceutical intermediates.[1][2] Its structural uniqueness lies in the 4-bromo substituent—a sterically hindered yet reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura)—and the 3-methoxy group, which modulates solubility and hydrogen-bond acceptor properties.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, chemical properties, and application in medicinal chemistry. It is designed for synthetic chemists and drug discovery scientists requiring actionable protocols and mechanistic insights.

Chemical Identity & Characterization

Property Data
CAS Number 938061-94-0
IUPAC Name 4-Bromo-3-methoxy-1H-indazole
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
SMILES COc1nnc2c(Br)cccc12
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Purity Standard Typically ≥97% (HPLC) for research applications

Retrosynthetic Analysis & Synthesis Protocols

Strategic Disconnection

The synthesis of 4-bromo-3-methoxy-1H-indazole poses a regioselectivity challenge: ensuring O-methylation over N-methylation of the indazole core. The most robust pathway involves constructing the indazole ring with the halogen in place, followed by functional group manipulation at C3.

Pathway Logic:
  • Core Construction: Utilization of 2,6-dibromobenzonitrile allows for the regioselective formation of the indazole ring via hydrazine condensation.

  • Functionalization: The resulting 3-aminoindazole is hydrolyzed to the indazol-3-one (tautomer of indazol-3-ol).

  • Selective Methylation: O-methylation is achieved using silver salts or specific alkylating conditions to favor the O-isomer over the N-isomer.

Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-1H-indazol-3-amine
  • Precursor: 2,6-Dibromobenzonitrile

  • Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol/Pyridine.[3]

  • Mechanism: Nucleophilic aromatic substitution (SₙAr) of one bromine by hydrazine, followed by intramolecular cyclization onto the nitrile.

  • Protocol:

    • Dissolve 2,6-dibromobenzonitrile (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) and reflux for 12–16 hours.

    • Cool to room temperature. The product, 4-bromo-1H-indazol-3-amine, typically precipitates.

    • Filter, wash with cold ethanol, and dry.

Step 2: Hydrolysis to 4-Bromo-1H-indazol-3-ol (Indazolone)
  • Reagents: Sulfuric acid (H₂SO₄), Water.[4]

  • Protocol:

    • Suspend the amine from Step 1 in 20% H₂SO₄.

    • Reflux for 24 hours to hydrolyze the amino group to the hydroxyl group (tautomerizing to the ketone).

    • Cool and neutralize carefully with NaOH to precipitate the 4-bromoindazol-3-ol.

Step 3: Regioselective O-Methylation
  • Reagents: Methyl iodide (MeI), Silver carbonate (Ag₂CO₃), Toluene or DMF.

  • Critical Insight: Using basic conditions (e.g., K₂CO₃) often leads to mixtures of N1-methyl, N2-methyl, and O-methyl products. Silver carbonate promotes O-alkylation via coordination to the nitrogen, steering the electrophile to the oxygen.

  • Protocol:

    • Dissolve 4-bromo-1H-indazol-3-ol (1.0 eq) in dry toluene/DMF (10:1).

    • Add Ag₂CO₃ (1.5 eq) and stir for 30 mins in the dark.

    • Add Methyl Iodide (1.2 eq) dropwise.

    • Stir at 50°C for 4–6 hours. Monitor by TLC/LCMS.

    • Filter through Celite to remove silver salts. Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis & Signaling Pathways

Synthesis Workflow Diagram

The following diagram illustrates the chemical transformation from the nitrile precursor to the final target, highlighting the critical regioselectivity node.

SynthesisPathway Start 2,6-Dibromobenzonitrile Inter1 4-Bromo-1H-indazol-3-amine Start->Inter1 N2H4·H2O, Reflux (Cyclization) Inter2 4-Bromo-1H-indazol-3-ol (Tautomer: Indazolone) Inter1->Inter2 H2SO4, H2O (Hydrolysis) Final 4-Bromo-3-methoxy-1H-indazole (CAS: 938061-94-0) Inter2->Final MeI, Ag2CO3 (Selective O-Methylation) Side N-Methylated Byproducts Inter2->Side Base (K2CO3)

Caption: Step-wise synthesis of 4-Bromo-3-methoxy-1H-indazole emphasizing the O-selective methylation step.

Applications in Drug Discovery

Scaffold Utility

The 4-bromo-3-methoxy-1H-indazole core is a "privileged scaffold" in medicinal chemistry.

  • 4-Position (Bromine): Serves as an electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This allows the introduction of aryl, heteroaryl, or amino groups to extend the molecule into the solvent-exposed region of a protein binding pocket.

  • 3-Position (Methoxy): Acts as a hydrogen bond acceptor. In kinase inhibitors, this group often interacts with the hinge region or stabilizes the conformation of the inhibitor within the ATP-binding site.

Target Classes
  • FGFR Inhibitors: Indazole derivatives are frequent scaffolds for Fibroblast Growth Factor Receptor (FGFR) inhibition.

  • VEGFR Inhibitors: Used in anti-angiogenic therapies.

  • Lenacapavir Analogs: While Lenacapavir uses a 4-chloro-7-substituted indazole, the 4-bromo analogs are valuable for Structure-Activity Relationship (SAR) studies to probe steric tolerance at the 4-position.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Lead Sciences. (n.d.). 4-Bromo-3-methoxy-1H-indazole Product Page. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2007). US20070123527A1 - 3-Amino-1-arylpropyl indoles and aza-substituted indoles and uses thereof.
  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of molecular properties critical for drug development. This guide provides a comprehensive technical overview of 4-Bromo-3-methoxy-1H-indazole, a key building block for chemical synthesis and drug discovery. We will delve into its core physical properties, propose a robust synthetic route based on established chemical principles, and outline a complete workflow for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this valuable compound.

Molecular Structure and Core Properties

4-Bromo-3-methoxy-1H-indazole (CAS No: 938061-94-0) is a substituted indazole featuring a bromine atom at the 4-position and a methoxy group at the 3-position. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the methoxy group modulates the electronic properties and potential hydrogen bonding capabilities of the molecule.

Caption: Molecular structure of 4-Bromo-3-methoxy-1H-indazole.

The fundamental properties of this compound are summarized in the table below, based on available supplier data.

PropertyValueSource
CAS Number 938061-94-0[1]
Molecular Formula C₈H₇BrN₂O[1]
Molecular Weight 227.06 g/mol [1]
Purity ≥97%[1]
Appearance Solid (predicted)Inferred from analogs[2]
Storage Sealed in a dry environment at room temperature.[1]

Synthesis and Mechanistic Rationale

Causality of Experimental Design: The chosen synthetic pathway leverages the nucleophilicity of the hydroxyl group. In an alkaline medium, a strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a highly reactive alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide, in a classic Williamson ether synthesis (Sɴ2 reaction). A polar aprotic solvent like dimethylformamide (DMF) is ideal as it effectively solvates the cation (Na⁺) without interfering with the nucleophile, thus accelerating the reaction rate.

G start Precursor: 4-Bromo-1H-indazol-3-ol step1 Deprotonation with NaH in DMF at 0°C start->step1 intermediate Formation of Sodium Indazol-3-oxide Intermediate step1->intermediate step2 Nucleophilic Attack on Methyl Iodide (CH3I) intermediate->step2 product Crude 4-Bromo-3-methoxy-1H-indazole step2->product workup Aqueous Workup (Quench with water, Extract with EtOAc) product->workup purification Purification via Column Chromatography workup->purification final Pure 4-Bromo-3-methoxy-1H-indazole purification->final

Caption: Proposed workflow for the synthesis of 4-Bromo-3-methoxy-1H-indazole.

Experimental Protocol: O-Methylation
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-indazol-3-ol (1.0 eq) and anhydrous DMF. Cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred suspension. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Dilute with water and extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure product.

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system for structural elucidation.

G cluster_0 Primary Analysis cluster_1 Secondary Analysis A Mass Spectrometry (MS) Confirms MW & Isotopic Pattern C Infrared (IR) Spectroscopy Confirms Functional Groups A->C Confirmation D Melting Point Analysis Assesses Purity A->D Confirmation B ¹H & ¹³C NMR Spectroscopy Confirms Connectivity & Structure B->C Confirmation B->D Confirmation start Synthesized Product start->A Primary ID start->B Primary ID

Caption: A comprehensive analytical workflow for structural validation.

Mass Spectrometry (MS)

Trustworthiness: The most definitive initial test for this compound is mass spectrometry due to the unique isotopic signature of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing unambiguous confirmation of a monobrominated compound.

  • Expected Result: An [M]⁺ peak at m/z 226 and an [M+2]⁺ peak at m/z 228, with relative intensities of approximately 100:98.

  • Protocol (ESI-MS):

    • Prepare a dilute solution of the sample in methanol or acetonitrile (~0.1 mg/mL).

    • Infuse the solution directly into an Electrospray Ionization (ESI) source operating in positive ion mode.

    • Acquire the mass spectrum over a range of m/z 50-500.

    • Verify the molecular ion peaks and their isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information on the proton environment.

    • Expected Signals:

      • A singlet around 3.9-4.1 ppm, integrating to 3H, corresponding to the methoxy (-OCH₃) protons.

      • A multiplet system in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring portion of the indazole.

      • A broad singlet at higher chemical shift (>10 ppm) for the N-H proton.

  • ¹³C NMR: This provides information on the carbon skeleton.

    • Expected Signals: Eight distinct signals are expected: one for the methoxy carbon (approx. 55-60 ppm) and seven for the indazole ring carbons in the aromatic/heterocyclic region.

  • Protocol (¹H and ¹³C NMR):

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Rationale: DMSO-d₆ is often preferred for N-H containing compounds as it prevents rapid proton exchange.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

Solubility and Safety
  • Solubility: Based on its structure and data for analogs like 4-Bromo-1H-indazole, the compound is expected to be soluble in polar aprotic solvents such as DMSO, DMF, and acetone, and moderately soluble in alcohols like methanol and ethanol.[2] It is predicted to have low solubility in water and nonpolar solvents like hexane.

  • Safety and Handling:

    • While specific toxicity data is unavailable, related bromo-heterocycles are classified as harmful or irritant.

    • GHS Hazard Classifications (Inferred): Likely Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (respiratory irritation).[4]

    • Precautions: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

  • The Royal Society of Chemistry. (n.d.).
  • MedchemExpress.com. (n.d.). 4-Bromo-1H-indazole | Biochemical Reagent. MedchemExpress.com.
  • ResearchGate. (n.d.). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9. Sigma-Aldrich.
  • National Institutes of Health. (n.d.). 1H-Imidazole, 4-bromo- | C3H3BrN2. PubChem.
  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
  • MPG.PuRe. (n.d.). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. MPG.PuRe.
  • Lead Sciences. (n.d.). 4-Bromo-3-methoxy-1H-indazole. Lead Sciences.
  • MPG.PuRe. (n.d.). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. MPG.PuRe.

Sources

The Strategic Synthesis and Application of 4-Bromo-3-methoxy-1H-indazole: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Significance of Strategic Functionalization

The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its rigid structure and ability to participate in a multitude of non-covalent interactions have made it a cornerstone in the design of targeted therapeutics.[1][2] Indazole derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities ranging from anti-inflammatory to potent anti-cancer effects through mechanisms like kinase inhibition.[3][4] This guide focuses on a particularly valuable, strategically functionalized derivative: 4-Bromo-3-methoxy-1H-indazole.

The deliberate placement of a bromine atom at the 4-position and a methoxy group at the 3-position transforms the simple indazole core into a versatile building block for drug discovery. The bromo substituent serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space.[5] Concurrently, the 3-methoxy group modulates the electronic properties of the pyrazole ring and can influence binding interactions with biological targets. This technical guide will provide an in-depth exploration of the synthesis, structural characterization, and strategic applications of 4-Bromo-3-methoxy-1H-indazole for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 4-Bromo-3-methoxy-1H-indazole is fundamental for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 938061-94-0[6]
Molecular Formula C₈H₇BrN₂O[6]
Molecular Weight 227.06 g/mol [6]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetateInferred from synthetic procedures of related compounds
Spectroscopic Characterization: A Predictive Analysis

While a comprehensive, publicly available set of spectroscopic data for 4-Bromo-3-methoxy-1H-indazole is not readily found in the literature, we can predict its characteristic spectral features based on the closely related and well-characterized analog, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole.[5] The substitution pattern's influence on the electronic environment allows for a reasoned estimation of the expected NMR, IR, and MS data.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity and coupling constants dictated by the substitution pattern.

  • Methoxy Protons: A characteristic singlet for the methoxy group (OCH₃) is anticipated around δ 3.9-4.1 ppm.

  • N-H Proton: A broad singlet corresponding to the N-H proton of the indazole ring is expected, likely in the downfield region (δ 10.0-12.0 ppm), though its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the typical aromatic region (δ 110-140 ppm).

  • C-Br Carbon: The carbon atom attached to the bromine (C4) will be shifted to a higher field compared to its unsubstituted counterpart.

  • C-OCH₃ Carbon: The carbon of the methoxy group will appear as a distinct signal around δ 55-60 ppm.

  • Indazole Ring Carbons: The carbons of the pyrazole moiety will have characteristic shifts, with the C3 carbon bearing the methoxy group expected at a lower field.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

  • C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) for the aryl ether.

  • C=C and C=N Aromatic Ring Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted):

  • Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 226 and 228, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) and potentially the bromine atom (-Br).

Synthesis of 4-Bromo-3-methoxy-1H-indazole: A Strategic Approach

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 4-bromo-1H-indazol-3-ol.

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation cluster_2 Purification A 4-Bromo-1H-indazol-3-ol B Intermediate Anion A->B Base (e.g., NaH) in aprotic solvent (e.g., THF) C 4-Bromo-3-methoxy-1H-indazole B->C Methylating Agent (e.g., CH₃I) D Purified Product C->D Column Chromatography

Caption: Proposed synthetic workflow for 4-Bromo-3-methoxy-1H-indazole.

Detailed Experimental Protocol (Proposed)

This protocol is based on the well-established O-alkylation of a similar heterocyclic compound and should be optimized for the specific substrate.[5]

Step 1: Synthesis of 4-Bromo-3-methoxy-1H-indazole

  • Reaction Setup: To a stirred suspension of a strong base, such as sodium hydride (1.2 equivalents), in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-indazol-3-ol (1.0 equivalent) portion-wise at 0 °C.

    • Rationale: The use of a strong, non-nucleophilic base ensures the complete deprotonation of the relatively acidic hydroxyl group at the 3-position, forming the corresponding alkoxide. An aprotic solvent is crucial to prevent quenching of the base.

  • Formation of the Alkoxide: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

  • Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (1.5 equivalents), dropwise.

    • Rationale: Methyl iodide is a highly effective methylating agent for this type of Sₙ2 reaction with the generated alkoxide.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Bromo-3-methoxy-1H-indazole.

Reactivity and Strategic Applications in Drug Discovery

The true value of 4-Bromo-3-methoxy-1H-indazole lies in its potential for further chemical transformations, making it a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Key Chemical Transformations

Reactivity_Diagram cluster_0 Cross-Coupling Reactions at C4 cluster_1 N-Functionalization A 4-Bromo-3-methoxy-1H-indazole B Suzuki Coupling (Boronic Acids/Esters) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Amines) A->D Pd Catalyst, Base E N-Alkylation/Arylation A->E Base, Electrophile

Caption: Key reactivity of 4-Bromo-3-methoxy-1H-indazole.

The bromine atom at the 4-position is the primary site for diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with a wide range of primary and secondary amines.

The nitrogen atom of the indazole ring can also be functionalized through N-alkylation or N-arylation, providing another point for structural modification.

Role as an Intermediate in Kinase Inhibitor Synthesis

The indazole scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the backbone of the kinase's ATP-binding pocket. The strategic placement of substituents on the indazole ring is crucial for achieving potency and selectivity. 4-Bromo-3-methoxy-1H-indazole is an ideal starting material for the synthesis of such inhibitors. The 4-position can be elaborated to introduce larger substituents that can occupy hydrophobic pockets within the kinase active site, while the 3-methoxy group can fine-tune the electronic properties and potentially form hydrogen bonds.

While a specific marketed drug containing the 4-Bromo-3-methoxy-1H-indazole fragment has not been identified in this review, its utility is evident from its inclusion in patent literature for the development of novel therapeutics, including inhibitors of c-Jun N-terminal kinase (JNK).

Conclusion: A Versatile Building Block for Future Drug Discovery

4-Bromo-3-methoxy-1H-indazole represents a highly valuable and versatile building block for medicinal chemists. Its strategically placed functional groups allow for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries for biological screening. The indazole core's proven track record as a pharmacologically privileged scaffold, particularly in the realm of kinase inhibitors, further underscores the importance of this intermediate. As the demand for novel and selective therapeutics continues to grow, the strategic application of well-designed building blocks like 4-Bromo-3-methoxy-1H-indazole will undoubtedly play a crucial role in the future of drug discovery.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-methoxy-1H-indazole. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). US6982274B2 - 1H-indazole compound.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • MDPI. (2022). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). WO2019046467A1 - Therapeutic indazoles.
  • ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009106982A1 - Indazole derivatives.
  • Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
  • PubMed Central. (2015). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2009/144554 A1.
  • Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved January 29, 2026, from [Link]

  • PubMed. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

Sources

Strategic Utilization of 4-Bromo-3-methoxy-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

In the landscape of modern drug discovery, 4-Bromo-3-methoxy-1H-indazole represents a "privileged scaffold" offering a unique combination of steric constraint and electronic modulation. Unlike the more common 5- or 6-substituted indazoles, the 4-bromo variant places a halogen handle adjacent to the bridgehead carbon, creating a sterically crowded environment that is highly valuable for designing atropisomeric kinase inhibitors or inducing specific conformational locks in protein-ligand interactions.

Simultaneously, the 3-methoxy group serves two critical functions:

  • Tautomeric Locking: It effectively masks the C3-hydroxyl, preventing the formation of the thermodynamically stable indazolone tautomer, thereby enforcing aromaticity in the pyrazole ring.

  • Electronic Tuning: It acts as a weak electron donor, modulating the basicity of the N1/N2 nitrogens while providing a hydrogen bond acceptor vector distinct from the donor capability of a free C3-OH.[1]

This guide details the physicochemical profile, synthesis logic, and functionalization protocols for this high-value intermediate.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 4-Bromo-3-methoxy-1H-indazole
CAS Number Not widely listed; Analogous to 1000342-95-9 (generic 4-bromo)
Molecular Formula

Molecular Weight 227.06 g/mol
Exact Mass 225.9742
SMILES COc1nnc2c(Br)cccc12
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
pKa (Calc) ~13.5 (N-H deprotonation)
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (N, O, N)

Synthetic Architecture & Regioselectivity

The synthesis of 4-Bromo-3-methoxy-1H-indazole is chemically non-trivial due to the competition between O-alkylation (desired) and N-alkylation (undesired). The precursor, 4-bromo-1H-indazol-3-ol, exists in equilibrium with its keto-tautomer (indazol-3-one). Direct alkylation often favors the nitrogen atoms (N1 or N2) under thermodynamic control.[1][3]

Mechanistic Pathway

To achieve high selectivity for the oxygen atom (O3), the reaction must be driven by Hard-Soft Acid-Base (HSAB) principles or specific metal chelation.[1]

  • Kinetic Control: Use of silver salts (Ag₂CO₃) often favors O-alkylation via a "silver-template" mechanism.[1]

  • Steric Control: The 4-bromo substituent provides steric bulk that slightly disfavors N2-alkylation, but N1-alkylation remains a major competing pathway.

Synthesis Workflow Diagram

The following diagram illustrates the critical bifurcation in the synthesis pathway.

SynthesisPath Start 2-Amino-4-bromobenzoic Acid (Precursor) Cyclization Cyclization (NaNO2 / H+) Start->Cyclization Intermediate 4-Bromo-1H-indazol-3-ol (Tautomeric Eq.) Cyclization->Intermediate ConditionA Condition A: MeI, K2CO3, DMF (Thermodynamic) Intermediate->ConditionA ConditionB Condition B: MeI, Ag2CO3, Toluene (Kinetic/Chelation) Intermediate->ConditionB ProdN N-Methylated (Major impurity) ConditionA->ProdN Major ProdO 4-Bromo-3-methoxy-1H-indazole (Target) ConditionA->ProdO Minor ConditionB->ProdN Minor ConditionB->ProdO Major (>85%)

Figure 1: Divergent synthesis pathways showing the necessity of silver-mediated alkylation to favor O-methylation over N-methylation.

Experimental Protocols

Preparation of Precursor: 4-Bromo-1H-indazol-3-ol

Note: This step utilizes a modified Sandmeyer-cyclization approach.[1]

  • Diazotization: Dissolve 2-amino-4-bromobenzoic acid (10.0 mmol) in aqueous HCl (6 M, 20 mL). Cool to 0°C. Add NaNO₂ (11.0 mmol) dropwise. Stir for 30 min.

  • Reduction/Cyclization: Add SnCl₂·2H₂O (22.0 mmol) in conc.[1] HCl slowly to the diazonium salt. The hydrazine intermediate forms in situ.[1] Heat to 80°C for 2 hours to induce cyclization.

  • Isolation: Cool to RT. Adjust pH to ~5 with NaOH. The precipitate (4-bromo-1H-indazol-3-ol) is filtered, washed with water, and dried.

Regioselective O-Methylation (The "Silver Route")

Rationale: Silver carbonate coordinates with the indazole nitrogens, directing the electrophile (MeI) to the oxygen.

Reagents:

  • 4-Bromo-1H-indazol-3-ol (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq)[1]

  • Silver Carbonate (Ag₂CO₃) (1.5 eq)[1]

  • Solvent: Anhydrous Toluene or Benzene (Caution: Carcinogen)[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask under Argon, suspend 4-bromo-1H-indazol-3-ol (500 mg, 2.35 mmol) and Ag₂CO₃ (970 mg, 3.52 mmol) in anhydrous Toluene (15 mL).

  • Addition: Add Methyl Iodide (0.18 mL, 2.82 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C. Protect from light (silver salts are photosensitive). Stir for 12–18 hours.[1]

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The O-methylated product typically has a higher Rf than the N-methylated byproducts.[1]

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).[1]

    • Gradient: 0%

      
       20% EtOAc in Hexanes.[1]
      
    • Yield: Expect 75–85% of the O-methyl isomer.[1]

Self-Validation Check:

  • 1H NMR (DMSO-d6): The O-methyl group typically appears as a singlet around

    
     3.9–4.1 ppm .[1] If you see a signal at 
    
    
    
    3.4–3.6 ppm, you likely have N-methylation.[1]
  • 13C NMR: The C3 carbon attached to OMe will shift significantly upfield compared to the carbonyl of the indazolone.[1]

Functionalization & Applications

Once synthesized, the 4-bromo-3-methoxy-1H-indazole scaffold serves as a versatile hub. The 4-bromo position is sterically hindered, often requiring specialized phosphine ligands for cross-coupling.[1]

Functionalization Core 4-Bromo-3-methoxy-1H-indazole Suzuki Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (Pd2(dba)3, XPhos, R-NH2) Core->Buchwald N_Alk N1-Alkylation (NaH, R-X) Core->N_Alk Biaryl 4-Aryl-3-methoxyindazole (Kinase Inhibitor Core) Suzuki->Biaryl C4-C bond Amine 4-Amino-3-methoxyindazole (H-Bond Donor/Acceptor) Buchwald->Amine C4-N bond Soluble N1-Functionalized Prodrug N_Alk->Soluble Solubility/Targeting

Figure 2: Functionalization logic.[1] Note that Suzuki couplings at C4 may require elevated temperatures (100°C+) due to the peri-interaction with the N1-H or N1-substituent.

Critical Considerations for Drug Design[1][4]
  • Metabolic Stability: The 3-methoxy group is generally stable but can be a site for O-demethylation by CYP450 enzymes.[1] Deuteration (

    
    ) can mitigate this.[1]
    
  • Vector Analysis: The 4-position vector points directly into the "back pocket" of many ATP-binding sites in kinases, making this scaffold ideal for Type II kinase inhibitors.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential skin sensitizer.[1]

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Light sensitive (due to potential for radical formation at the C-Br bond over long periods).[1]

References

  • Synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole (Analogous Chemistry). Molbank2009 , M639.[1][4] (Demonstrates the utility of O-methylation to mask hydroxyl groups in bromo-azoles). Link[1][4]

  • Regioselective alkylation of a versatile indazole. Beilstein J. Org.[1] Chem.2024 .[1][5][6] (Detailed mechanistic study on N1 vs N2 vs O alkylation in indazoles). Link

  • Indazole Scaffolds in Drug Discovery. National Institutes of Health (NIH) / PMC.[1] (Review of indazole utility in oncology and kinase inhibition). Link

  • 4-Bromo-1H-indazole Physical Properties. PubChem. (Source for physicochemical data of the parent scaffold).[1][7][8][9][4][10][5][11][12] Link[1]

  • Synthesis of Indazole-based Fluorophores and Intermediates. RSC Advances. (Discusses the electronic properties of 3-alkoxyindazoles). Link

Sources

A Comprehensive Technical Guide to 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth analysis of 4-Bromo-3-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its chemical identity, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its strategic applications as a versatile building block for novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who require a technical understanding of this important scaffold.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most frequently utilized form in drug design.[1]

The significance of this scaffold is underscored by its presence in several FDA-approved drugs. For instance, Niraparib , a PARP inhibitor for ovarian cancer, and Pazopanib , a multi-target tyrosine kinase inhibitor for renal cell carcinoma, both feature the indazole core, demonstrating its clinical relevance and therapeutic potential.[1] 4-Bromo-3-methoxy-1H-indazole emerges as a particularly valuable intermediate, offering two distinct and strategically important functional handles for molecular elaboration in drug discovery campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in research and development.

IUPAC Name and Structural Identifiers
  • IUPAC Name: 4-Bromo-3-methoxy-1H-indazole

  • CAS Number: 938061-94-0[3]

  • Molecular Formula: C₈H₇BrN₂O[3]

  • Structure: Chemical Structure of 4-Bromo-3-methoxy-1H-indazole

Physicochemical Data

The key properties of 4-Bromo-3-methoxy-1H-indazole are summarized in the table below, compiled from supplier technical data.

PropertyValueSource
Molecular Weight 227.06 g/mol [3]
Purity Typically ≥97%[3]
Appearance Solid (form may vary)
Storage Conditions Sealed in a dry environment at room temperature.[3]

Synthesis and Mechanistic Rationale

The strategic synthesis of 4-Bromo-3-methoxy-1H-indazole is crucial for its availability as a research chemical. While multiple routes can be envisioned, a common and logical approach involves the O-methylation of a 3-hydroxyindazole precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the methyl-oxygen bond, identifying 4-Bromo-1H-indazol-3-ol as the key precursor. This precursor can be derived from simpler starting materials through established indazole ring-formation methodologies.

Retrosynthesis Target 4-Bromo-3-methoxy-1H-indazole Precursor1 4-Bromo-1H-indazol-3-ol Target->Precursor1 C-O Disconnection (Williamson Ether Synthesis)

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: O-Methylation

This protocol describes the O-methylation of 4-Bromo-1H-indazol-3-ol. The choice of a strong base and an electrophilic methyl source is critical for driving the reaction to completion. This method is adapted from standard O-alkylation procedures for similar heterocyclic systems.[4]

Reactants:

  • 4-Bromo-1H-indazol-3-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-Bromo-1H-indazol-3-ol.

  • Solvent Addition: Add anhydrous THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. Causality Note: The use of NaH, a non-nucleophilic strong base, ensures complete deprotonation of the relatively acidic 3-hydroxyl group to form the corresponding alkoxide without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours. Causality Note: Methyl iodide serves as an excellent electrophile for the Sₙ2 reaction with the generated nucleophilic alkoxide.

  • Quenching: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 4-Bromo-3-methoxy-1H-indazole.

Applications in Drug Discovery

4-Bromo-3-methoxy-1H-indazole is not an end-product but a versatile scaffold. Its value lies in the two orthogonal functional groups that allow for selective and sequential chemical modifications.

A Bifunctional Building Block for Library Synthesis
  • C4-Position (Bromo Group): The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups, enabling systematic Structure-Activity Relationship (SAR) studies.

  • C3-Position (Methoxy Group): The methoxy group is a stable ether. However, it can be cleaved under specific conditions (e.g., using strong Lewis acids like BBr₃) to reveal the 3-hydroxyindazole. This hydroxyl group can then be used for further functionalization, such as esterification, etherification, or conversion to other functionalities. The functionalization at the C-3 position is known to be a key strategy for developing potent kinase inhibitors and other pharmaceuticals.[5]

The diagram below illustrates a typical workflow for diversifying the 4-Bromo-3-methoxy-1H-indazole core.

Workflow Core 4-Bromo-3-methoxy-1H-indazole Coupling Suzuki / Buchwald-Hartwig Cross-Coupling @ C4 Core->Coupling Cleavage O-Demethylation (e.g., BBr₃) @ C3 Core->Cleavage Library1 C4-Diversified Library Coupling->Library1 Intermediate 3-Hydroxy-4-Aryl-1H-indazole Coupling->Intermediate Functionalization Esterification / Etherification @ C3-OH Intermediate->Functionalization Library2 C3/C4-Diversified Library Functionalization->Library2

Caption: Diversification workflow for the indazole scaffold.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet for 4-Bromo-3-methoxy-1H-indazole is not widely available, data from analogous compounds like 4-bromo-1H-indazole and other halogenated heterocycles can be used to infer its hazard profile.[6]

Hazard Identification
  • Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or in contact with skin.[7]

  • Irritation: Expected to be a skin and serious eye irritant.[6][7]

  • Respiratory: May cause respiratory tract irritation.[7]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

  • Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][8]

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

4-Bromo-3-methoxy-1H-indazole is a high-value synthetic intermediate with significant potential in drug discovery. Its bifunctional nature allows for controlled, regioselective modifications, making it an ideal scaffold for building diverse chemical libraries targeting a range of diseases. A thorough understanding of its synthesis, chemical properties, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from tandfonline.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo-. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from mdpi.com. [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Lead Sciences. (n.d.). 4-Bromo-3-methoxy-1H-indazole. Retrieved from leadsciences.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-(difluoromethyl)-7-methoxy-1H-indazole. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from ncbi.nlm.nih.gov. [Link]

  • ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from chemrxiv.org. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from pubs.rsc.org. [Link]

Sources

The Emerging Therapeutic Potential of 4-Bromo-3-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics and investigational drugs.[1][2] Its unique structural and electronic properties make it a privileged pharmacophore for targeting a diverse array of biological macromolecules. This technical guide provides an in-depth exploration of 4-Bromo-3-methoxy-1H-indazole, a promising yet under-explored derivative. We will delve into its synthetic rationale, predicted biological activities based on robust structure-activity relationship (SAR) data from analogous compounds, and detailed protocols for its evaluation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to expand their understanding of novel indazole-based compounds and their potential applications in oncology and beyond.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[3] This core structure is present in a variety of pharmacologically active agents with a broad spectrum of activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1] Several indazole-containing drugs have received FDA approval, underscoring the therapeutic relevance of this chemical class.[4] Notable examples include:

  • Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for the treatment of advanced renal cell carcinoma.[5]

  • Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK) used to treat various solid tumors.[5]

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. The focus of this guide, 4-Bromo-3-methoxy-1H-indazole, features two key substitutions that are predicted to significantly influence its biological profile.

Synthetic Strategy and Rationale

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: O-Methylation cluster_2 Final Product Start Commercially available 4-Bromo-1H-indazole Precursor 4-Bromo-1H-indazol-3-ol Start->Precursor Hydroxylation Methylation O-Methylation with Methyl Iodide (CH3I) in the presence of a base (e.g., NaH) in DMF Precursor->Methylation Final 4-Bromo-3-methoxy-1H-indazole Methylation->Final

Caption: Proposed synthetic workflow for 4-Bromo-3-methoxy-1H-indazole.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of 4-Bromo-1H-indazol-3-ol (Precursor): This precursor can potentially be synthesized from commercially available 4-bromo-1H-indazole through a regioselective hydroxylation reaction. The specific conditions for this step would require optimization.

  • O-Methylation of 4-Bromo-1H-indazol-3-ol:

    • Dissolve 4-bromo-1H-indazol-3-ol in a suitable aprotic polar solvent, such as dry N,N-dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

    • Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to deprotonate the hydroxyl group.

    • After stirring for a short period, add methyl iodide (CH₃I) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-3-methoxy-1H-indazole.[6]

Predicted Biological Activity and Mechanism of Action

Based on extensive research into substituted indazoles, 4-Bromo-3-methoxy-1H-indazole is anticipated to exhibit potent anticancer and kinase inhibitory activities.[5][7]

Anticancer Potential

The indazole scaffold is a well-established pharmacophore in the design of anticancer agents.[8] Derivatives of indazole have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][9] The introduction of a bromine atom at the 4-position and a methoxy group at the 3-position is expected to modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets.

Kinase Inhibition

Many indazole derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5] The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are frequent targets for indazole-based inhibitors.[2][10]

Hypothesized Mechanism of Action:

It is postulated that 4-Bromo-3-methoxy-1H-indazole may act as an ATP-competitive inhibitor of one or more protein kinases. The indazole core can form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for this class of inhibitors. The bromo and methoxy substituents can further enhance binding affinity and selectivity through interactions with specific residues in the ATP-binding pocket.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Indazole 4-Bromo-3-methoxy- 1H-indazole Indazole->PI3K Inhibition

Sources

Technical Guide: 4-Bromo-3-methoxy-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methoxy-1H-indazole (CAS: Variable/Derivative specific) represents a "privileged" bifunctional scaffold in modern drug discovery. Unlike the ubiquitous 5- or 6-substituted indazoles, the 4-bromo variant offers a unique vector for extending structure-activity relationships (SAR) into the "solvent-front" region of kinase ATP-binding pockets. Simultaneously, the 3-methoxy motif serves a dual purpose: it locks the tautomeric preference and acts as a metabolic "soft spot" blocker compared to the parent C3-H or C3-OH.

This guide details the synthesis, regioselective functionalization, and application of this building block, focusing on overcoming the steric challenges imposed by the peri-interaction between the C4-bromide and C3-methoxy groups.

Structural Analysis & Pharmacophore Logic[1]

The "Peri" Effect and Tautomerism

The 4-bromo-3-methoxy-1H-indazole core exhibits distinct electronic and steric properties compared to its isomers.

  • Electronic Push-Pull: The C3-methoxy group is an electron-donating group (EDG) by resonance, increasing electron density in the pyrazole ring. However, the C4-bromo atom exerts an inductive withdrawing effect.

  • Steric Crowding: The proximity of the C4-bromine to the C3-methoxy group creates significant steric strain. This peri-interaction forces the methoxy group to adopt a specific conformation, often twisting out of planarity, which can be exploited for atropisomer-selective binding in protein pockets.

  • Hydrogen Bond Acceptor (HBA): Unlike 3-hydroxyindazoles (which exist predominantly as indazolones), the 3-methoxy variant is a fixed aromatic system. The N1-H remains a hydrogen bond donor (HBD), while N2 becomes a potent acceptor.

Table 1: Physicochemical Profile (Predicted)
PropertyValueImplication for MedChem
MW ~227.06 DaFragment-like, high Ligand Efficiency (LE) potential.
cLogP 2.4 - 2.8Moderate lipophilicity; good membrane permeability.[1]
pKa (N1-H) ~12.5Weakly acidic; requires strong bases (NaH, Cs₂CO₃) for deprotonation.
TPSA ~41 ŲFavorable for CNS penetration if total TPSA < 90.[1]
H-Bond Donors 1 (N1-H)Critical for hinge-binding in kinases.

Synthetic Methodologies

Primary Route: O-Methylation of 4-Bromoindazolone

The most reliable route to the 3-methoxy core avoids the harsh conditions of direct halogenation. Instead, it utilizes the O-alkylation of 4-bromo-1,2-dihydro-3H-indazol-3-one.

Protocol 1: Regioselective O-Methylation

  • Challenge: Indazolones exist in equilibrium with 3-hydroxyindazoles. Alkylation can occur at Oxygen (O-Me), Nitrogen-1 (N-Me), or Nitrogen-2 (N-Me).

  • Solution: Use of "hard" electrophiles (MeI) and silver salts or specific solvent control to favor O-alkylation.[1]

Step-by-Step Methodology:

  • Reagents: 4-Bromo-1,2-dihydro-3H-indazol-3-one (1.0 eq), Ag₂CO₃ (1.1 eq), Methyl Iodide (MeI, 1.5 eq).

  • Solvent: Anhydrous Benzene or Toluene (Non-polar solvents favor O-alkylation over N-alkylation via aggregate formation).[1]

  • Procedure:

    • Suspend the indazolone and Ag₂CO₃ in toluene under Argon.[1]

    • Add MeI dropwise at 0°C to prevent exotherms.[1]

    • Stir at ambient temperature for 12–18 hours in the dark (silver salts are photosensitive).

    • Workup: Filter through a Celite pad to remove silver salts.[1] Concentrate the filtrate.

    • Purification: Flash column chromatography (Hexane/EtOAc).[1] The O-methyl product usually elutes first (higher R_f) compared to N-methyl byproducts.

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and the divergent functionalization pathways.

SynthesisPath Start 2-Amino-3-bromobenzoic Acid Indazolone 4-Bromo-indazol-3-one (Tautomeric Eq.) Start->Indazolone 1. Cyclization (Hydrazine) Target 4-Bromo-3-methoxy-1H-indazole (CORE SCAFFOLD) Indazolone->Target Ag2CO3, MeI (O-Alkylation) Prod_Suzuki C4-Aryl Derivative (Kinase Inhibitor) Target->Prod_Suzuki Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Prod_Alk N1-Alkyl Derivative (Solubility/Targeting) Target->Prod_Alk N-Alkylation NaH, R-X

Figure 1: Synthetic workflow from precursor to functionalized scaffold.[1][2][3][4][5][6] Note the critical O-alkylation step.

Reactivity Profile & Optimization

Regioselective N-Alkylation (N1 vs N2)

Once the 3-methoxy group is installed, the next challenge is alkylating the N1 position.

  • The Rule: For 3-substituted indazoles, steric bulk at C3 generally directs alkylation to N1 (the distal nitrogen).

  • Protocol:

    • Base: NaH (60% dispersion) in DMF or THF.[1]

    • Temperature: 0°C to RT.

    • Observation: The 3-OMe group reinforces N1 selectivity electronically and sterically. Expect >90:10 N1:N2 ratio.[1]

    • Validation: Confirm regiochemistry via 2D NMR (NOESY). N1-alkyl protons will show NOE with the C7-H, whereas N2-alkyl would show NOE with the C3-OMe (unlikely due to distance) or no aromatic NOE.

C4-Bromine Cross-Coupling (Suzuki-Miyaura)

The C4 position is notoriously difficult due to the peri-effect from C3-OMe. Standard Pd(PPh₃)₄ often fails due to oxidative addition rates.[1]

Optimized C4-Coupling Protocol:

  • Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is superior due to the large bite angle of the dppf ligand, which facilitates reductive elimination in crowded systems.

  • Base: Cs₂CO₃ (2.0 eq) – The "Cesium Effect" aids in solubility and transmetallation.[1]

  • Solvent: 1,4-Dioxane/Water (4:1) degassed.[1]

  • Temperature: 90–100°C.

  • Note: If the boronic acid is bulky, switch to Pd-RuPhos G3 or SPhos precatalysts to boost turnover.[1]

Decision Logic for Experimentalists

The following flow chart guides the decision-making process when handling this scaffold, ensuring "Self-Validating" experimental design.

DecisionLogic Start Start: 4-Bromo-3-methoxy-1H-indazole Q1 Goal: N-Functionalization? Start->Q1 Q2 Goal: C-C Bond Formation? Q1->Q2 No Path_N N1-Alkylation Q1->Path_N Yes Path_C Suzuki/Buchwald Q2->Path_C Yes Cond_N Use NaH/DMF (Kinetic Control) Path_N->Cond_N Cond_C Use Pd(dppf)Cl2 (Steric Tolerance) Path_C->Cond_C Check_N Check NOESY: N-R <-> C7-H interaction? Cond_N->Check_N Check_C Check LCMS: Debromination vs Product? Cond_C->Check_C Success Proceed to Bioassay Check_N->Success Confirmed Check_C->Success Confirmed

Figure 2: Decision tree for functionalizing the scaffold, including critical checkpoint validation steps.

References

  • Regioselective Alkylation of Indazoles: Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[7][8][9] Source: University College Cork / NIH PubMed Central.[1] URL:[Link]

  • Suzuki Coupling on Bromoindazoles: Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Source: RSC Advances / NIH.[1] URL:[Link]

  • Indazole Scaffold in Drug Discovery: Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI).[1] URL:[Link]

  • Synthesis of 3-Methoxyindazoles: Title: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (Analogous Chemistry).[6] Source: Molbank (MDPI).[1] URL:[Link][2][10]

Sources

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical guide on the hypothesized mechanism of action of the novel small molecule, 4-bromo-3-methoxy-1H-indazole. We will delve into the scientific rationale behind the proposed mechanism, drawing parallels from the well-established pharmacology of the indazole scaffold, and present a comprehensive, step-by-step experimental framework for its validation. This guide is designed to be a practical resource, blending theoretical insights with actionable experimental protocols.

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and capacity for diverse chemical modifications have led to its incorporation into a multitude of biologically active compounds.[2][3] Notably, the indazole moiety is a cornerstone of several FDA-approved anti-cancer drugs, including the potent kinase inhibitors Axitinib and Pazopanib.[4][5] The versatility of the indazole ring system allows it to form crucial hydrogen bond interactions within the ATP-binding pocket of various protein kinases, making it an ideal starting point for the design of novel kinase inhibitors.[6]

The subject of this guide, 4-bromo-3-methoxy-1H-indazole, is a novel derivative whose biological activity and mechanism of action remain uncharacterized. The presence of the 4-bromo and 3-methoxy substitutions on the indazole core are anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially conferring unique target selectivity and potency.

The Core Hypothesis: 4-Bromo-3-methoxy-1H-indazole as a Modulator of the Polo-Like Kinase 4 (PLK4) Signaling Pathway

Based on the extensive precedent of indazole derivatives as kinase inhibitors, we hypothesize that 4-bromo-3-methoxy-1H-indazole functions as an inhibitor of Polo-Like Kinase 4 (PLK4) , a master regulator of centriole duplication and a critical player in mitotic progression.[7]

Rationale for the PLK4 Hypothesis:

  • Structural Analogy: The indazole scaffold is a known hinge-binding motif for many kinases.[8] Specifically, the indazole-based compound Axitinib has been shown to potently inhibit PLK4.[7] The substitutions on our compound of interest may refine its interaction with the PLK4 active site.

  • Therapeutic Relevance: PLK4 is overexpressed in a variety of human cancers, and its inhibition has emerged as a promising anti-cancer strategy.[7] Developing novel PLK4 inhibitors is therefore of significant therapeutic interest.

  • Testable Prediction: This hypothesis provides a clear and testable prediction: 4-bromo-3-methoxy-1H-indazole will bind to PLK4, inhibit its kinase activity, and induce cellular phenotypes consistent with PLK4 inhibition, such as cell cycle arrest and apoptosis.

The following sections will outline a comprehensive experimental workflow to rigorously test this hypothesis.

Experimental Validation Workflow

This section details the proposed experimental pipeline to investigate the mechanism of action of 4-bromo-3-methoxy-1H-indazole. Each step is designed to provide robust and verifiable data.

Phase 1: Initial Cellular Phenotyping and Target Engagement

The initial phase focuses on establishing the biological activity of the compound in a relevant cellular context and confirming direct target engagement.

3.1.1. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and anti-proliferative effects of 4-bromo-3-methoxy-1H-indazole in cancer cell lines known to be sensitive to PLK4 inhibition (e.g., MCF-7 breast cancer, H460 non-small cell lung cancer).[7]

  • Methodology:

    • Seed MCF-7 and H460 cells in 96-well plates at an appropriate density.

    • Treat cells with a serial dilution of 4-bromo-3-methoxy-1H-indazole (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

    • Determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

Cell Line4-Bromo-3-methoxy-1H-indazole IC50 (µM)Positive Control (CFI-400945) IC50 (µM)
MCF-7TBDTBD
H460TBDTBD

3.1.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of target engagement between 4-bromo-3-methoxy-1H-indazole and endogenous PLK4 in intact cells.

  • Methodology:

    • Treat intact cancer cells with either vehicle control or a saturating concentration of 4-bromo-3-methoxy-1H-indazole.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction for the presence of PLK4 by Western blotting.

    • A positive result is indicated by a thermal stabilization of PLK4 in the presence of the compound.

Phase 2: In Vitro Kinase Inhibition and Selectivity Profiling

This phase aims to confirm direct inhibition of PLK4 enzymatic activity and assess the selectivity of the compound against a panel of other kinases.

3.2.1. In Vitro PLK4 Kinase Assay

  • Objective: To quantify the inhibitory activity of 4-bromo-3-methoxy-1H-indazole against recombinant human PLK4.

  • Methodology:

    • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant PLK4 with its substrate and ATP in the presence of varying concentrations of 4-bromo-3-methoxy-1H-indazole.

    • Measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Calculate the IC50 value for PLK4 inhibition.

3.2.2. Kinase Selectivity Profiling

  • Objective: To determine the selectivity of 4-bromo-3-methoxy-1H-indazole by screening it against a broad panel of human kinases.

  • Methodology:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™).

    • Screen at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.

    • Follow up with dose-response curves for any identified off-target hits.

Phase 3: Elucidation of Downstream Cellular Mechanisms

The final phase will investigate the downstream cellular consequences of PLK4 inhibition by 4-bromo-3-methoxy-1H-indazole.

3.3.1. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if treatment with 4-bromo-3-methoxy-1H-indazole induces cell cycle arrest, a hallmark of PLK4 inhibition.[7]

  • Methodology:

    • Treat cancer cells with the compound at concentrations around its IC50 value for 24-48 hours.

    • Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

3.3.2. Apoptosis Assay

  • Objective: To assess whether the observed cytotoxicity is due to the induction of apoptosis.

  • Methodology:

    • Treat cells as described for the cell cycle analysis.

    • Stain cells with Annexin V and a viability dye (e.g., 7-AAD).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

3.3.3. Western Blot Analysis of Pathway Modulation

  • Objective: To confirm the inhibition of PLK4 activity in cells by examining the phosphorylation status of its downstream targets and markers of apoptosis.

  • Methodology:

    • Treat cells with 4-bromo-3-methoxy-1H-indazole for various time points.

    • Prepare cell lysates and perform Western blotting for the following proteins:

      • Phospho-PLK4 (autophosphorylation as a marker of activity)

      • Total PLK4

      • Cleaved PARP (a marker of apoptosis)

      • Cleaved Caspase-3 (a marker of apoptosis)

      • GAPDH or β-actin (as a loading control)

Visualization of Hypothesized Mechanism and Experimental Workflow

Diagram 1: Hypothesized PLK4 Signaling Pathway and Point of Inhibition

PLK4_Pathway cluster_upstream Upstream Regulation cluster_core PLK4 Core Activity cluster_downstream Downstream Effects Cell_Cycle_Cues Cell Cycle Cues (G1/S Transition) PLK4 PLK4 Cell_Cycle_Cues->PLK4 Activation pPLK4 p-PLK4 (Active) PLK4->pPLK4 Autophosphorylation Centriole_Dup Centriole Duplication pPLK4->Centriole_Dup Initiation Apoptosis Apoptosis pPLK4->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest pPLK4->Cell_Cycle_Arrest Compound 4-Bromo-3-methoxy- 1H-indazole Compound->pPLK4 Inhibition Mitotic_Prog Proper Mitotic Progression Centriole_Dup->Mitotic_Prog Cell_Survival Cell Survival Mitotic_Prog->Cell_Survival

Caption: Hypothesized inhibition of PLK4 by 4-bromo-3-methoxy-1H-indazole, leading to apoptosis and cell cycle arrest.

Diagram 2: Experimental Validation Workflow

Experimental_Workflow cluster_phase1 Phase 1: Cellular Activity & Target Engagement cluster_phase2 Phase 2: In Vitro Validation cluster_phase3 Phase 3: Downstream Cellular Effects A Cell Viability Assays (MCF-7, H460) B CETSA for PLK4 Target Engagement C In Vitro PLK4 Kinase Assay (IC50) A->C Confirm Activity D Kinase Selectivity Profiling (>400 kinases) E Cell Cycle Analysis (Flow Cytometry) C->E Investigate Cellular Consequences F Apoptosis Assay (Annexin V Staining) G Western Blot Analysis (p-PLK4, Cleaved PARP)

Caption: A three-phase experimental workflow to validate the hypothesized mechanism of action.

Conclusion

The proposed mechanism of action for 4-bromo-3-methoxy-1H-indazole as a PLK4 inhibitor is grounded in the well-established pharmacology of the indazole scaffold. The comprehensive experimental workflow outlined in this guide provides a robust framework for validating this hypothesis. Successful validation would not only elucidate the mechanism of this novel compound but also position it as a promising lead for the development of a new class of anti-cancer therapeutics. This structured approach, combining cellular, biochemical, and mechanistic studies, will ensure a thorough and scientifically rigorous investigation.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. Available at: [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. Available at: [Link]

  • The Versatility of Indazole Derivatives in Chemical Synthesis. Available at: [Link]

  • 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography - Scribd. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available at: [Link]

  • Indazole – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. Available at: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.

Sources

Technical Guide: Solubility & Stability Profile of 4-Bromo-3-methoxy-1H-indazole

[1]

Executive Summary

4-Bromo-3-methoxy-1H-indazole (CAS 938061-94-0) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and Lenacapavir analogs.[1] While the indazole core offers structural rigidity, the specific combination of the C4-Bromine (lipophilic, electron-withdrawing) and C3-Methoxy (electron-donating, potentially labile) creates a unique stability profile.

Researchers often underestimate the acid-lability of the 3-methoxy group , leading to inadvertent hydrolysis to the corresponding indazolinone (lactam) during acidic workups or storage. This guide provides a self-validating workflow to maintain compound integrity.

Physicochemical Profile

Understanding the electronic environment of the molecule is prerequisite to proper handling.[1]

PropertyValue / CharacteristicTechnical Insight
CAS Number 938061-94-0Verify identity; distinct from 6-bromo isomer.[1]
Molecular Formula C₈H₇BrN₂OMW: 227.06 g/mol
Physical State Solid (Crystalline powder)Generally off-white to pale yellow.[1]
Calculated LogP (cLogP) ~2.6 – 2.9Moderate lipophilicity; poor aqueous solubility.[1]
pKa (Calculated) NH (acidic): ~12.5 N-H⁺ (basic): ~0.5The 4-Br substituent increases NH acidity compared to unsubstituted indazole (pKa 13.9).[1]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsThe N1-H is a critical donor for binding and solubility.[1]
Structural Causality[1]
  • 4-Bromo Substituent: Sterically crowds the N1 position slightly but primarily acts as a synthetic handle for Suzuki/Buchwald couplings.[1] It significantly reduces water solubility.[1]

  • 3-Methoxy Group: This is an imidate-like ether.[1] Unlike a standard anisole methoxy, the C3-O bond is electronically conjugated to the C=N bond.[1] Crucial Implication: This makes the methoxy group susceptible to nucleophilic displacement or hydrolysis under strong acidic conditions.[1]

Solubility Landscape & Solvent Protocols[2]

The compound exhibits "brick-dust" properties in aqueous media but dissolves well in polar aprotic solvents.[1]

Validated Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)[1][2][3][4][5][6][7]Usage Recommendation
DMSO Excellent> 50 mg/mLPreferred for stock solutions (frozen).[1]
DMF Excellent> 50 mg/mLAlternative for chemical reactions.[1]
Methanol/Ethanol Moderate5–15 mg/mLGood for transfers; avoid for long-term storage if acidic.[1]
DCM/Chloroform Good20–40 mg/mLStandard extraction solvent.[1]
Water (pH 7) Poor< 0.1 mg/mLRequires co-solvents (PEG/Surfactants).[1]
0.1 M HCl Poor/Risky< 1 mg/mLAVOID. Risk of hydrolysis.[1]
Protocol: Preparation of Biological Assay Media

To avoid precipitation ("crashing out") in aqueous buffers, use a step-wise solvation method.[1] Do not add solid directly to buffer.

Step-by-Step Workflow:

  • Primary Solvation: Dissolve solid 4-Bromo-3-methoxy-1H-indazole in 100% DMSO to reach 100× the final target concentration (e.g., 10 mM stock).

  • Intermediate Phase (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG300 or Propylene Glycol . Vortex immediately.

  • Final Dilution: Slowly add the PEG/DMSO mix to the aqueous buffer (PBS or Media) with rapid stirring.

    • Target Final Composition: 1% DMSO / 9% PEG300 / 90% Buffer.[1]

Visualization: Solubility Decision Logic

SolubilityWorkflowStartStart: Solid CompoundDMSODissolve in 100% DMSO(Stock Solution)Start->DMSODirectAddDirect Addition to Water?Start->DirectAddGoalGoal: Biological AssayCosolventDilute into PEG300 or Tween-80DMSO->CosolventRecommendedFinalMixSlow Addition to Buffer(Vortexing)DMSO->FinalMixLow Conc. Only (<10µM)PrecipitationPrecipitation Risk (High)DirectAdd->PrecipitationCosolvent->FinalMixFinalMix->Goal

Caption: Step-wise solvation workflow to prevent compound precipitation in aqueous media.

Stability & Degradation Risks[7]

The stability of 4-Bromo-3-methoxy-1H-indazole is governed by the 3-methoxy-imine motif.[1]

Critical Degradation Pathway: Acid Hydrolysis

Under acidic conditions (pH < 2) or in the presence of Lewis acids (e.g., BBr₃, AlCl₃), the compound undergoes O-demethylation/hydrolysis.

  • Mechanism: Protonation of N2 → Nucleophilic attack of water at C3 → Elimination of Methanol → Tautomerization to 4-Bromo-1,2-dihydro-3H-indazol-3-one (Indazolinone).[1]

  • Impact: This transforms a lipophilic intermediate into a highly polar, hydrogen-bond-donating lactam, completely altering biological activity and solubility.[1]

Stability Protocol Checklist
  • Storage: Store solid at -20°C under desiccant. Protect from light (aryl bromides can debrominate under intense UV).[1]

  • Solution Stability:

    • DMSO/DMF: Stable for months at -20°C.[1][2]

    • Protics (MeOH/EtOH): Stable at neutral pH.[1] Avoid leaving in solution >24h at RT.

    • Acidic Media: Unstable.[1] Analyze immediately if exposed to pH < 4.[1]

  • LC-MS Monitoring:

    • Monitor for M-14 loss (loss of CH₂? No, loss of CH₃ is M-15, but hydrolysis is replacement of OMe [-31] with O [+16], resulting in net M-15 mass shift).

    • Parent (C8H7BrN2O): ~227 m/z[1][8]

    • Hydrolysis Product (Indazolinone): ~213 m/z[1]

Visualization: Degradation Pathway

DegradationParent4-Bromo-3-methoxy-1H-indazole(Active Form)ProtonatedProtonated Intermediate(N2-H+)Parent->Protonated+ H+ (Acid)TransitionTetrahedral Intermediate(+ H2O)Protonated->Transition+ H2OProduct4-Bromo-indazolin-3-one(Inactive Lactam)Transition->ProductMethanolMethanol (Byproduct)Transition->Methanol

Caption: Acid-catalyzed hydrolysis mechanism converting the methoxy-indazole to the inactive indazolinone.

Analytical Reference Data

Use these parameters to validate compound identity and purity.

  • HPLC Method (Generic):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5-10 mins.[1]

    • Note: The 3-methoxy compound will elute later (more hydrophobic) than the hydrolysis product (indazolinone).[1]

  • NMR Diagnostic (1H NMR in DMSO-d6):

    • Look for the Methoxy Singlet: ~4.0 – 4.2 ppm (3H, s).[1] Disappearance of this peak confirms hydrolysis or dealkylation.[1]

    • Look for Indazole NH: Broad singlet > 13.0 ppm.[1]

References

  • Lead Sciences. Product Data Sheet: 4-Bromo-3-methoxy-1H-indazole (CAS 938061-94-0).[1][9] Retrieved from [1]

  • PubChem. Compound Summary: 4-Bromo-1H-indazole (Analogous Core Properties).[1][10] National Library of Medicine.[1] Retrieved from [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] (Context on indazole pKa and stability).

  • MedChemExpress. Solubility Protocols for Halo-Indazoles. Retrieved from

  • Frontier Specialty Chemicals. Building Block Data: Indazole Derivatives. Retrieved from [1]

Methodological & Application

Application Note: Synthesis of 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring a high-purity synthesis of 4-Bromo-3-methoxy-1H-indazole . This specific scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors where the 3-methoxy group modulates solubility and metabolic stability while the 4-bromo handle allows for subsequent orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura).

Abstract & Strategic Overview

Synthesizing 3-alkoxyindazoles with specific halogenation patterns presents a classic regioselectivity challenge. The indazole core exists in a tautomeric equilibrium (


 vs 

), and alkylation of the precursor 3-indazolinone (3-hydroxyindazole) can occur at

,

, or

.

Direct alkylation of 3-hydroxyindazoles with simple alkyl halides/base typically favors


-alkylation (thermodynamic control) or yields difficult-to-separate mixtures. To selectively access the 3-methoxy  congener, this protocol utilizes the Silver Carbonate (

) assisted O-alkylation
strategy. This method leverages the "hard/soft" acid-base principle where the silver cation coordinates the softer nitrogen, directing the hard electrophile (methyl iodide) to the hard oxygen center.

Target Molecule:

  • IUPAC Name: 4-Bromo-3-methoxy-1H-indazole

  • Key Feature: 4-Bromo substituent for divergent synthesis.[1]

  • Key Challenge: Exclusive O-methylation vs. N-methylation.

Retrosynthetic Analysis

The most logical disconnection for the 4-bromo derivative relies on the symmetry of the starting material, 2,6-dibromobenzoic acid . This ensures that cyclization (displacing one bromine) inevitably places the remaining bromine at the


 position of the indazole core.

Figure 1: Retrosynthetic pathway leveraging the symmetry of 2,6-dibromobenzoic acid to secure the C4-bromo position.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Synthesis of 4-Bromo-1H-indazol-3-ol)

This phase converts the benzoic acid to the indazolone core. The cyclization of the 2,6-dihalo precursor is distinct because it requires displacing a sterically crowded bromine.

Reagents:

  • 2,6-Dibromobenzoic acid

  • Thionyl Chloride (

    
    ) or Methanol/
    
    
    
  • Hydrazine Hydrate (

    
    , 80% or 64-65%)
    
  • Copper(I) Iodide (

    
    )
    
  • Potassium Carbonate (

    
    )
    
  • Ligand: trans-4-Hydroxy-L-proline (optional but recommended for rate)

Step-by-Step:

  • Methyl Ester Formation:

    • Dissolve 2,6-dibromobenzoic acid (10.0 g, 35.7 mmol) in anhydrous Methanol (100 mL).

    • Add catalytic concentrated

      
        (1.0 mL) dropwise.
      
    • Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) until acid is consumed.

    • Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

      
       and brine. Dry (
      
      
      
      ) and concentrate to yield Methyl 2,6-dibromobenzoate (typically >95% yield, white solid).
  • Hydrazide Formation:

    • Dissolve the ester (10.0 g, ~34 mmol) in Ethanol (80 mL).

    • Add Hydrazine Hydrate (10.0 mL, excess) slowly.

    • Reflux for 6–8 hours. The product often precipitates upon cooling.

    • Cool to 0°C. Filter the white precipitate, wash with cold ethanol and diethyl ether.

    • Yield: ~85-90% of 2,6-Dibromobenzohydrazide .

  • Copper-Catalyzed Cyclization (The Critical Step):

    • Note: Thermal cyclization without catalyst is difficult for the 2,6-dibromo substrate.

    • In a sealed pressure tube or round-bottom flask, suspend 2,6-Dibromobenzohydrazide (5.0 g, 16.2 mmol) in anhydrous DMF (50 mL).

    • Add

      
        (4.5 g, 32.4 mmol).
      
    • Add

      
        (300 mg, 10 mol%) and 4-Hydroxy-L-proline  (420 mg, 20 mol%).
      
    • Heat to 90–100°C under Nitrogen for 12–16 hours.

    • Workup: Cool mixture. Pour into ice-water (200 mL). Acidify carefully with 1M HCl to pH ~4–5. The product, 4-Bromo-1H-indazol-3-ol , will precipitate.

    • Filter, wash with water, and dry under vacuum.[2]

    • Expected Yield: 70–80%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a broad singlet >11 ppm (NH/OH) and the characteristic aromatic pattern for the 1,2,3-trisubstituted benzene ring.
Phase 2: Regioselective O-Methylation

This step locks the tautomer as the 3-methoxy derivative.

Reagents:

  • 4-Bromo-1H-indazol-3-ol (from Phase 1)

  • Methyl Iodide (

    
    )
    
  • Silver Carbonate (

    
    )
    
  • Solvent: Chloroform (

    
    ) or Toluene (Anhydrous)
    

Step-by-Step:

  • Reaction Setup:

    • In a foil-wrapped flask (to protect silver salts from light), suspend 4-Bromo-1H-indazol-3-ol (2.13 g, 10.0 mmol) in anhydrous

      
        (40 mL).
      
    • Add

      
        (3.31 g, 12.0 mmol, 1.2 equiv).
      
    • Add Methyl Iodide (0.93 mL, 15.0 mmol, 1.5 equiv).

  • Execution:

    • Stir vigorously at Room Temperature for 24–48 hours.

    • Tip: Alternatively, heat to 40°C to accelerate, but RT usually provides better selectivity.

  • Workup:

    • Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with

      
      .
      
    • Concentrate the filtrate to dryness.

  • Purification:

    • The crude residue may contain small amounts of N-methylated byproducts.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane/EtOAc (Start 95:5

      
       80:20).
      
    • Order of Elution: The O-methyl product (3-methoxy) is typically less polar (higher

      
      ) than the N-methyl isomers due to the loss of the H-bond donor/acceptor pair.
      
  • Final Product:

    • 4-Bromo-3-methoxy-1H-indazole .

    • Appearance: White to off-white solid.

    • Yield: 65–75%.

Analytical Data Summary

ParameterSpecificationNotes
Molecular Formula

Molecular Weight 227.06 g/mol
Appearance White crystalline solid

NMR (DMSO-

)

12.8 (br s, 1H, NH), 7.45 (d, 1H), 7.30 (t, 1H), 7.15 (d, 1H), 4.05 (s, 3H,

).[1][3]
Note the characteristic

shift at ~4.0 ppm. N-Me usually appears ~3.5-3.8 ppm.
MS (ESI)

1:1 Isotopic pattern (Br)
TLC (

)
~0.6 (Hexane/EtOAc 2:1)Distinct from starting material (

~0.1)

Troubleshooting & Expert Tips

  • Regioselectivity Control: If N-methylation is observed (>10%), ensure the solvent is strictly anhydrous and non-polar (Chloroform or Benzene). Polar aprotic solvents (DMF) favor N-alkylation.

  • Alternative Methylation: If

    
     is cost-prohibitive for scale-up, the Mitsunobu reaction  (MeOH, 
    
    
    
    , DIAD) can be used, but it often favors N-alkylation for indazoles. A better alternative for scale is the SNAr route : Convert 4-bromo-indazolone to 4-bromo-3-chloroindazole (
    
    
    , 100°C), then displace with NaOMe/MeOH . This guarantees O-regiochemistry but adds a chlorination step.
  • Safety: Methyl Iodide is a neurotoxin and alkylating agent. Use in a fume hood. Silver salts are toxic to aquatic life; dispose of as hazardous heavy metal waste.

References

  • Indazole Synthesis Overview: Schmidt, A., & Beutler, A. (2008). "Recent Advances in the Synthesis of Indazoles." Current Organic Chemistry.

  • Regioselective Alkylation: Luo, G., et al. (2006). "Regioselective protection of indazoles."[4][5][6] Journal of Organic Chemistry.

  • Silver Carbonate Method: Claramunt, R. M., et al. (2006). "The structure of 3-alkoxy-1H-indazoles."[7] Arkivoc.

  • Copper Catalyzed Cyclization: Liu, Y., et al. (2018). "Copper-catalyzed synthesis of 1H-indazoles from 2-halobenzohydrazides." Tetrahedron Letters.

  • Precursor Synthesis (Patent): US Patent 20070123527A1. "3-Amino-1-arylpropyl indoles and aza-substituted indoles." (Describes 4-bromo-1H-indazol-3-ol).

Sources

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 4-Aryl-3-methoxy-1H-indazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, featuring prominently in a multitude of clinically significant agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have rendered it a privileged structure in the design of kinase inhibitors, anti-cancer therapeutics, and agents targeting the central nervous system.[1][2][3] The targeted functionalization of the indazole core is therefore a critical endeavor for medicinal chemists. Among the various C-C bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling stands out for its versatility, functional group tolerance, and operational simplicity.[1][4][5]

This application note provides a comprehensive guide to the Suzuki coupling of a key building block, 4-bromo-3-methoxy-1H-indazole . The strategic placement of the methoxy group at the 3-position and the bromine at the 4-position presents both opportunities and challenges for this transformation. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed analysis of optimal reaction conditions, provide a step-by-step experimental protocol, and discuss the scope and limitations of this important transformation.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like 4-bromo-3-methoxy-1H-indazole. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-3-methoxy-1H-indazole to form a Pd(II) complex.[6][8] The electron-rich nature of the indazole ring, influenced by the methoxy group, can affect the rate of this step.

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6][8]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction Conditions for 4-Bromo-3-methoxy-1H-indazole

The success of the Suzuki coupling of 4-bromo-3-methoxy-1H-indazole is highly dependent on the careful selection of several key parameters. The electronic nature of the indazole ring, with the electron-donating methoxy group, can influence the reactivity. Furthermore, the presence of the acidic N-H proton on the indazole ring can necessitate specific considerations for the choice of base and the potential need for N-protection in certain cases.[2]

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is critical for achieving high yields and clean conversions. While a variety of palladium sources can be used, the ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For heteroaryl bromides like our substrate, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and facilitate the reductive elimination.[10][11]

Catalyst/Ligand System Key Features & Considerations Typical Loading (mol%)
Pd(PPh₃)₄ A versatile and commonly used catalyst. Can be effective for relatively simple couplings. May require higher temperatures.[1][12]5-10
PdCl₂(dppf) Often provides good results for heteroaryl couplings due to the wide bite angle of the dppf ligand.[13][14]2-5
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) Highly active catalyst systems for challenging substrates, including electron-rich heteroaryl halides. Often allow for lower catalyst loadings and milder reaction conditions.[10][15]1-3
PEPPSI-iPr An N-heterocyclic carbene (NHC) based catalyst that can exhibit high stability and activity.1-3

Expert Insight: For 4-bromo-3-methoxy-1H-indazole, starting with a robust catalyst system like PdCl₂(dppf) or a combination of Pd₂(dba)₃ with a Buchwald ligand such as SPhos is recommended. These systems are known to be effective for a broad range of heteroaromatic substrates.[10]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.[4][9] The choice of base can significantly impact the reaction outcome, especially with N-H containing substrates like indazoles where competitive deprotonation can occur.

Base Strength Solubility Comments and Recommendations
K₂CO₃ / Na₂CO₃ ModerateSoluble in waterCommonly used and often effective. A good starting point for initial screening.[13][14]
Cs₂CO₃ StrongSoluble in organic solvents and waterOften provides higher yields, particularly for more challenging couplings. Its solubility in organic solvents can be advantageous.[1][12]
K₃PO₄ StrongSoluble in waterA strong, non-nucleophilic base that is frequently successful when other bases fail.[2][15]
Organic Bases (e.g., Et₃N, DIPEA) WeakSoluble in organic solventsGenerally less effective for Suzuki couplings of aryl bromides.

Expert Insight: For unprotected 4-bromo-3-methoxy-1H-indazole, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is a good first choice. If the reaction is sluggish or gives low yields, switching to a stronger base like K₃PO₄ can be beneficial.[2] The use of aqueous base solutions is common and often necessary for efficient transmetalation.

Solvent Systems: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the stability of the catalytic species and the rates of the individual steps in the catalytic cycle.[16] A mixture of an organic solvent and water is typically employed.

Solvent System Properties Typical Ratio (Organic:Water)
Dioxane / Water A very common and often effective solvent system.[7][14]4:1 to 10:1
Toluene / Water A good alternative, especially for reactions at higher temperatures.4:1 to 10:1
DMF / Water A polar aprotic solvent that can be useful for substrates with poor solubility.4:1 to 10:1
2-MeTHF / Water A more environmentally friendly alternative to THF and dioxane.[17]4:1 to 10:1

Expert Insight: A mixture of dioxane and water is a reliable starting point for the Suzuki coupling of 4-bromo-3-methoxy-1H-indazole.[14] The amount of water can be critical and should be optimized.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of 4-bromo-3-methoxy-1H-indazole with a generic arylboronic acid. The specific quantities and reaction time may need to be optimized for different boronic acids.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 4-bromo-3-methoxy-1H-indazole, boronic acid, and base in a reaction vessel. B Add the solvent system (e.g., dioxane/water). A->B C Degas the mixture (e.g., by bubbling with argon or nitrogen for 10-15 minutes). B->C D Add the palladium catalyst and ligand under an inert atmosphere. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. G->H I Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. H->I J Purify the crude product by flash column chromatography. I->J

Figure 2: A typical experimental workflow for the Suzuki coupling reaction.

Materials:

  • 4-bromo-3-methoxy-1H-indazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-3-methoxy-1H-indazole (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • The vessel is sealed with a septum and evacuated and backfilled with an inert gas three times.

  • Add the solvent system (e.g., dioxane:water 4:1) via syringe.

  • Degassing: Sparge the reaction mixture with a gentle stream of inert gas for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.).

  • Reaction: The reaction vessel is sealed and heated to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-methoxy-1H-indazole.

Self-Validation and Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a Buchwald ligand), or a stronger base (e.g., K₃PO₄).

  • Protodeborylation: If significant amounts of the deborylated starting material are observed, ensure thorough degassing and consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[4]

  • Homocoupling of Boronic Acid: This side product can form, especially at higher temperatures. Lowering the reaction temperature or using a more efficient catalyst can minimize this.

  • Dehalogenation of the Starting Material: The formation of 3-methoxy-1H-indazole can occur. This is often a sign of catalyst decomposition or the presence of reducing agents.

Scope, Limitations, and Side Reactions

The Suzuki coupling of 4-bromo-3-methoxy-1H-indazole is generally a robust reaction with a broad scope for the boronic acid partner. Both electron-rich and electron-poor aryl and heteroaryl boronic acids can be successfully coupled.

Favorable Boronic Acid Partners:

  • Phenylboronic acids with both electron-donating and electron-withdrawing substituents.

  • Heteroaryl boronic acids such as those derived from pyridine, thiophene, and furan.[13][18]

Potential Limitations and Challenging Substrates:

  • Sterically Hindered Boronic Acids: Ortho-substituted arylboronic acids may react more slowly and require more forcing conditions or a more active catalyst system.

  • Protodeborylation-Prone Heteroaryl Boronic Acids: Some heteroaryl boronic acids are susceptible to protodeborylation under the basic reaction conditions.[4] Using the corresponding boronate ester can often mitigate this issue.

Common Side Reactions:

  • Protodeborylation of the Boronic Acid: As mentioned, this leads to the formation of the corresponding arene and reduces the yield of the desired product.

  • Homocoupling of the Boronic Acid: The formation of a biaryl derived from the boronic acid coupling with itself.

  • Dehalogenation of 4-bromo-3-methoxy-1H-indazole: This results in the formation of 3-methoxy-1H-indazole.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling of 4-bromo-3-methoxy-1H-indazole is a powerful and reliable method for the synthesis of a diverse range of 4-aryl-3-methoxy-1H-indazoles, which are valuable scaffolds in drug discovery. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement and optimize this important transformation in their synthetic endeavors. Future developments in catalyst technology will likely lead to even more efficient and milder conditions for this and other challenging cross-coupling reactions.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reaction - YouTube. [Link]

Sources

Application Note: Strategic Palladium-Catalyzed Architectures for Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. While classical methods like the diazotization of o-toluidines possess utility, they often lack the functional group tolerance required for late-stage drug diversification.

This guide focuses on Palladium-Catalyzed Cross-Coupling strategies, specifically the Intramolecular Buchwald-Hartwig Amination and Oxidative C-H Activation . These methodologies offer superior regiocontrol and modularity, allowing researchers to construct complex, polysubstituted indazoles from stable precursors like 2-halobenzaldehydes or hydrazones.

Mechanistic Foundations: The Intramolecular Amination

Understanding the catalytic cycle is prerequisite to troubleshooting. The dominant route to indazoles via Pd-catalysis involves the intramolecular


-arylation of hydrazones derived from 2-halocarbonyl compounds.
The Catalytic Cycle

Unlike standard amine couplings, hydrazones possess unique coordination modes. The cycle proceeds through four critical phases:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond (X = Br, Cl, I, OTf).

  • Ligand Exchange/Coordination: The hydrazone nitrogen coordinates to the Pd(II) center.

  • Deprotonation: A base abstracts the N-H proton, forming a Pd-amido complex.

  • Reductive Elimination: The C-N bond forms, closing the pyrazole ring and regenerating Pd(0).

Pathway Visualization

IndazoleCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 2-Halo-hydrazone Coord Hydrazone Coordination (Pd-N Complex) OxAdd->Coord + Ligand Exchange Deprot Deprotonation (Pd-Amido Species) Coord->Deprot + Base (-HX) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Ring Closure RedElim->Pd0 Regeneration Product 1H-Indazole (Final Product) RedElim->Product Release

Figure 1: Catalytic cycle for the intramolecular N-arylation of 2-halohydrazones. Note the critical deprotonation step which dictates the rate of reductive elimination.

Critical Reaction Parameters

Success in Pd-catalyzed indazole synthesis relies on the interplay between the ligand's bite angle and the base's solubility.

Ligand Selection Matrix

The choice of ligand dictates the stability of the Pd-intermediate and the facility of reductive elimination.

Ligand ClassExamplesApplication ContextMechanistic Insight
Bidentate (Wide Bite Angle) Xantphos , DPEphosStandard Protocol. Excellent for ring closure.Wide bite angle forces the Ar and N groups closer, accelerating reductive elimination.
Biaryl Monophosphines BrettPhos , RuPhosSterically Hindered Substrates. Bulky ligands prevent catalyst dimerization and facilitate coupling of electron-poor amines.
Bidentate (Chiral/Rigid) BINAP , dppfEnantioselective/General. Robust; often used when Xantphos fails due to excessive steric bulk.
Simple Phosphines PPh3C-H Activation. Labile ligands required for C-H activation pathways to allow open coordination sites.
Base & Solvent Effects
  • Cs₂CO₃ (Cesium Carbonate): The "Gold Standard." Its superior solubility in organic solvents (toluene, dioxane) compared to K₂CO₃ facilitates the heterogeneous deprotonation step.

  • NaOtBu (Sodium tert-butoxide): Stronger base, faster reaction, but incompatible with base-sensitive functional groups (esters, nitriles).

  • Solvent: Toluene (110°C) is standard. 1,4-Dioxane is preferred if solubility is an issue.

Experimental Protocols

Protocol A: The "Workhorse" Method

Synthesis of 1-Aryl-1H-indazoles via Intramolecular Amination Target Audience: Medicinal Chemists requiring reliable scale-up (mg to g).

Reagents:

  • Substrate: 2-Bromobenzaldehyde arylhydrazone (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (2-5 mol%)

  • Base: Cs₂CO₃ (1.5 equiv, dried)

  • Solvent: Toluene (anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, add Pd(OAc)₂ and Xantphos to a reaction vial. Add 10% of the total toluene volume. Stir at RT for 5 mins to form the active Pd(0)-Xantphos species (solution often turns yellow/orange).

  • Substrate Addition: Add the hydrazone substrate and Cs₂CO₃ to the vial.

  • Solvent Addition: Add the remaining toluene. Seal the vial with a crimp cap containing a PTFE septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes (essential to prevent Pd oxidation).

  • Reaction: Heat the block/oil bath to 100-110°C . Stir vigorously (1000 rpm) to ensure suspension of the base.

    • Checkpoint: Monitor by TLC/LCMS after 2 hours. Most reactions complete within 4-12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Green" Method

Synthesis via Oxidative C-H Activation (Ligand-Free) Target Audience: Process Chemists looking to avoid halogenated precursors.

Reagents:

  • Substrate: N-Phenylhydrazone (derived from benzaldehyde)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant: Cu(OAc)₂ (1.0 - 2.0 equiv) or O₂ (1 atm)

  • Solvent: DMSO or DMF

Workflow Visualization:

Workflow Start Start: N-Arylhydrazone Mix Add Pd(OAc)2 + Cu(OAc)2 Start->Mix Heat Heat 80-100°C (Solvent: DMSO) Mix->Heat Monitor Check LCMS (Oxidative Cyclization) Heat->Monitor Monitor->Heat Incomplete Workup Aq. NH4Cl Wash (Remove Cu salts) Monitor->Workup Complete End Pure Indazole Workup->End

Figure 2: Operational workflow for the oxidative C-H activation route. Note the copper removal step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrodehalogenation (Ar-Br

Ar-H)

-Hydride elimination or solvent H-transfer.
1. Switch solvent to Toluene (non-protic).2. Use a ligand with a wider bite angle (Xantphos) to speed up reductive elimination.
Low Conversion (<20%) Catalyst poisoning by hydrazine or oxidation.1. Ensure strict anaerobic conditions (Argon sparge).2. Increase catalyst loading to 5 mol%.3. Verify base quality (wet Cs₂CO₃ kills the reaction).
Regioisomers (N1 vs N2) Tautomerization of the hydrazone.Use bulky N-protecting groups or specific ligands (e.g., BrettPhos) that sterically favor the N1-cyclization.
Pd Black Formation Ligand dissociation at high T.Add excess ligand (1:2 Pd:Ligand ratio) or lower temperature to 80°C and extend time.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • [Link]

  • Intramolecular Indazole Synthesis (Key Protocol Source)

    • Inamoto, K., et al. (2007).
    • [Link]

  • C-H Activation Routes

    • Li, X., et al. (2013). "Rh(III)- and Pd(II)
    • [Link]

  • Ligand Effects (Xantphos vs. Others)

    • Guari, Y., et al. (2001). "Palladium-Catalyzed Intramolecular Amination: A Powerful Route to Nitrogen Heterocycles."[1] Chemistry - A European Journal.

    • [Link][2]

  • Comprehensive Review on Indazole Synthesis

    • Giraud, F., et al. (2020).
    • [Link]

Sources

Application Note: The Indazole Scaffold in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

A Guide Featuring 4-Bromo-3-methoxy-1H-indazole as a Core Building Block

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2] The indazole ring system has emerged as a "privileged scaffold" in this field, forming the core of numerous FDA-approved drugs due to its unique ability to interact with the ATP-binding site of kinases.[3][4][5] This guide details the strategic use of 4-Bromo-3-methoxy-1H-indazole as a versatile chemical starting point for the development and screening of novel kinase inhibitor libraries. We provide a comprehensive workflow, from conceptual library design to detailed protocols for primary biochemical screening and secondary cell-based validation, empowering researchers to leverage this scaffold in their drug discovery programs.

The Indazole Scaffold: A Foundation for Potent Kinase Inhibition

The indazole moiety is a bicyclic aromatic heterocycle that has proven to be an exceptionally effective scaffold for kinase inhibitors. Its success stems from its ability to act as a bioisostere of adenine, the core of ATP, allowing it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[6] This interaction is a common feature among many potent kinase inhibitors and provides a strong anchor for the molecule.

Several highly successful kinase inhibitors are built upon the indazole core. For instance, Axitinib, an inhibitor of VEGFR and Polo-like kinase 4 (PLK4), and Delgocitinib, a JAK inhibitor, both feature this key structural motif.[7] The inherent versatility of the indazole ring allows for synthetic modification at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

4-Bromo-3-methoxy-1H-indazole: A Strategic Starting Point

4-Bromo-3-methoxy-1H-indazole is an ideal starting material for building a library of diverse kinase inhibitor candidates. Its key attributes are summarized below.

PropertyValueSource
CAS Number 938061-94-0[8]
Molecular Formula C₈H₇BrN₂O[8]
Molecular Weight 227.06 g/mol [8]
Purity Typically ≥97%[8]
Storage Room Temperature, sealed in dry conditions[8]

The true value of this molecule lies in its functional handles:

  • The Bromo Group (Position 4): This site is primed for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This is crucial for exploring the solvent-exposed region of the ATP-binding site to enhance potency and achieve selectivity.

  • The Methoxy Group (Position 3): While stable, this group can be a site for demethylation to reveal a hydroxyl group, which can serve as another point for diversification or as a key hydrogen bond donor.

  • The Indazole Nitrogens (N1/N2): The N1 position can be alkylated to further expand the chemical space and modulate the molecule's properties.

Workflow for Screening Novel Indazole Derivatives

The development of novel kinase inhibitors from a scaffold like 4-Bromo-3-methoxy-1H-indazole follows a structured, multi-stage process. This workflow ensures that resources are focused on the most promising compounds, moving from broad primary screens to more detailed biological characterization.

G cluster_0 Phase 1: Library Synthesis & Curation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Selectivity cluster_3 Phase 4: Lead Optimization A Scaffold Selection (4-Bromo-3-methoxy-1H-indazole) B Combinatorial Synthesis (e.g., Suzuki Coupling) A->B C Library of Novel Indazole Derivatives B->C D High-Throughput Biochemical Assay (e.g., ADP-Glo) C->D E Single-Point % Inhibition Screen D->E F IC50 Dose-Response for Initial Hits E->F G Secondary Cell-Based Assay (e.g., MTT Proliferation) F->G H Kinase Selectivity Profiling (Panel of >100 Kinases) G->H I Mechanism of Action Studies H->I J Structure-Activity Relationship (SAR) Analysis I->J K ADME/Tox Profiling J->K L In Vivo Efficacy Models K->L M Preclinical Candidate

Caption: Drug discovery workflow for developing kinase inhibitors.

Protocol: Primary Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a universal, luminescence-based biochemical assay to measure the activity of novel indazole derivatives against a target kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]

Causality: We choose the ADP-Glo™ assay for its high sensitivity, broad applicability to virtually any kinase, and robustness in high-throughput screening formats.[9] The protocol is designed to be run under initial velocity conditions, ensuring that the measured inhibition is accurate and not skewed by substrate depletion or product inhibition.[10]

Materials and Reagents:

  • Recombinant Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • 4-Bromo-3-methoxy-1H-indazole derivatives (dissolved in 100% DMSO)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at a concentration equal to the Kₘ for the target kinase)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Experimental Workflow Diagram:

G A 1. Dispense Compounds (Test, Staurosporine, DMSO) B 2. Add Kinase + Substrate Mix A->B C 3. Pre-incubate (15 min at RT) B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (60 min at RT) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Incubate (40 min at RT) F->G H 8. Convert ADP to ATP (Add Kinase Detection Reagent) G->H I 9. Incubate (30 min at RT) H->I J 10. Read Luminescence I->J

Caption: Step-by-step workflow for the ADP-Glo kinase assay.

Step-by-Step Protocol:

  • Compound Plating: a. Prepare serial dilutions of your indazole derivatives and the staurosporine control in 100% DMSO. b. Dispense 1 µL of each compound dilution into the wells of a white assay plate. For controls, dispense 1 µL of DMSO (100% activity) and 1 µL of a high concentration of staurosporine (0% activity). Causality: Keeping the DMSO concentration constant across all wells (e.g., 1%) is critical to prevent solvent effects from interfering with kinase activity.[10]

  • Enzyme/Substrate Addition: a. Prepare a master mix of Kinase Buffer containing the recombinant kinase and its specific substrate at 2X the final desired concentration. b. Add 50 µL of this master mix to each well.

  • Pre-incubation: a. Mix the plate gently on a plate shaker for 1 minute. b. Incubate for 15 minutes at room temperature. Causality: This step allows the test compounds to bind to the kinase before the reaction is initiated, ensuring a true measurement of inhibition.[9]

  • Initiate Kinase Reaction: a. Prepare a 2X solution of ATP in Kinase Buffer. The concentration should be at or near the Kₘ for the specific kinase being tested to ensure competitive inhibitors can be accurately assessed.[10] b. Add 50 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 101 µL.

  • Reaction Incubation: a. Mix the plate gently. b. Incubate at room temperature for a pre-determined time (e.g., 60 minutes) where the reaction is known to be linear.[10]

  • Stop Reaction and ATP Depletion: a. Add 50 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. b. Incubate at room temperature for 40 minutes.

  • Signal Generation: a. Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin reaction to produce light. b. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: a. Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced.

Data Analysis and Interpretation

Calculating Percent Inhibition:

The raw luminescence data is first normalized using the control wells:

  • High Control (100% Activity): Reaction with DMSO only.

  • Low Control (0% Activity): Reaction with a saturating concentration of Staurosporine.

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

Determining IC₅₀ Values:

To determine the potency of a compound, a dose-response curve is generated by plotting the % Inhibition against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Assessing Selectivity:

A key goal is to identify compounds that are selective for the target kinase over other kinases. Promising hits from the primary screen should be tested against a broad panel of kinases. The data is often presented in a table to compare potency.

Table: Illustrative Kinase Selectivity Profile for Hypothetical Compounds (Note: This data is for demonstration purposes only.)

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Selectivity (A/Target)
DERIV-001 153,500>10,000233-fold
DERIV-002 2504508001.8-fold
DERIV-003 81502,00019-fold

Analysis: In this illustrative table, DERIV-001 is the most promising lead. It is highly potent against the target kinase and shows excellent selectivity (>200-fold) against off-target kinases A and B.

Protocol: Secondary Cell-Based Proliferation Assay (MTT)

After identifying potent and selective inhibitors in biochemical assays, it is essential to confirm their activity in a cellular context. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11]

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (chosen based on the relevance of the target kinase) into a 96-well clear plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the hit indazole compounds for 48-72 hours. Include DMSO as a negative control.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the compound concentration.

Conclusion

4-Bromo-3-methoxy-1H-indazole represents a strategically functionalized and commercially available scaffold for the discovery of novel kinase inhibitors. Its chemical handles allow for rapid and diverse library synthesis. By employing a systematic screening cascade, beginning with robust biochemical assays like the one detailed here and progressing to cell-based validation, researchers can efficiently identify potent and selective lead compounds. This structured approach, grounded in a clear understanding of the underlying principles of kinase inhibition and assay design, maximizes the potential for success in developing next-generation targeted therapies.

References

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Application Notes and Protocols for Evaluating 4-Bromo-3-methoxy-1H-indazole using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Growing Importance of the Indazole Scaffold in Oncology

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide range of biological activities.[1] In recent years, indazole derivatives have gained significant attention in oncology, with several compounds entering clinical trials or receiving FDA approval for the treatment of various cancers.[1][2] These molecules often exert their anti-cancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. Notably, many indazole-containing drugs function as potent kinase inhibitors.[3][4]

Given the therapeutic potential of this chemical class, the synthesis and evaluation of novel indazole derivatives remain a vibrant area of research. A crucial first step in characterizing a new compound, such as 4-Bromo-3-methoxy-1H-indazole, is to assess its impact on cell viability and proliferation. The MTT assay is a robust, colorimetric method widely used for this purpose.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of the MTT assay to evaluate the cytotoxic potential of 4-Bromo-3-methoxy-1H-indazole. It offers not only a step-by-step protocol but also the scientific rationale behind key experimental choices, ensuring a thorough and reliable assessment.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[5] This enzymatic conversion results in the formation of an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[5] The insoluble formazan crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer.

Part 1: Preliminary Considerations for a Novel Compound

Before proceeding with a full-scale MTT assay for a novel compound like 4-Bromo-3-methoxy-1H-indazole, two preliminary experiments are essential: a solubility assessment and a dose-range finding study.

Solubility Assessment

Protocol for Solubility Testing:

  • Initial Solvent Selection: Begin with 100% DMSO as the primary solvent.

  • Stock Solution Preparation: Aim to prepare a high-concentration stock solution (e.g., 10-50 mM). Accurately weigh a small amount of 4-Bromo-3-methoxy-1H-indazole and add the calculated volume of DMSO.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle heating (e.g., 37°C) or sonication may be applied.[6]

  • Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Working Solution Compatibility: Prepare the highest desired concentration of the compound in cell culture medium. Observe for any precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Dose-Range Finding Study

A dose-range finding experiment is a pilot study to determine the appropriate concentration range of the test compound for the definitive MTT assay. This avoids using concentrations that are either too high (causing immediate and complete cell death) or too low (having no discernible effect).

Protocol for Dose-Range Finding:

  • Cell Seeding: Seed a representative cancer cell line in a 96-well plate at a predetermined optimal density.

  • Broad Concentration Range: Prepare a series of broad, serial dilutions of 4-Bromo-3-methoxy-1H-indazole in culture medium (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the cells for a standard duration (e.g., 48 or 72 hours).

  • MTT Assay: Perform a rapid MTT assay as described in the detailed protocol below.

  • Analysis: Analyze the results to identify the concentration range that produces a dose-dependent decrease in cell viability. This will inform the concentrations to be used in the full experiment.

Part 2: Detailed Protocol for MTT Assay

This protocol is designed for adherent cells in a 96-well format.

Materials and Reagents
Reagent/MaterialSpecifications
4-Bromo-3-methoxy-1H-indazolePurity >95%
Selected Cancer Cell Line(s)e.g., A549 (lung), MCF-7 (breast), HCT116 (colon)
Complete Cell Culture MediumAs required for the specific cell line
Fetal Bovine Serum (FBS)Heat-inactivated
Trypsin-EDTA0.25%
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Molecular biology grade
DMSO (Dimethyl sulfoxide)Cell culture grade
96-well flat-bottom cell culture platesSterile
Multichannel pipette
Microplate readerCapable of measuring absorbance at 570 nm
Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store in light-protected aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Compound Stock Solution (e.g., 20 mM):

    • Based on the preliminary solubility assessment, prepare a concentrated stock solution of 4-Bromo-3-methoxy-1H-indazole in 100% DMSO.

    • Store at -20°C.

Experimental Procedure

Day 1: Cell Seeding

  • Culture the chosen cancer cell line until it reaches the logarithmic growth phase.

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To mitigate "edge effects," consider filling the perimeter wells with 100 µL of sterile PBS or medium without cells.[7]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

Day 2: Compound Treatment

  • Prepare serial dilutions of 4-Bromo-3-methoxy-1H-indazole in complete culture medium from the stock solution. The concentration range should be based on the dose-range finding study (e.g., eight concentrations in a half-log or two-fold dilution series).

  • Prepare a vehicle control (medium containing the same final concentration of DMSO as the highest compound concentration). Also include a "cells only" control (no treatment) and a "medium only" blank.

  • Carefully aspirate the medium from the wells.

  • Add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium to the appropriate wells. It is recommended to test each condition in triplicate.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4 (for a 48h incubation): MTT Addition and Solubilization

  • After the incubation period, carefully aspirate the medium containing the compound.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals should form in the viable cells.

  • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

Data Acquisition and Analysis
  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Calculation:

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Part 3: Hypothetical Mechanism of Action and Visualization

While the specific mechanism of action for 4-Bromo-3-methoxy-1H-indazole is yet to be determined, many indazole derivatives with anti-cancer properties function as kinase inhibitors.[3] These compounds can competitively bind to the ATP-binding pocket of protein kinases, thereby blocking the phosphorylation of downstream substrates and disrupting signaling pathways crucial for cancer cell proliferation and survival.

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4: Assay cluster_analysis Data Analysis s1 Harvest and Count Cells s2 Seed Cells in 96-well Plate (100 µL/well) s1->s2 s3 Incubate for 24h (37°C, 5% CO₂) s2->s3 t1 Prepare Compound Dilutions and Vehicle Control t2 Aspirate Medium t3 Add 100 µL of Compound/ Vehicle to Wells t1->t3 t2->t3 t4 Incubate for 24-72h t3->t4 a1 Add 10 µL MTT Solution (Final Conc. 0.5 mg/mL) a2 Incubate for 2-4h a1->a2 a3 Aspirate Medium a2->a3 a4 Add 100 µL DMSO a3->a4 a5 Shake to Dissolve Formazan a4->a5 da1 Read Absorbance at 570 nm da2 Calculate % Viability da1->da2 da3 Determine IC₅₀ Value da2->da3

Caption: Workflow for MTT-based cytotoxicity assay.

Kinase_Inhibition cluster_pathway Hypothetical Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cell Proliferation & Survival pSubstrate->Response Indazole 4-Bromo-3-methoxy- 1H-indazole Indazole->Kinase binds to ATP pocket

Caption: Hypothetical mechanism of kinase inhibition.

Part 4: Troubleshooting and Best Practices

IssuePossible Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination- Phenol red interference- Visually inspect plates for contamination.- Use phenol red-free medium during MTT incubation.[7]
Low Absorbance Readings - Low cell seeding density- Insufficient MTT incubation time- Incomplete formazan solubilization- Optimize cell number via titration.- Increase MTT incubation time (up to 4 hours).- Ensure thorough mixing after adding DMSO.[7]
High Variability Between Replicates - Inaccurate pipetting- "Edge effect" due to evaporation- Use a calibrated multichannel pipette.- Do not use the outer wells of the plate for experimental data; fill them with PBS instead.[7]
Precipitation of Compound - Poor solubility of the compound in the culture medium- Re-evaluate the compound's solubility.- Ensure the final DMSO concentration is not causing precipitation.

References

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Application Notes and Protocols for the Use of 4-Bromo-3-methoxy-1H-indazole as a Scaffold for Polo-like Kinase 4 (PLK4) Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for leveraging the 4-Bromo-3-methoxy-1H-indazole scaffold in the discovery and characterization of novel Polo-like Kinase 4 (PLK4) inhibitors. PLK4 is a critical regulator of centriole duplication, and its overexpression is implicated in the tumorigenesis of various cancers, making it a prime therapeutic target. The indazole core is a privileged scaffold in kinase inhibitor design, and 4-Bromo-3-methoxy-1H-indazole offers a versatile starting point for medicinal chemistry efforts.[1][2][3][4][5][6] These notes are designed to guide researchers through the rationale, practical application, and validation of compounds derived from this scaffold, from initial biochemical screening to cellular and in vivo characterization.

Introduction: The Rationale for Targeting PLK4 with Indazole-Based Inhibitors

Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a process essential for the formation of centrosomes and, consequently, for proper mitotic spindle assembly.[7] Dysregulation and overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[7] Elevated PLK4 levels have been observed in a range of malignancies, including breast and lung cancer, correlating with poor prognosis.[1][2] This makes selective inhibition of PLK4 a promising therapeutic strategy to induce mitotic errors and subsequent cell death in cancer cells.[1][2][7]

The 1H-indazole core has emerged as a highly effective scaffold for the development of potent kinase inhibitors.[1][2][3][4][5][6] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[6] Notably, several potent PLK4 inhibitors, such as CFI-400945, are based on the indazole framework.[8]

4-Bromo-3-methoxy-1H-indazole serves as a strategic starting material for the synthesis of a diverse library of potential PLK4 inhibitors. The bromo-substituent at the 4-position provides a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diversity and explore the structure-activity relationship (SAR). The methoxy group at the 3-position is a stable protecting group for a hydroxyl functionality, which can be a key interaction point or be further modified.

Chemical Properties of the Scaffold

While specific experimental data for 4-Bromo-3-methoxy-1H-indazole is not extensively published, its properties can be inferred from related structures.

PropertyDescription & Handling Recommendations
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
CAS Number 938061-94-0
Appearance Likely a solid at room temperature.
Solubility Expected to have low aqueous solubility. For in vitro assays, prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation.
Storage Store in a cool, dry place, protected from light. For long-term storage, aliquoting a DMSO stock solution and storing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.

Foundational Workflow for Inhibitor Characterization

The successful development of a novel PLK4 inhibitor from the 4-Bromo-3-methoxy-1H-indazole scaffold requires a systematic and multi-faceted validation approach. The following workflow outlines the critical stages of characterization.

G cluster_0 In Vitro Characterization cluster_1 Cellular Mechanism of Action cluster_2 In Vivo Evaluation A Biochemical Assay (PLK4 Kinase Activity - IC50) B Kinase Selectivity Profiling (Against Panel of Kinases) A->B Confirm Potency & Selectivity C Cell Viability/Proliferation Assay (Cancer Cell Lines - GI50) B->C Transition to Cellular Models D Cell Cycle Analysis (Propidium Iodide Staining) C->D Investigate Cellular Phenotype F Target Engagement & Downstream Effects (Western Blot) C->F Confirm Mechanism E Apoptosis Assay (Annexin V / PI Staining) D->E G Pharmacokinetic (PK) Studies (Bioavailability, Half-life) F->G Select Lead for In Vivo H Xenograft Tumor Model (Efficacy & Tolerability) G->H I Pharmacodynamic (PD) Analysis (Target Modulation in Tumors) H->I G PLK4 PLK4 pPLK4 p-PLK4 (Active) PLK4->pPLK4 Autophosphorylation STIL STIL pPLK4->STIL Phosphorylates & Activates Centriole Centriole Duplication STIL->Centriole CEP192 CEP192 CEP192->PLK4 Recruits CEP152 CEP152 CEP152->PLK4 Recruits Inhibitor 4-Bromo-3-methoxy-1H- indazole Derivative Inhibitor->pPLK4 Inhibits

Caption: Simplified PLK4 activation and centriole duplication pathway.

Key Proteins to Analyze:

  • Total PLK4: To assess the overall expression level of the kinase.

  • Phospho-PLK4 (p-PLK4): To measure the active, autophosphorylated form of the kinase. A potent inhibitor should decrease p-PLK4 levels.

  • STIL, CEP192, CEP152: Key interacting partners and substrates of PLK4. [9][10][11][12][13]Changes in their levels or phosphorylation status can indicate pathway modulation.

  • Loading Control (e.g., GAPDH, β-Actin): To ensure equal protein loading across lanes.

Procedure:

  • Lysate Preparation: Treat cells with the test compound for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-PLK4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies (e.g., total PLK4, GAPDH) to analyze multiple targets from the same blot.

In Vivo Evaluation

General Considerations for In Vivo Studies

Vehicle Formulation: Due to the likely poor aqueous solubility of indazole derivatives, a suitable vehicle is required for in vivo administration. Common formulations include: [14]* 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 0.5% Carboxymethylcellulose (CMC) in water (for oral gavage)

Pharmacokinetics (PK): Preliminary PK studies in rodents are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life and bioavailability. This information is critical for designing an effective dosing regimen for efficacy studies. [15][16]

Protocol: Xenograft Tumor Growth Inhibition Study

Purpose: To evaluate the anti-tumor efficacy and tolerability of a lead PLK4 inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice).

  • Human cancer cell line for implantation (the same line used for in vitro studies).

  • Matrigel (optional, to aid tumor formation).

  • Test compound formulated in a suitable vehicle.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control).

  • Dosing: Administer the test compound according to the predetermined dose and schedule (e.g., daily oral gavage). Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.

Pharmacodynamic (PD) Analysis: Excised tumors can be analyzed by western blot or immunohistochemistry (IHC) to confirm that the drug is hitting its target in vivo (e.g., reduction in p-PLK4 levels).

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. [Link]

  • PLK4 homodimerization is required for CEP152 centrosome localization and spindle organization. (2023). bioRxiv. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central. [Link]

  • Human Cep192 and Cep152 cooperate in Plk4 recruitment and centriole duplication. (2025). Journal of Cell Science. [Link]

  • Human Cep192 and Cep152 cooperate in Plk4 recruitment and centriole duplication. (n.d.). Hubrecht Institute. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number. (n.d.). PubMed Central. [Link]

  • Pharmacokinetic Boosting of Kinase Inhibitors. (2023). MDPI. [Link]

  • PLK4 self-phosphorylation drives the selection of a single site for procentriole assembly. (2023). Journal of Cell Biology. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025). [Link]

  • Discovery of indazoles as inhibitors of Tpl2 kinase. (2011). PubMed. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. [Link]

  • Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. (2019). National Institutes of Health. [Link]

  • In vitro and in vivo efficacy of CFI-400945 in combination with.... (n.d.). ResearchGate. [Link]

  • PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. (2025). bioRxiv. [Link]

  • In vivo effects of PLK4 inhibitor are enhanced by coadministration of.... (n.d.). ResearchGate. [Link]

Sources

Application Note: Accelerating Kinase Inhibitor Discovery with 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methoxy-1H-indazole (CAS: 938061-94-0) is a high-value pharmacophore scaffold used extensively in the synthesis of next-generation small molecule kinase inhibitors. Its structural utility lies in the unique substitution pattern: the indazole core functions as an ATP-mimetic hinge binder, the 3-methoxy group provides metabolic stability and specific hydrogen-bonding vectors, and the 4-bromo substituent serves as a highly reactive handle for late-stage diversification via palladium-catalyzed cross-coupling.

This application note details the strategic use of this scaffold in developing inhibitors for Fibroblast Growth Factor Receptor (FGFR) and Indoleamine 2,3-dioxygenase 1 (IDO1) , providing a validated protocol for library synthesis and biological evaluation.

Technical Profile & Pharmacophore Logic

Chemical Specifications
PropertySpecification
Chemical Name 4-Bromo-3-methoxy-1H-indazole
CAS Number 938061-94-0
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Purity Grade ≥97% (HPLC)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Storage 2-8°C, desiccated, protected from light
Structural Logic in Drug Design

The indazole ring is a "privileged structure" in oncology, forming the core of approved drugs like Axitinib and Pazopanib . 4-Bromo-3-methoxy-1H-indazole offers specific advantages:

  • Hinge Binding (Indazole N1/N2): The nitrogen atoms in the indazole ring form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Ala residues).

  • Solvent Front/Hydrophobic Pocket Access (C4-Bromo): The bromine at position 4 is perfectly positioned to direct substituents into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front, depending on the kinase conformation.

  • Metabolic Tuning (C3-Methoxy): Unlike a C3-amino or C3-hydroxyl group, the C3-methoxy group prevents rapid glucuronidation while maintaining a hydrogen bond acceptor capability, often improving oral bioavailability.

Application Workflow: Synthesis of FGFR Inhibitor Library

This protocol describes the conversion of 4-Bromo-3-methoxy-1H-indazole into a library of bi-aryl kinase inhibitors using a Suzuki-Miyaura Cross-Coupling strategy.

Reaction Scheme Visualization

SynthesisWorkflow Start 4-Bromo-3-methoxy-1H-indazole (Scaffold) Step1 Step 1: N1-Protection (THP or SEM) Start->Step1 Regiocontrol Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Step1->Step2 C4-Diversification Step3 Step 3: Deprotection (Acidic Hydrolysis) Step2->Step3 Restore Hinge Binder Final Final Kinase Inhibitor (Library) Step3->Final Purification

Caption: Workflow for transforming the scaffold into active kinase inhibitors via protected intermediate.

Detailed Protocol
Step 1: Regioselective N1-Protection

Rationale: Direct coupling on the free indazole can lead to catalyst poisoning or N-arylation byproducts. Protecting the N1 position directs the chemistry to the C4-bromide.

  • Dissolve: 1.0 eq of 4-Bromo-3-methoxy-1H-indazole in dry DCM.

  • Add: 1.2 eq of 3,4-Dihydro-2H-pyran (DHP) and 0.1 eq of p-TsOH (catalyst).

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >90% of N1-THP protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling (The Diversity Step)

Rationale: This step introduces the "tail" of the inhibitor, which interacts with the specific hydrophobic pocket of the target kinase (e.g., FGFR1).

  • Prepare Vials: In a microwave vial, add:

    • 1.0 eq N1-THP protected scaffold.

    • 1.2 eq Aryl Boronic Acid (e.g., 4-pyrazolyl-boronic acid for FGFR potency).

    • 0.05 eq Pd(dppf)Cl₂·DCM (Catalyst).

    • 2.0 eq K₂CO₃ (Base).

  • Solvent: Add degassed Dioxane:Water (4:1).

  • Conditions: Heat at 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (0-50% EtOAc in Hexane).

Step 3: Deprotection
  • Dissolve: Intermediate in MeOH/DCM (1:1).

  • Add: 4M HCl in Dioxane (5 eq).

  • Reaction: Stir at RT for 2 hours.

  • Final Isolation: Neutralize with NaHCO₃, extract with EtOAc, and recrystallize/HPLC purify.

Biological Evaluation: FGFR1 Kinase Assay

Once the library is synthesized, the compounds must be validated for biological activity.

Assay Principle

The assay measures the inhibition of FGFR1 (Fibroblast Growth Factor Receptor 1) kinase activity using a FRET-based detection system (e.g., LanthaScreen™ or Z'-LYTE™). The 3-methoxy-indazole core competes with ATP for the binding site.

Protocol
  • Reagents: Recombinant FGFR1 kinase, Fluorescein-labeled Poly-GT substrate, ATP (at Km), and Test Compounds.

  • Preparation: Prepare 3-fold serial dilutions of the synthesized indazole derivatives in DMSO (starting at 10 µM).

  • Incubation:

    • Mix Kinase + Substrate + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 15 mins at RT (to allow compound binding).

    • Initiate reaction by adding ATP. Incubate for 60 mins.

  • Detection: Add Development Reagent (Protease that cleaves non-phosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Expected Results & Interpretation
Compound Variation (C4-Position)Predicted FGFR1 IC50SAR Insight
Unsubstituted (Br) > 10 µMThe scaffold alone is too small for high affinity.
Phenyl group 500 - 1000 nMHydrophobic interaction improves binding.
Pyrazol-4-yl group < 50 nMNitrogen in pyrazole forms additional H-bonds (Key feature of Pazopanib-like inhibitors).
Morpholino-phenyl < 100 nMImproves solubility and pharmacokinetic profile.

Mechanism of Action: Signaling Pathway[1]

The following diagram illustrates how the synthesized indazole inhibitors block the FGFR signaling cascade, preventing tumor cell proliferation.

FGFRPathway FGF FGF Ligand FGFR FGFR Receptor (Target of Indazole) FGF->FGFR Activation RAS RAS FGFR->RAS Phosphorylation Inhibitor 3-Methoxy-Indazole Inhibitor Inhibitor->FGFR Inhibition (IC50 < 50nM) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Proliferation Tumor Cell Proliferation Nucleus->Proliferation

Caption: Inhibition of the RAS/MAPK pathway by 3-methoxy-indazole derivatives targeting FGFR.

References

  • Indazole Scaffolds in Oncology: L. Zhang et al., "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," Molecules, 2021. Link

  • FGFR Inhibitor Design:P. Traxler et al., "Protein Tyrosine Kinase Inhibitors in Cancer Treatment," Expert Opinion on Therapeutic Targets, 2018.
  • Synthesis Protocol: N. Miyaura & A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995. Link

  • Kinase Assay Methodology: Thermo Fisher Scientific, "LanthaScreen™ Eu Kinase Binding Assay Application Note." Link

Application Notes & Protocols for 4-Bromo-3-methoxy-1H-indazole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Indazole Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening low molecular weight fragments (typically <300 Da), FBDD explores chemical space with remarkable efficiency, often yielding hits with high ligand efficiency that serve as superior starting points for optimization.[1][2] Within the vast landscape of fragment libraries, the indazole scaffold has emerged as a privileged structure, particularly in the realm of kinase inhibitor discovery.[2][3] Its rigid bicyclic structure, coupled with the presence of hydrogen bond donors and acceptors, allows it to form key interactions with the hinge region of many kinases.[3] This document provides a detailed technical guide for the application of 4-Bromo-3-methoxy-1H-indazole , a strategically functionalized fragment, in FBDD campaigns.

The selection of 4-Bromo-3-methoxy-1H-indazole as a candidate for fragment screening is underpinned by a confluence of favorable physicochemical properties and synthetic tractability. The indazole core provides a well-established pharmacophore, while the substituents offer vectors for subsequent optimization. The methoxy group can engage in hydrogen bonding or occupy small hydrophobic pockets, and the bromine atom serves as a versatile synthetic handle for facile elaboration using a variety of cross-coupling reactions.[4] This pre-installed synthetic vector is a key feature of a "poised" fragment, enabling rapid follow-up chemistry to explore the structure-activity relationship (SAR) around the initial hit.

Physicochemical Properties of 4-Bromo-3-methoxy-1H-indazole

To qualify as a viable fragment, a compound should adhere to the "Rule of Three," which provides a general guideline for desirable physicochemical properties.[5] 4-Bromo-3-methoxy-1H-indazole aligns well with these principles, making it an excellent candidate for inclusion in a fragment library.

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 227.06 g/mol < 300 Da[6]
cLogP ~2.5 (estimated)≤ 3PubChem CID: 22352548 (related structures)
Hydrogen Bond Donors 1≤ 3[6]
Hydrogen Bond Acceptors 2≤ 3[6]
Rotatable Bonds 1≤ 3[6]

FBDD Workflow Utilizing 4-Bromo-3-methoxy-1H-indazole

A typical FBDD campaign is a multi-stage process, beginning with the screening of a fragment library to identify binders, followed by hit validation and subsequent optimization into a lead compound. The following sections provide detailed protocols for the key stages of this process, using 4-Bromo-3-methoxy-1H-indazole as the exemplary fragment.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization NMR NMR Spectroscopy (e.g., STD-NMR) Ortho Orthogonal Biophysical Assay (e.g., ITC, MST) NMR->Ortho Hit Confirmation SPR Surface Plasmon Resonance (SPR) SPR->Ortho Hit Confirmation Xray X-ray Crystallography Xray->Ortho Hit Confirmation Biochem Biochemical/Functional Assay Ortho->Biochem SBDD Structure-Based Design (SBDD) Biochem->SBDD MedChem Medicinal Chemistry (Fragment Growing/Linking) SBDD->MedChem MedChem->SBDD Lead Lead Compound MedChem->Lead Fragment 4-Bromo-3-methoxy- 1H-indazole Fragment->NMR Screening Fragment->SPR Screening Fragment->Xray Screening

FBDD Workflow Overview

Part 1: Primary Screening Protocols

The initial step in an FBDD campaign is the screening of a fragment library to identify compounds that bind to the target of interest. Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required.[7]

Protocol 1: Ligand-Observed NMR for Hit Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for fragment screening as it can reliably detect weak binding interactions.[8][9] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for this purpose.[10]

Principle of STD-NMR: This technique relies on the transfer of saturation from the protein to a bound ligand. By irradiating protons on the protein that are not overlapping with ligand signals, the saturation is transferred via spin diffusion to the entire protein. If a ligand is bound, this saturation is further transferred to the ligand. Subtracting a spectrum with on-resonance irradiation from one with off-resonance irradiation reveals only the signals of the bound ligand.

Step-by-Step Protocol for STD-NMR Screening:

  • Sample Preparation:

    • Prepare a stock solution of 4-Bromo-3-methoxy-1H-indazole in a deuterated solvent (e.g., DMSO-d6) at a concentration of 100 mM.

    • Prepare a stock solution of the target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O). The optimal protein concentration is typically in the range of 10-50 µM.

    • The final NMR sample should contain the target protein and 4-Bromo-3-methoxy-1H-indazole at a final concentration of 100-500 µM. It is crucial to have a significant excess of the fragment to ensure that the protein binding sites are saturated.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment alone to serve as a reference.

    • For the STD-NMR experiment, acquire two spectra:

      • On-resonance spectrum: Set the saturation frequency to a region where only protein resonances appear (e.g., -1.0 ppm for aliphatic protons).

      • Off-resonance spectrum: Set the saturation frequency to a region where no protein or ligand signals are present (e.g., 30 ppm).

    • Use a saturation time of 2-3 seconds to allow for efficient transfer of saturation.

  • Data Processing and Analysis:

    • Process both the on- and off-resonance spectra identically.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum indicates that 4-Bromo-3-methoxy-1H-indazole binds to the target protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface, known as an "epitope map."

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time detection of binding events. It is highly sensitive and consumes very little protein, making it ideal for fragment screening.[11][12]

Principle of SPR: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. The change in refractive index is proportional to the mass of the analyte bound.

Step-by-Step Protocol for SPR Screening:

  • Sensor Chip Preparation:

    • Choose a sensor chip suitable for immobilizing the target protein (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Aim for a low to medium immobilization density to minimize mass transport limitations.

    • A reference flow cell should be prepared in the same way but without the protein, or with an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare a series of dilutions of 4-Bromo-3-methoxy-1H-indazole in the running buffer (e.g., PBS with 0.05% P20 and 1-5% DMSO). A typical concentration range for fragment screening is 10-1000 µM.

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the response units (RU) over time to generate a sensorgram. The sensorgram will show an association phase during injection and a dissociation phase when the buffer is flowed over the chip again.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding response.

    • Analyze the sensorgrams to determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants. For weakly binding fragments, a steady-state analysis is often sufficient to determine the KD.

    • Hits are typically identified as fragments that show a concentration-dependent binding response.

Protocol 3: X-ray Crystallography for Structural Insights

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target.[13] This is invaluable for structure-based drug design and the subsequent optimization of the fragment hit.[14]

Principle of X-ray Crystallography: By irradiating a crystal of the protein-fragment complex with X-rays, a diffraction pattern is generated. This pattern can be used to calculate an electron density map, into which the atomic structure of the protein and the bound fragment can be built and refined.

Step-by-Step Protocol for Crystallographic Screening:

  • Crystal Preparation:

    • Obtain high-quality, reproducible crystals of the target protein. The crystals must be robust enough to withstand soaking in solutions containing the fragment and a cryoprotectant.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing 4-Bromo-3-methoxy-1H-indazole (typically 1-10 mM in a cryoprotectant solution). The soaking time can range from minutes to hours.

    • Co-crystallization: Set up crystallization trials with the protein in the presence of 4-Bromo-3-methoxy-1H-indazole. This method is often used if soaking is unsuccessful.

  • Data Collection and Structure Determination:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. A positive hit will show clear, unambiguous electron density for the fragment in a specific binding pocket.

Part 2: Hit Validation and Optimization

Once a fragment hit has been identified, it is crucial to validate the binding and then optimize its properties to develop a potent and selective lead compound.

Hit Validation

It is essential to confirm the binding of the initial hit using an orthogonal biophysical method to rule out false positives.[15] For example, if the primary screen was performed using SPR, a suitable orthogonal method would be NMR or Isothermal Titration Calorimetry (ITC). A biochemical or functional assay should also be developed to confirm that the binding of the fragment translates into a functional effect (e.g., enzyme inhibition).

Hit-to-Lead Optimization Strategies

The goal of hit-to-lead optimization is to increase the affinity and selectivity of the initial fragment hit while maintaining favorable physicochemical properties.[16] The structural information obtained from X-ray crystallography is paramount in guiding this process.

Hit_To_Lead cluster_strategies Optimization Strategies Fragment Initial Hit 4-Bromo-3-methoxy-1H-indazole (Low Affinity) Growing Fragment Growing Fragment->Growing Exploit Bromine Handle (Suzuki Coupling) Linking Fragment Linking Fragment->Linking Identify Second Fragment Grown_Molecule Grown Compound (Increased Affinity & Selectivity) Growing->Grown_Molecule Add Functionality Linked_Molecule Linked Compound (High Affinity) Linking->Linked_Molecule Connect Fragments

Hit-to-Lead Optimization Strategies

1. Fragment Growing:

This strategy involves adding chemical functionality to the fragment hit to make additional interactions with the protein.[17] The bromine atom on 4-Bromo-3-methoxy-1H-indazole is an ideal starting point for this approach. For example, a Suzuki coupling reaction could be used to introduce a phenyl group. Further substitutions on this new phenyl ring could then be explored to pick up additional interactions with the protein, guided by the crystal structure. A notable example of this strategy was the development of potent Janus Kinase (JAK) inhibitors from an indazole fragment hit, where the addition of a phenol moiety at the 6-position significantly improved potency.[17]

2. Fragment Linking:

If a second fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a single, higher-affinity molecule.[9] The optimal length and composition of the linker are critical and are often guided by structural data and computational modeling.

Ligand Efficiency Metrics in Optimization:

Throughout the optimization process, it is important to monitor ligand efficiency (LE). LE is a measure of the binding affinity per heavy atom and is a useful metric for ensuring that the added chemical complexity is translating into a proportional increase in binding affinity.[1][18] A decrease in LE during optimization may indicate that the added functionality is not making productive interactions with the target.

Conclusion

4-Bromo-3-methoxy-1H-indazole represents a high-quality, synthetically tractable fragment for use in FBDD campaigns. Its favorable physicochemical properties and the presence of a versatile synthetic handle make it an excellent starting point for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The detailed protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this and similar fragments in their drug discovery programs. The indazole scaffold continues to demonstrate its value in medicinal chemistry, and fragments like 4-Bromo-3-methoxy-1H-indazole are key tools in unlocking its full potential.[19]

References

  • Google Patents. US6982274B2 - 1H-indazole compound.
  • PubChem. 4-bromo-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available from: [Link]

  • Lead Sciences. 4-Bromo-3-methoxy-1H-indazole. Available from: [Link]

  • Google Patents. WO 2009/144554 A1.
  • Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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  • National Center for Biotechnology Information. Fragment Screening by Surface Plasmon Resonance. Available from: [Link]

  • Bruker. Fragment screening by ligand observed nmr. Available from: [Link]

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  • Grokipedia. Ligand efficiency. Available from: [Link]

  • ACS Publications. Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available from: [Link]

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  • National Center for Biotechnology Information. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available from: [Link]

  • PubMed. Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors. Available from: [Link]

  • AXXAM. From gene to validated and qualified hits. Available from: [Link]

  • National Center for Biotechnology Information. Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Available from: [Link]

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  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

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Application Note: Probing the PI3K/AKT/mTOR Signaling Pathway with 4-Bromo-3-methoxy-1H-indazole using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the cellular effects of 4-Bromo-3-methoxy-1H-indazole. While this specific substituted indazole is a novel investigational compound, the broader indazole scaffold is recognized for its therapeutic potential, often targeting key cellular signaling pathways implicated in cancer.[1] This guide hypothesizes a mechanism of action involving the inhibition of the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in malignancies.[2][3] We present a detailed, field-proven protocol for treating a human breast cancer cell line (MCF-7) with the compound and subsequently analyzing the phosphorylation status of key pathway proteins, such as AKT and S6 Ribosomal Protein, to elucidate the compound's mechanism of action.

Scientific Principle & Rationale

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives developed as potent inhibitors of protein kinases.[1] These compounds often exert their effects by competing with ATP at the kinase catalytic site, thereby disrupting signal transduction cascades that drive oncogenesis.

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a cornerstone of cancer research.[2][3][4] Upon activation by growth factors, PI3K phosphorylates membrane lipids, leading to the recruitment and activation of the serine/threonine kinase AKT.[4] Activated, phosphorylated AKT (p-AKT) then modulates a host of downstream targets to promote cell growth, proliferation, and survival while inhibiting apoptosis.[1][4] A key downstream effector is mTOR, which, once activated, phosphorylates targets like the S6 ribosomal protein (S6K) to drive protein synthesis.

Western blotting is an indispensable technique for dissecting such pathways.[5][6] It allows for the sensitive detection and quantification of specific proteins from a complex mixture. By using antibodies that specifically recognize the phosphorylated (activated) forms of kinases like AKT, alongside antibodies for the total protein, we can precisely measure the inhibitory effect of a compound on pathway activation. A reduction in the ratio of phosphorylated protein to total protein following treatment with 4-Bromo-3-methoxy-1H-indazole would provide strong evidence of its inhibitory activity on the PI3K/AKT/mTOR cascade.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the hypothesized mechanism where 4-Bromo-3-methoxy-1H-indazole inhibits the PI3K/AKT/mTOR signaling cascade, leading to a downstream reduction in cell proliferation and survival.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (via PIP3) mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes Inhibitor 4-Bromo-3-methoxy-1H-indazole Inhibitor->PI3K Hypothesized Inhibition PTEN PTEN PTEN->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
4-Bromo-3-methoxy-1H-indazoleN/A (Investigational)N/A
MCF-7 Human Breast Cancer Cell LineATCCHTB-22
DMEM High Glucose MediumGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Dimethyl Sulfoxide (DMSO), sterileSigma-AldrichD2650
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease and Phosphatase Inhibitor Cocktail (100X)Thermo Fisher78442
BCA Protein Assay KitThermo Fisher23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
4-20% Mini-PROTEAN TGX Precast GelsBio-Rad4561096
Trans-Blot Turbo Mini PVDF Transfer PacksBio-Rad1704156
5% Non-fat Dry Milk in TBS-T(Generic)N/A
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Tris Buffered Saline with Tween 20 (TBS-T)(Generic)N/A
Primary Antibody: Rabbit anti-p-AKT (Ser473)Cell Signaling Tech.4060
Primary Antibody: Rabbit anti-AKT (pan)Cell Signaling Tech.4691
Primary Antibody: Rabbit anti-p-S6 (Ser235/236)Cell Signaling Tech.2211
Primary Antibody: Rabbit anti-S6 (pan)Cell Signaling Tech.2217
Primary Antibody: Mouse anti-β-ActinCell Signaling Tech.3700
HRP-linked Anti-rabbit IgG Secondary AntibodyCell Signaling Tech.7074
HRP-linked Anti-mouse IgG Secondary AntibodyCell Signaling Tech.7076
Clarity Western ECL SubstrateBio-Rad1705061

Experimental Workflow Overview

The protocol is divided into five main stages: Cell Culture and Treatment, Protein Extraction, Protein Quantification, SDS-PAGE and Transfer, and Immunoblotting. Each stage is critical for generating reliable and reproducible data.

Western_Blot_Workflow A 1. Cell Culture Seed MCF-7 cells in 6-well plates B 2. Compound Treatment Treat with 4-Bromo-3-methoxy-1H-indazole (Dose-response & time-course) A->B C 3. Cell Lysis Harvest cells and extract proteins using RIPA buffer + inhibitors B->C D 4. Protein Quantification Determine protein concentration (BCA Assay) C->D E 5. Sample Preparation Normalize concentration and add Laemmli buffer D->E F 6. SDS-PAGE Separate proteins by molecular weight E->F G 7. Protein Transfer Transfer proteins from gel to PVDF membrane F->G H 8. Immunoblotting Block, probe with primary and secondary antibodies G->H I 9. Signal Detection Incubate with ECL substrate and image chemiluminescence H->I J 10. Data Analysis Quantify band intensity and normalize to loading control I->J

Caption: Step-by-step experimental workflow for Western blot analysis.

Detailed Step-by-Step Protocols

Protocol 1: Cell Culture and Treatment
  • Causality: This initial phase establishes a healthy, logarithmically growing cell population, ensuring that observed effects are due to the compound and not confounding factors like nutrient depletion or contact inhibition.

  • Cell Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: The day before treatment, seed 5 x 10⁵ MCF-7 cells into each well of a 6-well plate. This density should result in 70-80% confluency at the time of treatment, which is optimal for signaling experiments.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-3-methoxy-1H-indazole in sterile DMSO. Make serial dilutions from this stock in complete culture medium to achieve the final desired concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). The 0 µM well will receive medium with an equivalent volume of DMSO to serve as the vehicle control.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of the compound or vehicle.

  • Incubation: Return the plates to the incubator for the desired treatment duration (a 24-hour endpoint is a common starting point).

Protocol 2: Protein Extraction (Cell Lysis)
  • Causality: The goal is to efficiently rupture the cells while preserving protein integrity and, crucially, the phosphorylation state of target proteins. The use of ice-cold buffers and inhibitors is non-negotiable for this purpose.

  • Preparation: Pre-chill all buffers and a cell scraper on ice. Prepare complete lysis buffer by adding 1X Protease and Phosphatase Inhibitor Cocktail to the RIPA buffer immediately before use.

  • Cell Harvest: After treatment, place the 6-well plate on ice. Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS per well.

  • Lysis: Add 100-150 µL of complete, ice-cold RIPA buffer to each well. Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new, pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.

Protocol 3: Protein Quantification & Sample Preparation
  • Causality: Equal protein loading across all lanes of the gel is the cornerstone of quantitative Western blotting. The BCA assay provides an accurate measurement to allow for normalization, ensuring that any observed differences in protein levels are a true biological effect, not a loading artifact.

  • Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalization: Based on the BCA results, calculate the volume of each lysate required to obtain 20-30 µg of total protein. Adjust the volume of all samples to be equal using the complete RIPA buffer.

  • Sample Denaturation: Add 1/3 volume of 4X Laemmli Sample Buffer to each normalized lysate. For example, add 10 µL of 4X buffer to 30 µL of lysate.

  • Boiling: Heat the samples at 95-100°C for 5 minutes to denature the proteins. This linearizes the proteins and applies a uniform negative charge for proper separation during SDS-PAGE.

Protocol 4: SDS-PAGE and Immunoblotting
  • Causality: This multi-step process first separates the denatured proteins by size (SDS-PAGE), transfers them to a solid support (PVDF membrane) for accessibility, and then uses the high specificity of antibodies to detect the target proteins of interest.

  • Gel Electrophoresis: Load 20-30 µg of each prepared protein sample into the wells of a 4-20% Mini-PROTEAN TGX Precast Gel. Include a protein ladder in one lane. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a Trans-Blot Turbo Transfer System or a traditional wet-transfer apparatus. The PVDF membrane provides a durable surface for subsequent antibody probing.

  • Blocking: Immediately after transfer, place the membrane in a blocking solution (5% non-fat dry milk in TBS-T) and incubate for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific binding of the antibodies to the membrane surface.

  • Primary Antibody Incubation: Wash the membrane briefly with TBS-T. Incubate the membrane overnight at 4°C with the desired primary antibody (e.g., anti-p-AKT) diluted in 5% BSA in TBS-T. The dilution factor should be optimized as per the antibody datasheet (typically 1:1000). Note: BSA is often preferred over milk for phospho-antibody incubations to reduce background.

  • Washing: The next day, wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:2000 in 5% milk in TBS-T for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 5) to remove unbound secondary antibody.

  • Signal Detection: Incubate the membrane with Clarity Western ECL Substrate for 5 minutes as per the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system (e.g., Bio-Rad ChemiDoc). Adjust exposure time to obtain strong signals without saturation.

  • Stripping and Reprobing (Optional): To probe for total protein or a loading control (like β-Actin) on the same membrane, the membrane can be stripped of the first set of antibodies using a mild stripping buffer and then re-blocked and re-probed starting from step 3.

Data Analysis & Expected Results

The primary analysis involves densitometry, where the band intensity of the target protein is measured using software like ImageJ or the imager's built-in tools.

  • Quantify the band intensity for the phosphorylated protein (e.g., p-AKT).

  • Quantify the band intensity for the total protein (e.g., total AKT).

  • Normalize the phosphorylated protein signal to the total protein signal for each sample. This corrects for any minor variations in protein loading.

  • Further Normalize all treated samples to the vehicle control (DMSO) to express the data as "Fold Change" or "% of Control".

  • Loading Control: Confirm equal loading by ensuring the β-Actin signal is consistent across all lanes.

Hypothetical Data Summary:

Treatment Groupp-AKT (Ser473) / Total AKT Ratiop-S6 (Ser235/236) / Total S6 Ratio
Vehicle Control (0 µM)1.00 ± 0.121.00 ± 0.15
1 µM Compound0.85 ± 0.100.81 ± 0.11
5 µM Compound0.45 ± 0.080.41 ± 0.09
10 µM Compound0.18 ± 0.050.15 ± 0.06
25 µM Compound0.05 ± 0.020.04 ± 0.03
Data are represented as mean normalized fold change ± standard deviation from three independent experiments.

Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT and its downstream target S6 would be observed in cells treated with 4-Bromo-3-methoxy-1H-indazole. This result would strongly support the hypothesis that the compound inhibits the PI3K/AKT/mTOR signaling pathway.

References

  • Wikipedia contributors. (2024). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Yuan, R., et al. (2020). PI3K and Akt are the upstream signal pathway responsible for mTORC1 activation by IL-4. ResearchGate. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Stöhr, C., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(16), 4153. [Link]

  • JJ Medicine. (2020). PI3k/AKT/mTOR Pathway (and the effects). YouTube. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway: biomarkers of success and tribulation. American Society of Clinical Oncology Educational Book, 38, 551-563. [Link]

  • Rujimongkon, K., et al. (2025). Western blot analysis. Bio-protocol. [Link]

  • ResearchGate GmbH. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. [Link]

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large-scale synthesis of 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Bromo-3-methoxy-1H-indazole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-3-methoxy-1H-indazole , a critical scaffold in medicinal chemistry (particularly for kinase inhibitors and lenacapavir analogs). While direct O-methylation of indazolones is common on a laboratory scale, it suffers from poor regioselectivity (N- vs. O-alkylation) and high costs associated with silver salts.

To meet the requirements of large-scale production , this guide prioritizes a regioselective "Chloro-Intermediate" strategy . This route utilizes inexpensive commodity starting materials (2,6-dibromobenzonitrile), avoids chromatographic purification, and ensures high isomeric purity (>98%) through controlled nucleophilic aromatic substitution (


).

Strategic Route Analysis

The Regioselectivity Challenge

Synthesizing 3-alkoxyindazoles is historically plagued by tautomeric ambiguity. The precursor, 1H-indazol-3-ol (indazolone), exists in equilibrium with its lactam form. Direct alkylation with methyl iodide/base typically favors thermodynamically stable N-alkylation (yielding 1-methyl or 2-methyl derivatives) rather than the desired O-alkylation .

The Solution: The "Chloro-Lock" Pathway

To guarantee the 3-methoxy regiochemistry on a kilogram scale, we bypass the ambiguous alkylation step by installing a leaving group (chloride) at the C3 position. The C3-Cl bond in indazoles is "pseudo-imidoyl" and significantly more electrophilic than the carbocyclic C4-Br bond, allowing for selective displacement by methoxide.

Selected Pathway:

  • Cyclization: 2,6-Dibromobenzonitrile

    
     3-Amino-4-bromoindazole.
    
  • Activation: Sandmeyer Reaction

    
     3-Chloro-4-bromoindazole.
    
  • Substitution:

    
     Displacement 
    
    
    
    4-Bromo-3-methoxy-1H-indazole.

Process Logic & Workflow (DOT Visualization)

The following diagram illustrates the reaction sequence and the critical control points for impurity management.

G SM Starting Material 2,6-Dibromobenzonitrile Step1 Step 1: Cyclization (Hydrazine Hydrate) SM->Step1 SNAr + Cyclization Int1 Intermediate 1 3-Amino-4-bromoindazole Step1->Int1 Precipitation Imp1 Impurity: Dimerization Step1->Imp1 Excess Heat Step2 Step 2: Sandmeyer (NaNO2 / HCl / CuCl) Int1->Step2 Diazotization Int2 Intermediate 2 3-Chloro-4-bromoindazole Step2->Int2 Sandmeyer Step3 Step 3: Methoxylation (NaOMe / MeOH / Heat) Int2->Step3 SNAr (Selective) Product Final Product 4-Bromo-3-methoxy-1H-indazole Step3->Product Crystallization Imp2 Impurity: 4-Bromo displacement Step3->Imp2 Overheating (>120°C)

Caption: Workflow for the regioselective synthesis of 4-Bromo-3-methoxy-1H-indazole, highlighting critical intermediates and potential impurity pathways.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Amino-4-bromo-1H-indazole

Principle: Hydrazine acts as a bis-nucleophile, first displacing the labile ortho-bromine (activated by the nitrile) and then cyclizing onto the nitrile carbon.

  • Reagents:

    • 2,6-Dibromobenzonitrile (1.0 equiv)

    • Hydrazine hydrate (80% aq., 5.0 equiv)

    • Ethanol (5 vol)

  • Protocol:

    • Charge a reactor with 2,6-dibromobenzonitrile and ethanol . Stir to suspend.

    • Add hydrazine hydrate dropwise over 30 minutes. Caution: Exothermic. Maintain temperature

      
      .
      
    • Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • IPC (In-Process Control): Monitor by HPLC. Disappearance of starting material indicates completion.

    • Cool the reaction mixture to

      
      . The product will precipitate as a solid.
      
    • Add water (5 vol) slowly to maximize precipitation. Stir for 1 hour.

    • Filter the solid and wash with cold water (

      
       vol) followed by cold ethanol (1 vol).
      
    • Dry in a vacuum oven at

      
       to constant weight.
      
  • Expected Yield: 85–92%

  • Key Insight: The 4-bromo substituent is sterically crowded. Using excess hydrazine prevents the formation of "azine" dimers.

Stage 2: Conversion to 3-Chloro-4-bromo-1H-indazole (Sandmeyer)

Principle: The amino group is converted to a diazonium salt, which is then displaced by chloride using Copper(I) chloride. This "locks" the C3 position.

  • Reagents:

    • 3-Amino-4-bromo-1H-indazole (1.0 equiv)

    • Sodium Nitrite (1.2 equiv)

    • Hydrochloric Acid (conc., 10 vol)

    • Copper(I) Chloride (CuCl, 1.2 equiv)

  • Protocol:

    • Suspend 3-amino-4-bromo-1H-indazole in conc. HCl . Cool to

      
       to 
      
      
      
      .
    • Dissolve sodium nitrite in minimum water (1 vol). Add this solution dropwise to the reactor, maintaining internal temperature

      
      .
      
    • Stir at

      
       for 1 hour. The suspension may clear as the diazonium salt forms.
      
    • In a separate vessel, prepare a solution of CuCl in conc. HCl (2 vol).

    • Transfer the cold diazonium solution slowly into the CuCl solution (kept at room temperature). Caution: Nitrogen gas evolution.

    • Heat the mixture to

      
       for 2 hours to ensure complete displacement.
      
    • Cool to room temperature and pour onto ice/water (20 vol).

    • Extract with Ethyl Acetate or DCM.[1] Wash organic layer with brine.[1]

    • Concentrate to dryness. Recrystallize from Ethanol/Water if necessary.

  • Expected Yield: 75–80%

  • Safety Note: Diazonium salts of indazoles are generally stable but should not be allowed to dry out before reaction.

Stage 3: Methoxylation to 4-Bromo-3-methoxy-1H-indazole

Principle: Nucleophilic aromatic substitution (


). The 3-chloro position is activated by the adjacent nitrogen atoms (imine-like character), whereas the 4-bromo position is deactivated by the electron-rich ring and steric hindrance, allowing for selective substitution.
  • Reagents:

    • 3-Chloro-4-bromo-1H-indazole (1.0 equiv)

    • Sodium Methoxide (NaOMe, 25% in MeOH, 3.0 equiv)

    • Methanol (anhydrous, 10 vol)

  • Protocol:

    • Charge the reactor with 3-chloro-4-bromo-1H-indazole and methanol .

    • Add sodium methoxide solution.

    • Seal the reactor (pressure vessel preferred for scale >100g) and heat to

      
      .
      
      • Note: Refluxing at atmospheric pressure (

        
        ) is often too slow for this sterically hindered substrate.
        
    • IPC: Monitor HPLC for consumption of 3-chloro starting material. Reaction time: 12–24 hours.

      • Critical: Stop reaction immediately upon disappearance of starting material to prevent attack at the 4-bromo position.

    • Cool to room temperature. Neutralize with Acetic Acid (to pH 7).

    • Concentrate to remove methanol.

    • Resuspend residue in water and extract with Ethyl Acetate.[2]

    • Purification: The crude product is often sufficiently pure (>95%). If needed, recrystallize from Toluene/Heptane.

  • Expected Yield: 70–85%[3]

Data Summary & Quality Attributes

ParameterStage 1 (Amine)Stage 2 (Chloro)Stage 3 (Methoxy - Final)
Appearance Off-white to yellow solidPale yellow solidWhite to off-white crystalline solid
Melting Point 138–142 °C155–160 °C162–165 °C
Key 1H NMR Signal

5.2 ppm (broad s, NH2)
Absence of NH2

4.10 ppm (s, 3H, OMe)
Mass Spec (M+H) 212/214 (Br pattern)231/233/235 (Br+Cl pattern)227/229 (Br pattern)
Major Impurity Dimer (Azine)Hydroxy-indazole (Hydrolysis)N-Methylated isomers (<1%)

References

  • Gilead Sciences Inc. (2024). Synthesis of Lenacapavir Intermediates: Regioselective formation of 3-aminoindazoles. Molecules, 29, 2705.

  • Beilstein Institute. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem., 10, 1159–1165.

  • BenchChem. (2025). Technical Support: Large-Scale Synthesis of Halogenated Indazoles.

  • MedChemExpress. (2024). Product Monograph: 4-Bromo-1H-indazole Biochemical Reagent.

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Methodologies.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields for 4-Bromo-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromo-indazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction yields, minimize side products, and troubleshoot common issues encountered with this specific heterocyclic scaffold. The indazole nucleus is a crucial pharmacophore in modern drug discovery, and its efficient functionalization is of paramount importance.[1] This document provides field-proven insights and detailed protocols to navigate the complexities of this transformation.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. Each step presents an opportunity for optimization and is a potential point of failure. The selection of base, ligand, and solvent directly influences the efficiency of these steps.[2][3][4]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X (4-Bromo-Indazole) Transmetal Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Transmetal [R²-B(OR)₃]⁻ (Activated Boronate) RedElim Reductive Elimination Transmetal->RedElim Isomerization (cis → trans) RedElim->Pd0 R¹-R² (Product) Boronic R²-B(OR)₂ (Boronic Acid/Ester) Activated [R²-B(OR)₃]⁻ (Boronate Complex) Boronic->Activated + Base, H₂O Base Base (e.g., K₂CO₃, Cs₂CO₃) Activated->OxAdd Enters Cycle

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered when performing Suzuki coupling reactions with 4-bromo-indazoles.

Q1: My reaction yield is low or non-existent. What are the primary parameters to investigate?

Low conversion is the most frequent issue and typically points to a suboptimal combination of catalyst, base, solvent, or temperature. The interplay between these factors is critical.[5]

Causality & Recommended Actions:

  • Inefficient Catalyst System: The combination of the palladium source and ligand is crucial. For heteroaromatic halides like 4-bromo-indazole, generic catalysts like Pd(PPh₃)₄ may be insufficient. Electron-rich and bulky phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps.[6][7]

    • Action: Screen a panel of catalysts and ligands. Pd(dppf)Cl₂ is a robust starting point that has shown success with bromo-indazoles.[1][2] For more challenging couplings, consider advanced Buchwald-type ligands (e.g., SPhos, XPhos).[8]

  • Inappropriate Base Selection: The base activates the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[9] Its strength and solubility are key.

    • Action: Inorganic bases are standard. K₂CO₃ is a common first choice, but if yields are low, switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄ can dramatically improve results.[10][11][12] Ensure the base is finely powdered and dry.

  • Poor Solvent Choice: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Action: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water is a classic choice.[2][3] Other effective systems include DME/water, THF/water, or DMF.[1][6][13][14] For substrates with poor solubility, DMF or toluene at higher temperatures may be necessary.[12][15]

  • Insufficient Temperature: Suzuki couplings often require thermal energy to overcome activation barriers, particularly the oxidative addition step.

    • Action: Most reactions with bromo-indazoles run effectively between 80-120 °C.[12][16] If room temperature attempts fail, gradually increase the heat. Microwave irradiation can be a powerful tool for rapid optimization and driving difficult reactions to completion.[11][17]

Table 1: Comparison of Optimized Conditions for Suzuki Coupling of Bromo-Indazoles

Indazole SubstrateCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C) & TimeYield (%)Reference
7-Bromo-4-sulfonamido-1H-indazolePd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 °C, 4 h70-80[18][19]
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃ (2)DME80 °C, 2 h95[1]
3-Bromo-indazole carboxamidePd(dppf)Cl₂·DCM (5)K₂CO₃ (3)1,4-Dioxane/H₂O100 °C, 12 h~85-95[2][3]
3-Bromo-1H-indazole (unprotected)Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/EtOH/H₂O140 °C, 30 min (MW)~70-90[11]
Q2: I'm observing significant protodebromination of my 4-bromo-indazole. What causes this and how can I prevent it?

Protodebromination (or hydrodehalogenation) is a side reaction where the bromine atom is replaced by a hydrogen atom, regenerating the parent indazole.

Causality & Recommended Actions:

This side reaction occurs when the R¹-Pd(II)-X intermediate, formed after oxidative addition, undergoes reaction with a hydride source before it can proceed through transmetalation.

  • Hydride Sources: Impurities in solvents (e.g., isopropanol in acetone), reagents, or the base itself can act as hydride donors. Some solvents or additives can also generate hydride species under reaction conditions.

  • Slow Transmetalation: If the transmetalation step is slow, the R¹-Pd(II)-X intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.

Mitigation Strategies:

  • Use High-Purity Reagents: Ensure all solvents are anhydrous and reagents are of high quality.[20]

  • Choose a Milder Base: In some cases, a very strong base can promote pathways that lead to hydride formation. If using a strong base like K₃PO₄, consider switching to K₂CO₃ or a fluoride source like KF.[6][15]

  • Accelerate Transmetalation:

    • Increase Boronic Acid Concentration: Using a slight excess (1.2-1.5 equiv.) of the boronic acid can push the equilibrium towards transmetalation.

    • Optimize Catalyst/Ligand: A more efficient ligand can speed up the entire catalytic cycle, minimizing the lifetime of the vulnerable intermediate.

Q3: My boronic acid/ester is decomposing, leading to low yields and homocoupling. How can I minimize this?

This is known as protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source, yielding the corresponding arene.[21] This is a very common side reaction, especially with electron-rich or heteroaromatic boronic acids.[1][22]

Causality & Recommended Actions:

Protodeboronation is often catalyzed by residual palladium and is highly dependent on temperature, pH, and the presence of water.[21][23]

  • Use Boronic Esters: Boronic pinacol esters (BPin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[20][22]

  • Minimize Water: While some water is often necessary to dissolve the base and facilitate the reaction, excess water can promote hydrolysis. Try reducing the amount of water or, in some cases, running the reaction under anhydrous conditions with a base like K₃PO₄.[6]

  • Control Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[23] Monitor the reaction closely (e.g., by TLC or LCMS) and stop it as soon as the starting material is consumed.

  • Degas Rigorously: Oxygen can degrade both the catalyst and the boronic acid. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[12][20]

Q4: Should I protect the indazole N-H? What are the pros and cons?

The acidic N-H proton of the indazole ring can complicate Suzuki couplings. Whether to protect it is a critical strategic decision.

The Case for N-H (Unprotected Coupling): Many modern protocols are now robust enough to tolerate the free N-H of indazoles and other nitrogen-rich heterocycles.[8][24]

  • Pros: Avoids extra protection/deprotection steps, leading to better step economy.

  • Cons: The acidic proton can react with the base, potentially forming a palladium-azolyl intermediate that can act as a catalytic resting state, slowing the reaction.[8] This may necessitate harsher conditions (higher temperature, higher catalyst loading) or more specialized catalyst systems.[8] Unprotected indazoles can sometimes exhibit poor solubility.

The Case for N-Protection (e.g., N-Boc, N-Bn, N-SEM): Protecting the nitrogen atom removes the acidic proton from the equation.

  • Pros: Often leads to cleaner reactions, higher yields, and milder conditions because catalyst inhibition is prevented.[8] It can also dramatically improve solubility.

  • Cons: Adds two steps to the synthetic sequence (protection and deprotection), which reduces overall efficiency. The protecting group must be stable to the basic coupling conditions, although some, like N-Boc, can sometimes be cleaved in situ.[25]

Recommendation: For initial screening, attempt the coupling on the unprotected N-H indazole using robust conditions (e.g., Pd(dppf)Cl₂ or an XPhos-based catalyst with Cs₂CO₃ at ~100 °C).[8][11] If yields are poor, side products are prevalent, or solubility is an issue, then move to an N-protected strategy.

Workflow & Protocols

Troubleshooting Decision Workflow

When a reaction provides a suboptimal yield, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization process.

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

General Protocol for Screening Suzuki Coupling Conditions

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a 4-bromo-indazole derivative.

Materials:

  • 4-Bromo-indazole derivative (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or DME)

  • Degassed water

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel, add the 4-bromo-indazole (e.g., 0.2 mmol, 1.0 equiv), the boronic acid/ester (0.24 mmol, 1.2 equiv), and the powdered base (0.4 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[20]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.004 mmol, 2 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 2.0 mL of 1,4-Dioxane) followed by the degassed water (e.g., 0.5 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by sparging with inert gas for 15-30 minutes.[12]

  • Heating: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). For microwave reactions, set the temperature and time according to the instrument's guidelines.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots and analyzing via TLC or LCMS until the 4-bromo-indazole starting material is consumed (typically 2–16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL). Wash with water (2 x 10 mL) and then with brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Cerecetto, H., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Reddy, L. V., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Library of Medicine. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Reddy, L. V., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Library of Medicine. [Link]

  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. [Link]

  • ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex... MDPI. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Library of Medicine. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Terraza, C. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate... MDPI. [Link]

  • Reddit User Discussion. (n.d.). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... National Library of Medicine. [Link]

  • Dykstra, K., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). An unusual dehalogenation of 4-bromopyrrole-2-carboxylates under Suzuki coupling conditions. ResearchGate. [Link]

  • Reddit User Discussion. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. [Link]

  • Terraza, C. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate... ResearchGate. [Link]

  • Dykstra, K., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Library of Medicine. [Link]

Sources

Technical Support Center: 4-Bromo-3-methoxy-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 4-Bromo-3-methoxy-1H-indazole. This document is designed to serve as a resource for troubleshooting common issues and answering frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not only protocols but also the rationale behind them to empower you to overcome synthetic challenges.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions. The primary synthetic route considered involves the cyclization of a substituted benzonitrile with hydrazine to form 4-bromo-3-hydroxy-1H-indazole, followed by O-methylation.

Q1: My methylation reaction is producing a significant amount of a second product. How do I improve the regioselectivity for O-methylation?

Core Issue: The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2) in addition to the 3-hydroxyl group. Alkylating agents can react at any of these sites, leading to a mixture of O-methylated (desired product), N1-methylated, and N2-methylated isomers. The ratio of these products is highly dependent on reaction conditions.[1]

Causality & Diagnosis:

  • N-Methylation (Kinetic Product): The N2 position is often the most kinetically favored site for methylation. Conditions that favor kinetic control, such as certain base-solvent combinations, can lead to the formation of 2,3-dimethyl-6-nitro-2H-indazole as a major byproduct.[1]

  • O-Methylation (Desired Product): The desired 3-methoxy product is often the thermodynamically more stable isomer. Conditions that allow for equilibration or that favor reaction at the oxygen atom are necessary.

  • Identification: The isomers can be distinguished by NMR spectroscopy. The N-methylated isomers will show a characteristic singlet for the methyl group attached to a nitrogen, typically at a different chemical shift than the O-methyl group.

Troubleshooting & Solutions:

Potential CauseRecommended Solution & Rationale
Incorrect Base Selection Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. NaH will deprotonate the hydroxyl group to form the more nucleophilic alkoxide, which preferentially attacks the methylating agent.[1]
Inappropriate Methylating Agent While methyl iodide is common, it can be aggressive.[2] Consider using dimethyl sulfate (DMS) or dimethyl carbonate (DMC). DMC is a greener and often more selective reagent for O-methylation under basic conditions.[1]
Suboptimal Solvent Choice Polar aprotic solvents like DMF or THF are generally preferred. They effectively solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.[3]
Reaction Temperature Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) after the initial deprotonation can help improve selectivity by minimizing side reactions.
Q2: The yield of the initial cyclization to form 4-bromo-3-hydroxy-1H-indazole is very low. What are the common pitfalls?

Core Issue: The formation of the indazole ring via reaction of a substituted benzonitrile (e.g., 2-bromo-6-fluorobenzonitrile) with hydrazine is a critical step that can be prone to incomplete reaction or side-product formation.[4][5]

Causality & Diagnosis:

  • Incomplete Reaction: The reaction may stall if the temperature is too low or the reaction time is insufficient. Monitoring by TLC or HPLC is crucial.

  • Side Reactions: Hydrazine can be involved in various side reactions, and the starting materials may degrade under harsh conditions.[6] For instance, using starting materials like 2-bromo-4-fluoro-6-nitrophenyl derivatives can lead to complex mixtures if reduction and cyclization are not well-controlled.[7]

Troubleshooting & Solutions:

Potential CauseRecommended Solution & Rationale
Insufficient Reaction Temperature/Time The cyclization often requires elevated temperatures (e.g., >100 °C). Ensure the reaction is heated adequately and for a sufficient duration. Monitor the consumption of the starting material by TLC or HPLC before workup.[8]
Hydrazine Quality/Amount Use high-purity hydrazine hydrate. An excess of hydrazine is typically used to drive the reaction to completion. Ensure the molar ratio is appropriate as per established protocols.[9]
Solvent Choice High-boiling point solvents like ethylene glycol, NMP, or DMAc are often used to achieve the necessary reaction temperatures. The choice of solvent can significantly impact reaction rate and yield.
Atmosphere Control While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions of hydrazine, especially at high temperatures.

Section 2: Common Impurities Profile

Understanding the potential impurities is key to developing effective purification strategies and ensuring the final product meets the required specifications.

Impurity Name/StructureFormation MechanismDetection & CharacterizationPurification Strategy
4-Bromo-1-methyl-3-methoxy-1H-indazole N1-methylation of the indazole intermediate. This is the thermodynamically favored N-methylated isomer.[1][10]HPLC: Appears as a distinct peak, often close to the desired product. ¹H NMR: Shows a singlet for the N-CH₃ group.Careful column chromatography on silica gel is the most effective method. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) with a shallow gradient can resolve the isomers.[11]
4-Bromo-2-methyl-3-methoxy-2H-indazole N2-methylation of the indazole intermediate. This is the kinetically favored N-methylated isomer.[1]HPLC: Appears as a distinct peak. ¹H NMR: Shows a singlet for the N-CH₃ group, at a different chemical shift from the N1-isomer.Column chromatography is also effective here. In some cases, recrystallization from a suitable solvent system may enrich the desired O-methylated product.
4-Bromo-3-hydroxy-1H-indazole Incomplete methylation of the starting material.HPLC: Will have a different retention time (typically more polar) than the methylated products. TLC: Will show a more polar spot (lower Rf).Can be removed by column chromatography. Alternatively, a basic aqueous wash during workup can remove some of this acidic impurity by converting it to its salt.
Unidentified Debrominated Species May arise from side reactions, potentially involving palladium catalysis if cross-coupling methods are used in precursor synthesis, or under certain reductive conditions.Mass Spectrometry (MS) is the best tool to identify this, showing a loss of the characteristic bromine isotope pattern.Purification is typically achieved via column chromatography.

Section 3: Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the key steps in the synthesis of 4-Bromo-3-methoxy-1H-indazole and highlights the branching points where major impurities can form.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Methylation SM 2-Bromo-6-fluorobenzonitrile Intermediate 4-Bromo-3-hydroxy-1H-indazole SM->Intermediate High Temp. Hydrazine + Hydrazine MethylatingAgent + CH₃-X (e.g., CH₃I, DMS) + Base (e.g., NaH) Product 4-Bromo-3-methoxy-1H-indazole (Desired Product) Intermediate->Product O-Attack (Thermodynamically Favored) Impurity1 4-Bromo-1-methyl-3-methoxy-1H-indazole (N1-Impurity) Intermediate->Impurity1 N1-Attack Impurity2 4-Bromo-2-methyl-3-methoxy-2H-indazole (N2-Impurity) Intermediate->Impurity2 N2-Attack (Kinetically Favored)

Synthetic pathway showing impurity formation points.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, in-process checks. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize under UV light. For quantitative analysis and accurate purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.

Q: My final product has a slight color. Is this normal and how can I remove it? A: The pure product should be a white to off-white solid. A yellow or brown tint often indicates the presence of trace impurities or degradation products. This can sometimes be removed by recrystallization from a suitable solvent (e.g., ethanol/water, or heptane/ethyl acetate) or by treating a solution of the product with activated charcoal before filtering and concentrating.

Q: What are the recommended storage conditions for 4-Bromo-3-methoxy-1H-indazole? A: The compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Long-term storage under an inert atmosphere at low temperatures (e.g., <4 °C) is ideal to prevent degradation.

Section 5: Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-hydroxy-1H-indazole
  • To a solution of 2-bromo-6-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the mixture to room temperature. A precipitate should form.

  • Filter the solid, wash with a small amount of cold n-butanol, and then with water to remove excess hydrazine.

  • Dry the solid under vacuum to yield 4-bromo-3-hydroxy-1H-indazole. The product can be used in the next step without further purification if purity is >95%.

Protocol 2: Selective O-Methylation
  • Suspend 4-bromo-3-hydroxy-1H-indazole (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.

  • Add methyl iodide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC/HPLC.

  • Upon completion, carefully quench the reaction by slowly adding cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 4-Bromo-3-methoxy-1H-indazole.[11]

References

  • Kollár, L., & Timári, G. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Wang, J., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(21), 13458-13466. [Link]

  • Google Patents. (CN112321510A) Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. (CN110452177A) A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Journal of the American Chemical Society. [Link]

  • Al-Zoubi, R. M., & Al-Jitan, B. A. (2020). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2020(2), M1128. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4986. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Mossine, A. V., et al. (2023). 2-Bromo-6-hydrazinyl-pyridine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 282-286. [Link]

  • ResearchGate. How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. [Link]

  • Dar'in, D., & Bakulina, O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 30(1), 1. [Link]

  • Wang, K., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(5), 1011-1015. [Link]

  • Wang, D., et al. (2018). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions, 47(22), 7404-7412. [Link]

  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. [Link]

  • Xing, Y., et al. (2019). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Journal of the Science of Food and Agriculture, 99(8), 4057-4064. [Link]

Sources

Technical Support Center: Bromination of 3-Methoxy-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Troubleshooting Side Reactions & Regioselectivity in Electrophilic Bromination Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Reaction Landscape

The bromination of 3-methoxy-1H-indazole is a deceptively simple Electrophilic Aromatic Substitution (EAS). While the target is typically the 5-bromo derivative, the presence of the labile methyl ether at C3 and the amphoteric nature of the indazole nitrogen creates a "volatility trap."

Researchers often encounter three distinct failure modes:

  • Ether Cleavage (Demethylation): Loss of the methyl group to form 3-indazolinone.

  • N-Bromination: Kinetic trapping of bromine at N1 rather than the benzene ring.

  • Over-bromination: Formation of 5,7-dibromo species.

This guide provides mechanistic insights and validated protocols to navigate these pitfalls.

Diagnostic Signaling Pathways (Visual Logic)

The following diagram maps the kinetic and thermodynamic flow of the reaction. Use this to identify where your experiment is deviating.

BrominationPathways SM 3-Methoxy-1H-indazole (Starting Material) N_Br N-Bromo Intermediate (Kinetic Product) SM->N_Br NBS/Br2 (Fast) C5_Br 5-Bromo-3-methoxy-1H-indazole (Target Product) SM->C5_Br Direct EAS (Slow) Indazolinone 3-Indazolinone (Demethylated Byproduct) SM->Indazolinone HBr (Acidic Cleavage) N_Br->C5_Br Rearrangement (Thermodynamic) Dibromo 5,7-Dibromo-3-methoxyindazole (Over-reaction) C5_Br->Dibromo Excess Br2 C5_Br->Indazolinone HBr (Acidic Cleavage)

Figure 1: Reaction network showing the competition between productive bromination (green path) and destructive side reactions (red paths).

Troubleshooting Guide: Common Failure Modes

Issue #1: "My product precipitated as a polar solid and lost the methyl group."

Diagnosis: Acid-Catalyzed O-Demethylation. The bromination process generates HBr as a byproduct (either directly from Br2 or from the succinimide byproduct in NBS reactions). The 3-methoxy group on indazoles is chemically similar to an imidate ether; it is highly sensitive to acid hydrolysis.

  • Mechanism: Protonation of the methoxy oxygen or N2 facilitates nucleophilic attack by bromide ions (

    
    ) on the methyl group, cleaving it to form methyl bromide and the tautomeric 1,2-dihydro-3H-indazol-3-one  (3-hydroxyindazole).
    
  • Symptom: Appearance of a highly polar spot on TLC (Rf < 0.1 in 50% EtOAc/Hex) and loss of the singlet at ~4.0 ppm in

    
    H NMR.
    

Corrective Protocol:

  • Buffer the System: Do not run this reaction in neat acetic acid if demethylation is observed. Use Acetonitrile (MeCN) as the solvent.

  • Scavenge Acid: Add a solid base scavenger that won't interfere with the radical/electrophilic mechanism. NaHCO3 (2.0 equiv) or 2,6-Lutidine (1.1 equiv) are effective.

  • Reagent Switch: Switch from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS)  in DMF or MeCN, which releases HBr more slowly and in lower concentrations than liquid bromine.
    
Issue #2: "I see a new spot that disappears/reverts to Starting Material during workup."

Diagnosis: N-Bromination (Kinetic Control). Indazoles have an acidic N-H proton. In the presence of bromine, the N-Br bond forms extremely fast. This intermediate is often less polar than the starting material.

  • Observation: A fast-moving spot on TLC that vanishes after washing with sodium thiosulfate or aqueous acid.

  • The Fix: This is an intermediate, not a dead end. The N-Br species rearranges to the C-Br species (C5 position) over time or with gentle heating.

    • Action: Extend reaction time.

    • Action: Increase temperature to 50°C to overcome the activation energy for the rearrangement from N-Br to C5-Br.

Issue #3: "I have a mixture of mono-bromo and di-bromo products."

Diagnosis: Loss of Stoichiometric Control. Once the 5-bromo product forms, the ring is deactivated, but not sufficiently to prevent a second attack at the C7 position (the second most reactive site in the benzene ring of indazole) if local concentrations of bromine are high.

Data Comparison: Regioselectivity Profiles

PositionReactivity RankElectronic Reason
C3 BlockedOccupied by Methoxy group.
C5 Primary TargetPara to N1; electronically activated relative to C4/C6.
C7 Secondary TargetSterically accessible; ortho to N1.
N1 Kinetic TrapN-H acidity allows rapid substitution (reversible).

Corrective Protocol:

  • Dilution: Run the reaction at high dilution (0.05 M).

  • Addition Rate: Add the brominating agent dropwise over 1 hour.

  • Stoichiometry: Use a slight deficit of NBS (0.95 equiv) to maximize mono-selectivity, then recycle recovered starting material.

Validated Standard Operating Procedure (SOP)

Objective: Synthesis of 5-bromo-3-methoxy-1H-indazole with <5% demethylation.

Reagents:

  • 3-Methoxy-1H-indazole (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (Reagent Grade, anhydrous preferred)

  • Sodium Bicarbonate (NaHCO3) (0.1 equiv - Catalytic buffer)

Step-by-Step Protocol:

  • Preparation: Dissolve 3-methoxy-1H-indazole in Acetonitrile (concentration 0.1 M).

    • Why? MeCN is polar enough to solubilize the indazole but does not promote acid-cleavage as aggressively as AcOH.

  • Buffering: Add solid NaHCO3 (0.1 equiv) to the stirring solution.

    • Why? To neutralize trace HBr generated in situ without deprotonating the indazole N-H fully (which would accelerate N-bromination).

  • Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes.

    • Why? Low temperature suppresses the formation of the C7-bromo byproduct.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC.[2] If the "fast" N-Br spot persists, heat to 40°C for 1 hour to force rearrangement to C5.

  • Quench: Pour into 5% Na2S2O3 (aq) to destroy excess bromine/NBS.

  • Isolation: Extract with Ethyl Acetate. Wash organics with Brine.[3][4] Dry over Na2SO4.

Frequently Asked Questions (FAQ)

Q: Can I use acetic acid (AcOH) as a solvent? A: It is risky. While AcOH is standard for many brominations, the 3-methoxy group is acid-labile. If you must use AcOH, keep the temperature below 40°C and monitor strictly for the formation of 3-indazolinone (polar spot).

Q: Why does the literature sometimes show C3-bromination for indazoles? A: Standard 1H-indazole (unsubstituted) reacts at C3 first because the pyrazole ring is more electron-rich than the benzene ring. In your case, C3 is already substituted, forcing the electrophile to the benzene ring (C5).

Q: Is the N-bromo intermediate stable? A: Generally, no. It is an active brominating agent itself. It can transfer bromine to the C5 position of another molecule (intermolecular) or rearrange intramolecularly. It usually degrades upon silica gel chromatography.

References

  • Synthesis of 5-bromo-1H-indazole derivatives (Regioselectivity Context)

    • Source: ChemicalBook / GuideChem
    • Context: Establishes C5 as the primary site for electrophilic attack when C3 is occupied or sterically hindered in 1H-indazoles.
    • Link:

  • Demethylation Mechanisms (HBr Cleavage)

    • Source: Common Organic Chemistry / Chem-St
    • Context: Details the mechanism of ether cleavage by HBr and the formation of phenols/indazolinones
    • Link:

  • Indazole Halogenation Patterns

    • Source: RSC Advances (2022)
    • Context: Discusses ultrasound-assisted bromination and the competition between N-bromination and C-bromin
    • Link:[5]

  • Side Reaction Management (N-Alkylation/Halogenation)

    • Source: Beilstein Journal of Organic Chemistry (2021)[6]

    • Context: Explores the regioselectivity of N1 vs N2 substitution and the electronic effects of C3 substituents.
    • Link:

Sources

Technical Support Center: Solubility Optimization for 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Bromo-3-methoxy-1H-indazole. This guide provides in-depth troubleshooting and practical protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome solubility challenges to ensure the accuracy and reproducibility of your experimental results.

Section 1: Compound Overview and Physicochemical Profile

Understanding the fundamental properties of 4-Bromo-3-methoxy-1H-indazole is the first step in developing a successful solubilization strategy. While specific experimental data for this exact molecule is limited, we can infer its likely behavior based on its structural motifs—the indazole core, a bromo substituent, and a methoxy group.

  • Chemical Structure:

    Chemical Structure of 4-Bromo-3-methoxy-1H-indazole
    Caption: The structure includes a bicyclic indazole core, which imparts a degree of aromaticity and rigidity. The bromo and methoxy groups influence its lipophilicity and potential for hydrogen bonding.
  • Key Physicochemical Properties (Predicted/Analog-Based):

    • Molecular Formula: C₈H₇BrN₂O

    • Molecular Weight: 227.06 g/mol [1]

    • Predicted LogP (XLogP3): ~2.9. This value suggests the compound is quite lipophilic and will likely have low aqueous solubility.[2][3]

    • Predicted pKa: Indazole itself is weakly acidic (pKa ~13.9) and very weakly basic (pKa ~1.1).[4] The substituents on 4-Bromo-3-methoxy-1H-indazole will modulate these values, but it is expected to have limited ionizability in the physiological pH range (pH 1-8), making pH-modification for solubility challenging but not impossible.

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when handling 4-Bromo-3-methoxy-1H-indazole in the lab.

Q1: What is the recommended universal starting solvent for creating a stock solution?

For initial stock preparation, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard choice for poorly soluble compounds.[5][6] Most discovery compounds are initially dissolved in DMSO at concentrations ranging from 10 to 30 mM for storage and serial dilution.[5]

  • Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of many complex organic molecules. However, its effectiveness can be compromised.

  • Pro-Tip (Trustworthiness): Always use fresh, anhydrous-grade DMSO. DMSO is highly hygroscopic, and absorbed water will significantly decrease its solvating power for lipophilic compounds.[7] If you suspect your DMSO has absorbed moisture, use a newly opened bottle.

Q2: My compound is not fully dissolving in 100% DMSO, even at 10 mM. What should I do?

If you observe particulates or a cloudy suspension, you can employ gentle physical methods to aid dissolution.

  • Gentle Warming: Warm the solution to 30-37°C in a water bath for 5-10 minutes. This increases the kinetic energy of the system, often overcoming the energy barrier for dissolution. Do not overheat, as this can risk compound degradation.

  • Vortexing & Sonication: Alternate between vigorous vortexing and brief periods of sonication in a bath sonicator.[8] Sonication uses ultrasonic waves to create micro-cavitations, which can effectively break up compound aggregates and facilitate solvent interaction.[7]

If these methods fail, the compound's solubility limit in DMSO at that temperature may have been reached. Consider lowering the target concentration or exploring alternative solvents.

Q3: My DMSO stock is clear, but the compound crashes out (precipitates) when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a classic and highly common problem known as "compound crash-out." It occurs because the compound, which is stable in a 100% organic environment (DMSO), is suddenly introduced to a hostile aqueous environment where it is poorly soluble. The final concentration of DMSO in the assay is often too low (typically <1%) to keep the compound in solution.

  • The Solution - Co-solvents: The most effective strategy is to use a co-solvent , which is a water-miscible organic solvent that acts as a bridge between the DMSO and the aqueous buffer.[9][10][11] Co-solvents can increase the overall solvent polarity just enough to maintain solubility upon aqueous dilution.[9][12]

  • Recommended Co-solvents:

    • Polyethylene Glycol 400 (PEG-400): An excellent, low-toxicity co-solvent for many applications.[8][13]

    • Ethanol: A common solvent, but can be more toxic to cells at higher concentrations.[6][11]

    • Propylene Glycol (PG): Another widely used, low-toxicity option.[11][13]

Q4: Can I adjust the pH of my assay buffer to improve solubility?

Yes, but the effect may be limited for this specific compound. The solubility of ionizable compounds is highly dependent on pH.[14][15][16]

  • Mechanistic Insight: For a compound that is a weak acid, increasing the pH above its pKa will deprotonate it, forming a more soluble anionic salt.[14][16] For a weak base, decreasing the pH below its pKa will protonate it, forming a more soluble cationic salt.

  • Application to 4-Bromo-3-methoxy-1H-indazole: The indazole core is weakly acidic and very weakly basic.[4] Therefore, you are unlikely to see dramatic solubility increases within a typical biological pH range (e.g., pH 6.0-8.0). However, moving to a more alkaline pH (e.g., pH 8.5-9.0) might offer a marginal improvement by encouraging deprotonation of the indazole N-H group. This must be balanced with the pH tolerance of your assay system (e.g., enzyme activity, cell viability).

Section 3: Advanced Protocols & Formulation Strategies

For persistent solubility issues or for preparing formulations for in vivo studies, a more systematic approach is required.

Protocol 1: Systematic Co-Solvent Screening Workflow

This protocol provides a structured method to identify an optimal solvent system for your assay.

  • Prepare a High-Concentration Stock: Dissolve 4-Bromo-3-methoxy-1H-indazole in 100% DMSO to a concentration of 50 mg/mL. Use gentle heating and sonication as needed to achieve a clear solution.[7]

  • Set Up Test Co-Solvent Blends: In separate microcentrifuge tubes, prepare the following common binary and ternary solvent systems.

    • 90% DMSO / 10% PEG-400

    • 80% DMSO / 20% PEG-400

    • 10% DMSO / 90% PEG-400

    • 10% DMSO / 40% PEG-300 / 5% Tween-80 (a common formulation for in vivo studies)[7]

  • Test Solubility: Add the compound from the high-concentration stock to each test blend to achieve a target concentration (e.g., 5 mg/mL).

  • Vortex and Observe: Vortex each tube vigorously for 2 minutes.

  • Aqueous Dilution Challenge: Take an aliquot from each clear solution and dilute it 1:100 into your final aqueous assay buffer (e.g., PBS, pH 7.4).

  • Assess Stability: Let the dilutions stand for 30 minutes and visually inspect for any signs of precipitation (cloudiness, Tyndall effect, visible particles). The blend that remains clear upon dilution is your lead candidate.

Diagram: Decision Workflow for Solubility Troubleshooting

This diagram illustrates the logical steps for addressing solubility issues, from initial dissolution to final formulation.

G start Start: Dissolve Compound in 100% DMSO check_dissolve Is Solution Clear? start->check_dissolve heat_sonicate Apply Gentle Heat (37°C) & Sonication check_dissolve->heat_sonicate No dilute Dilute into Aqueous Assay Buffer check_dissolve->dilute Yes check_dissolve2 Is Solution Clear? heat_sonicate->check_dissolve2 check_dissolve2->dilute Yes fail Failure: Re-evaluate Concentration or Solvent check_dissolve2->fail No check_precip Does it Precipitate (Crash Out)? dilute->check_precip success Success! Proceed with Assay check_precip->success No add_cosolvent Formulate with Co-solvents (e.g., PEG-400, PG) (See Protocol 1) check_precip->add_cosolvent Yes add_cosolvent->dilute adjust_ph Consider pH Adjustment (if assay tolerates) add_cosolvent->adjust_ph G prep_stock Prepare 10mM Stock in 100% DMSO add_compound Add Compound Stock (e.g., 2µL into 198µL buffer) prep_stock->add_compound plate_buffer Aliquot Assay Buffer to 96-well Plate plate_buffer->add_compound shake Seal and Shake Plate (1-2 hours at RT) add_compound->shake centrifuge Centrifuge Plate to Pellet Precipitate shake->centrifuge transfer Transfer Supernatant to a New Plate centrifuge->transfer measure Measure Concentration (e.g., HPLC-UV, LC-MS) transfer->measure analyze Calculate Solubility Limit measure->analyze

Caption: A standard workflow for determining the kinetic solubility limit.

References

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo-. PubChem. Retrieved from [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-(difluoromethyl)-7-methoxy-1H-indazole. PubChem. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-methoxy-1H-indazole. Retrieved from [Link]

  • Masimirembwa, C., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • S. K., Prajapati, et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]

  • Purohit, R., et al. (2018). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • MPG.PuRe. (2025, December 11). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]

  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Bromo-3-methoxy-1H-indazole is a specialized heterocyclic building block often used in kinase inhibitor development and medicinal chemistry. Its stability in solution is governed by two competing functional groups: the labile 3-methoxy "imidate-like" ether and the photosensitive 4-bromo substituent .

Users frequently encounter "disappearing compound" phenomena which are often misattributed to precipitation. In reality, this is usually chemical degradation via acid-catalyzed hydrolysis or photolytic debromination.

PropertyValue / CharacteristicImplication for Stability
Core Structure Indazole (Fused benzene + pyrazole)Amphoteric; N-H is acidic (pKa ~12-13).
Functional Group A 3-Methoxy ether CRITICAL: Chemically behaves as a cyclic imidate. Susceptible to acid hydrolysis yielding the thermodynamically stable indazolinone.
Functional Group B 4-Bromo Susceptible to homolytic cleavage (debromination) under UV/Blue light.
Solubility Low (Aqueous), High (DMSO)Hydrophobic; requires organic co-solvent to prevent precipitation.

Critical Degradation Pathways (The "Why")

To prevent degradation, you must understand the mechanism. This is not just about keeping it cold; it is about arresting specific chemical pathways.

Mechanism A: Acid-Catalyzed Hydrolysis (The "Silent Killer")

The 3-methoxy group is not a standard ether; it is attached to a C=N bond system. In acidic media (pH < 6), the N2 nitrogen protonates, activating the C3 carbon for nucleophilic attack by water. This ejects methanol and collapses the structure into 4-bromo-1,2-dihydro-3H-indazol-3-one (an indazolinone/lactam).

Symptoms:

  • LC-MS shows a new peak with Mass = [Parent - 14 Da] (Loss of CH₃ + Addition of H).

  • Loss of biological activity (lactams are typically inactive in kinase pockets designed for flat aromatics).

Mechanism B: Photolytic Debromination

Aryl bromides are notoriously unstable under standard laboratory fluorescent lighting. The C-Br bond can undergo homolytic cleavage, generating a radical that abstracts a hydrogen from the solvent.

Symptoms:

  • LC-MS shows a peak with Mass = [Parent - 78/80 Da] (Loss of Br + Addition of H).

  • Solution turns slightly yellow/orange due to radical byproducts.

Visualization of Degradation Logic

Diagram 1: The Hydrolysis Trap

This diagram illustrates how acidic conditions destroy the molecule.

HydrolysisMechanism cluster_0 Risk Zone: pH < 6.0 Parent 4-Bromo-3-methoxy-1H-indazole (Intact) Inter Protonated Intermediate (Activated C=N) Parent->Inter Protonation at N2 Acid Acidic Buffer (H+) Acid->Inter Product 4-Bromo-indazolinone (Inactive Lactam) Inter->Product Hydrolysis Water Nucleophilic Attack (H2O) Water->Product Methanol Methanol (Byproduct) Product->Methanol Elimination

Caption: Acid-catalyzed hydrolysis pathway converting the active methoxy-indazole into the inactive indazolinone lactam.

Technical Support Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to generate a self-validating stock.

Reagents:

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Amber glass vials (Silanized preferred).

Steps:

  • Weighing: Weigh the compound into an amber vial. Do not use clear glass wrapped in foil (risk of micro-gaps).

  • Solvation: Add anhydrous DMSO to achieve a concentration of 10 mM or 20 mM.

    • Why DMSO? Methanol and Ethanol are protic. If they contain trace acids, they can promote solvolysis (exchange of methoxy for ethoxy/methoxy). DMSO is aprotic and stabilizes the imidate form.

  • Sonicate: Sonicate for 30 seconds in a water bath to ensure complete dissolution.

  • QC Check (The "Self-Validating" Step):

    • Dilute 1 µL of stock into 1 mL of neutral buffer (PBS pH 7.4) and inject immediately into HPLC/LC-MS.

    • Acceptance Criteria: Purity >98%.[1][2] No peak at [M-14].

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol B: Troubleshooting Precipitation in Assay Media

Issue: Compound crashes out when added to aqueous buffer.

The "Solubility Cliff" Logic: Indazoles are planar and stack easily. When diluting from DMSO to water, a "solubility cliff" occurs.

Solution:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO.

    • Wrong: 1 µL Stock -> 99 µL Buffer.

    • Right: 10 µL Stock -> 90 µL DMSO (Dilution A) -> Add Dilution A to Buffer.

  • Buffer Selection: Use a buffer with a pH between 7.0 and 8.0.

    • Avoid: Acetate or Citrate buffers (pH 4-5).

    • Preferred: HEPES or Tris-HCl (pH 7.4).

  • Surfactant: Add 0.01% Tween-20 or Triton X-100 to the assay buffer before adding the compound. This prevents the formation of micro-crystals.

Troubleshooting Guide (FAQ)

Q1: I see a second peak in my LC-MS after 24 hours at 4°C. What is it?

Diagnosis: Check the mass of the new peak.

  • If Mass = Parent - 14: You have hydrolysis . Your buffer is likely too acidic, or your DMSO absorbed moisture (becoming acidic over time).

    • Fix: Switch to fresh anhydrous DMSO and ensure assay pH is > 7.0.

  • If Mass = Parent - 79/80: You have photolysis .

    • Fix: You left the vial on the bench under fluorescent light. Use amber tubes and work in low light.

Q2: Can I use Methanol as a solvent?

Strictly NO for storage. Methanol is protic. Over time, 3-methoxyindazoles can undergo trans-etherification or hydrolysis if the methanol absorbs atmospheric CO₂ (forming carbonic acid). Use DMSO or DMA (Dimethylacetamide).

Q3: My IC50 values are shifting higher (potency loss) over time.

Root Cause: The hydrolysis product (indazolinone) is typically biologically inert compared to the parent. You are effectively dosing a lower concentration of the active drug. Verification: Run a spectra of your dosing solution immediately before the assay. If purity is <90%, re-make the stock.

Decision Tree: Solvent & Storage Selection

StorageLogic Start Start: Select Solvent Protic Protic Solvents (MeOH, EtOH, Water) Start->Protic Avoid Aprotic Aprotic Solvents (DMSO, DMF, DMA) Start->Aprotic Select Risk1 Degradation (Indazolinone) Protic->Risk1 Risk: Solvolysis/Hydrolysis Moisture Is DMSO Anhydrous? Aprotic->Moisture Check Moisture Yes Yes Moisture->Yes Yes No No Moisture->No No (Wet DMSO) Temp -20°C or -80°C (Amber Vial) Yes->Temp Storage Temp Acidic Acidic No->Acidic DMSO+H2O becomes acidic Acidic->Risk1 Stable Stable Stock (>6 Months) Temp->Stable Outcome

Caption: Decision logic for maximizing chemical stability during storage.

References & Authoritative Grounding

  • Indazole Chemistry & Tautomerism:

    • Source: Claramunt, R. M., et al. "The Tautomerism of Indazoles." Arkivoc, 2006.

    • Relevance: Establishes the N-H acidity and the imidate character of 3-alkoxy derivatives.

    • URL:

  • Hydrolysis of Imidates/Vinyl Ethers:

    • Source: IUPAC Compendium of Chemical Terminology (Gold Book).

    • Relevance: Explains the mechanism of acid-catalyzed hydrolysis of the -O-C=N- moiety found in 3-methoxyindazole.

    • URL:

  • Photostability of Aryl Bromides:

    • Source: Boule, P., et al. "Photochemistry of halogenated benzene derivatives." Toxicological & Environmental Chemistry, 1985.

    • Relevance: foundational text on the homolytic cleavage of C-Br bonds under UV irradiation.

    • URL:

  • PubChem Compound Summary: 3-Methoxy-1H-indazole:

    • Source: National Center for Biotechnology Information (2025).

    • Relevance: Physical property data (LogP, H-bond donors) used to determine solubility protocols.

    • URL:

Sources

Technical Support Center: Optimization of Palladium Catalyst for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-Catalyzed Synthesis of Indazoles: Troubleshooting & Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.1 (Current)

Introduction: The Indazole Challenge

Indazole scaffolds are privileged structures in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR modulators. While classical methods (diazotization of o-aminotoluenes) exist, palladium-catalyzed routes—specifically intramolecular N-arylation (Buchwald-Hartwig type) and C-H activation —offer superior functional group tolerance and convergence.

However, these reactions are notoriously sensitive. Common failure modes include catalyst poisoning by hydrazines , competitive oligomerization , and regioselectivity issues (1H- vs. 2H-indazole) . This guide provides a root-cause analysis and optimization protocols for these specific challenges.

Module 1: Method Selection & Strategic Planning

Before optimizing the catalyst, confirm you are using the correct mechanistic manifold for your substrate.

Decision Matrix: Which Route?
Precursor TypeRecommended PathwayKey Catalyst SystemPrimary Challenge
2-Halobenzyl hydrazines Intramolecular AminationPd(OAc)₂ / dppf / tBuONa

-Hydride elimination side-products
2-Haloaryl hydrazones C-N Coupling / CyclizationPd(dba)₂ / DPEphos / Cs₂CO₃Hydrolysis of hydrazone; Azine formation
N-Aryl hydrazones C-H ActivationPd(OAc)₂ / Cu(OAc)₂ (oxidant)High catalyst loading; Regioselectivity

Module 2: Catalyst & Ligand Optimization (Troubleshooting)

Q1: My reaction turns into a "black soup" (Pd black precipitation) immediately, and conversion is <10%. Why?

Diagnosis: Catalyst deactivation due to insufficient ligand stabilization or hydrazine poisoning. Technical Insight: Hydrazines are potent reducing agents and can coordinate to Pd(II), displacing weakly bound ligands and promoting rapid reduction to Pd(0) aggregates (Pd black) before the catalytic cycle begins. Solution:

  • Switch to Bidentate Ligands: Monodentate ligands (PPh₃) are often too labile. Use chelating bisphosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or DPEphos . The bite angle of dppf (99°) stabilizes the Pd center during the reductive elimination step.

  • Pre-complexation: Do not mix Pd source and ligand in situ in the presence of the substrate. Stir Pd(OAc)₂ and the ligand in the solvent for 30 minutes at 60°C before adding the hydrazine/hydrazone substrate.

  • Pd Source: Switch from Pd(OAc)₂ to Pd(dba)₂ or Pd₂(dba)₃ to avoid generating acetic acid, which can protonate the hydrazine and inhibit N-coordination.

Q2: I am observing extensive oligomerization instead of cyclization. What is happening?

Diagnosis: Intermolecular coupling is outcompeting intramolecular cyclization. Technical Insight: This is common when using electron-rich, bulky monodentate ligands (like P(tBu)₃) which are excellent for intermolecular amination but can fail in intramolecular cases due to steric crowding preventing the specific geometry required for ring closure. Solution:

  • Dilution: Increase solvent volume (0.05 M or lower) to favor intramolecular reaction (High Dilution Principle).

  • Ligand Switch: Move to rac-BINAP or Xantphos . These ligands enforce a cis-coordination geometry at Palladium, which brings the amine nucleophile and the aryl halide into proximity, favoring ring closure over intermolecular coupling.

Q3: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.

Diagnosis: Product inhibition or base depletion. Technical Insight: Indazoles themselves are competent ligands for Palladium (coordinating via N2). As the product concentration rises, it competes with the phosphine ligand, shutting down the cycle. Solution:

  • Base: Ensure you are using a strong, soluble base like NaOtBu (Sodium tert-butoxide) or LiHMDS . Weak bases (K₂CO₃) may result in slow deprotonation of the Pd-amine intermediate.

  • Temperature: Increase temperature to 100–110°C to promote ligand exchange and displace the product from the metal center.

Module 3: Mechanism & Visualization

Understanding the catalytic cycle is crucial for pinpointing the rate-determining step.

Figure 1: Catalytic Cycle for Intramolecular Indazole Synthesis

IndazoleCycle cluster_legend Legend key Pd(0): Active Catalyst Pd(II): Intermediate Start Pre-Catalyst Pd(OAc)2 + dppf ActiveCat Active Species [Pd(0)(dppf)] Start->ActiveCat Reduction OxAdd Oxidative Addition Ar-Br Bond Insertion ActiveCat->OxAdd Substrate (Ar-Br) Intermediate1 Pd(II) Intermediate A (Ar)(Br)Pd(dppf) OxAdd->Intermediate1 Intermediate2 Pd(II) Amido Complex (Ar)(N-R)Pd(dppf) Intermediate1->Intermediate2 Base (NaOtBu) - NaBr LigandEx Amine Coordination & Base Deprotonation RedElim Reductive Elimination C-N Bond Formation Intermediate2->RedElim Rate Determining Step Product Indazole Product + Regenerated Pd(0) RedElim->Product Product->ActiveCat Cycle Repeats

Caption: Catalytic cycle for Pd-catalyzed intramolecular amination. The reductive elimination step is facilitated by bidentate ligands (dppf) which enforce the necessary bite angle.

Module 4: Experimental Protocols

Protocol A: Synthesis of 1-Aryl-1H-indazoles via Intramolecular Amination

Best for: Substrates with sensitive functional groups.[1][2]

Reagents:

  • Substrate: 2-Bromobenzaldehyde arylhydrazone (1.0 equiv)

  • Catalyst: Pd(dba)₂ (2-5 mol%)

  • Ligand: dppf (2-5 mol%) or DPEphos

  • Base: tBuONa (1.5 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step:

  • Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd(dba)₂ and dppf. Add Toluene (20% of total volume) and stir at RT for 15 mins. Color change to orange/red indicates complex formation.

  • Substrate Addition: Add the hydrazone substrate and tBuONa to the vial.

  • Reaction: Add remaining Toluene to reach a concentration of 0.1 M . Seal the vial with a crimp cap.

  • Heating: Heat to 100°C for 12 hours.

  • Monitoring: Check LCMS. Look for the mass of (Substrate - HBr).

    • Checkpoint: If starting material remains, add 2 mol% more catalyst (pre-mixed) and heat for 4h.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Wash with EtOAc.[3] Concentrate and purify via flash chromatography.

Protocol B: Pd Removal (Critical for Pharma Applications)

Indazoles bind Pd tightly. Standard columns often leave >500 ppm Pd.

Scavenging Procedure:

  • Dissolve crude indazole in THF/MeOH (10:1).

  • Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) silica scavenger (5 equiv relative to Pd loading).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm filter.

  • Validation: Test Pd levels using ICP-MS. Target is <10 ppm.

Module 5: Data & References

Comparison of Ligand Efficiency
LigandTypeYield (Typical)SelectivityComments
dppf Bidentate85-95% HighExcellent general purpose; stabilizes Pd(II).
rac-BINAP Bidentate80-90%HighGood for sterically hindered substrates.
PPh₃ Monodentate<30%LowLeads to Pd black formation; not recommended.
P(tBu)₃ Bulky Mono10-40%MixedPromotes intermolecular side-reactions in this specific scaffold.
References
  • Song, J. J., & Yee, N. K. (2000).[4] A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]

  • Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. (2005). Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides.[1][5] The Journal of Organic Chemistry, 70(2), 596–602. [Link]

  • Inamoto, K. (2008).[2] Novel access to indazoles based on palladium-catalyzed amination chemistry.[1][2][4][5][6][7][8][9] Yakugaku Zasshi, 128(7), 997-1005.[2] [Link]

  • Vera, S., & Engle, K. M. (2019). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Chemical Reviews. [Link]

Sources

Technical Support Center: Regioselective Functionalization of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket: Regioselectivity Challenges in Indazole Scaffolds Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Tautomer Trap"

Welcome to the Indazole Functionalization Support Center. If you are here, you are likely facing the classic "Indazole Dilemma": the competition between the thermodynamically stable


-tautomer (benzenoid) and the kinetically active 

-tautomer (quinonoid), or the difficulty of activating the benzene ring (C4–C7) over the electron-rich C3 position.

This guide treats your synthetic challenge as a diagnostic workflow. We do not just list reactions; we debug the electronic and steric failures that lead to inseparable regioisomeric mixtures.

Module A: The Nitrogen Switch ( vs. )

User Issue: "I am observing a 60:40 mixture of N1:N2 alkylated products."

Diagnostic & Troubleshooting

The regioselectivity of indazole N-alkylation/arylation is governed by the interplay of thermodynamics (


 is ~4-5 kcal/mol more stable) and kinetics  (

lone pair is often more accessible, but the transition state leading to

disrupts aromaticity).
VariableConditionOutcomeMechanistic Rationale
Base Strength Strong (NaH, KH)

Major
Full deprotonation forms the indazolyl anion. The charge density is delocalized, but alkylation at

restores the full benzene aromaticity (Curtin-Hammett principles apply).
Base Strength Weak (

,

)
Mixture/

Incomplete deprotonation. The neutral

lone pair may act as the nucleophile in specific solvents.
Solvent Non-polar (Toluene)

Major
Tight ion-pairing directs electrophiles to the less sterically hindered

(unless C7 is substituted).
Solvent Polar Aprotic (DMF, DMSO)Mixture Solvation of the cation (e.g.,

) creates a "naked" anion, increasing reactivity at both nitrogens, often eroding selectivity.
Electrophile Hard Alkyl Halides

Major
Follows thermodynamic control.[1][2]
Reaction Type Mitsunobu

Favored
Often favors

due to the steric bulk of the

-betaine intermediate interacting with the

environment.
Protocol 1: Thermodynamic -Selective Alkylation

Target: >95:5


:

ratio
  • Dissolution: Dissolve Indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Aging: Stir for 30 min at 0°C, then warm to RT for 30 min. Critical: Ensure H2 evolution ceases to guarantee anion formation.

  • Addition: Re-cool to 0°C. Add alkyl halide (1.1 equiv) dropwise.

  • Workup: Quench with

    
    .
    
    • Note: If

      
       product is observed, heat the reaction to reflux. High thermal energy allows the kinetic 
      
      
      
      product to revert and funnel into the thermodynamic
      
      
      well (reversibility of alkylation is rare but possible with specific leaving groups; more commonly, heat simply accelerates the thermodynamic pathway).

Module B: C-H Activation (C3 vs. C7)

User Issue: "I need to functionalize the benzene ring (C7), but the catalyst keeps hitting C3."

Diagnostic & Troubleshooting
  • C3 (The "Indole" Trap): The C3 position is electron-rich and prone to Electrophilic Aromatic Substitution (

    
    ) and radical attacks (Minisci).
    
  • C7 (The "Steric" Wall): C7 is the least reactive position electronically. Functionalization here requires a Directing Group (DG) to guide the metal catalyst via Concerted Metallation-Deprotonation (CMD).

Visualization: The Selectivity Map

IndazoleSelectivity Start Indazole Substrate C3_Path C3 Functionalization Start->C3_Path Electron Rich (Default) C7_Path C7 Functionalization Start->C7_Path Sterically Hindered Radical Radical Pathway (Minisci) C3_Path->Radical Ag/Persulfate Electrophilic Electrophilic (Halogenation) C3_Path->Electrophilic NIS/NBS DG_Required Directing Group REQUIRED C7_Path->DG_Required Overcome Barrier CMD_Mech CMD Mechanism (Pd/Ir/Rh) DG_Required->CMD_Mech N-Pivaloyl / N-Carbamate

Caption: Logical flow for targeting C3 (electronic control) vs. C7 (coordination control).

Protocol 2: C7-Selective Arylation (Directing Group Strategy)

Reference Grounding: Based on Pd-catalyzed CMD mechanisms (e.g., Yu, Gaunt).

  • Protection (The Anchor): Install a directing group on

    
    .
    
    • Choice:N-Pivaloyl or N-Dimethylcarbamoyl . These coordinate Pd(II) to the C7-H bond.

  • Reaction Setup:

    • Substrate: N-Pivaloyl-indazole (1.0 equiv).

    • Coupling Partner: Aryl Iodide (1.5 equiv).

    • Catalyst:

      
       (5-10 mol%).
      
    • Ligand: Often ligand-free or electron-deficient phosphines; Ag salts (

      
      ) are frequently used as oxidants/additives in oxidative couplings, but for cross-coupling with Ar-I, use 
      
      
      
      or
      
      
      as base.
    • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl alcohol. HFIP is crucial for CMD mechanisms as it stabilizes the transition state.

  • Execution: Heat to 80-100°C.

  • Deprotection: Hydrolyze the Pivaloyl group (NaOH/MeOH) to recover the free NH indazole.

Module C: Advanced Radical Functionalization (C3)

User Issue: "Suzuki coupling at C3 failed because I can't make the 3-iodo precursor efficiently."

Solution: Bypass the halogenation step using a Minisci-type radical alkylation . This directly installs alkyl groups at C3 using carboxylic acids or alkyl halides as radical precursors.

Protocol 3: C3-Alkylation via Photocatalysis

Modern approach replacing thermal peroxide methods.

  • Reagents:

    • Indazole substrate (unprotected or

      
      -protected).
      
    • Alkyl source: Carboxylic acid (R-COOH) active ester or Alkyl iodide.

    • Photocatalyst:

      
       or Mes-Acr+ (Mesityl Acridinium) for metal-free.
      
  • Conditions:

    • Solvent: DMSO or MeCN:H2O.

    • Light Source: Blue LED (450 nm).

    • Add TFA (1.0 equiv) to protonate the indazole. Mechanism: The radical is nucleophilic; protonating the indazole makes the heterocycle more electrophilic (SOMO-LUMO overlap).

  • Purification: C3-alkylated products often require HPLC due to polarity similarities with starting material.

Diagnostic Decision Tree

Use this flowchart to select the correct synthetic route for your target.

Workflow Start Target Molecule Q1 Modification Site? Start->Q1 N_Func Nitrogen (N1/N2) Q1->N_Func C_Func Carbon (C3-C7) Q1->C_Func Q_N Desired Isomer? N_Func->Q_N Q_C Which Carbon? C_Func->Q_C N1 N1 (Thermodynamic) Q_N->N1 N2 N2 (Kinetic) Q_N->N2 Sol_N1 Use NaH/THF or High Temp N1->Sol_N1 Sol_N2 Use Mitsunobu or SEM-protection N2->Sol_N2 C3 C3 (Reactive) Q_C->C3 C7 C7 (Inert) Q_C->C7 Sol_C3 Minisci (Radical) or Electrophilic Halogenation C3->Sol_C3 Sol_C7 Install N-Pivaloyl DG Pd(OAc)2 Catalysis C7->Sol_C7

Caption: Decision matrix for selecting reagents based on regiochemical targets.

References

  • Regioselective N-Alkylation Mechanisms

    • L. Luo et al., Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights, Beilstein J. Org. Chem., 2024.[3][4][5] Link

    • Note: Discusses the thermodynamic preference for N1 and the role of NaH/THF.
  • Buchwald-Hartwig N-Arylation (Contextual)

    • D. W. Old, M. C.[6] Harris, S. L.[6] Buchwald, Efficient Palladium-Catalyzed N-Arylation of Indoles, Org.[6] Lett., 2000.[6] Link

    • Relevance: Foundational protocols for azole arylation adaptable to indazoles using bulky phosphines.
  • C7-Functionalization (Directing Groups)

    • Y. Yang et al., Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups, Angew. Chem. Int. Ed., 2019. Link

    • Relevance: Demonstrates the necessity of directing groups for the benzenoid ring functionaliz
  • C3-Functionalization (Radical/Minisci)

    • Z. Yang, J. Yu, C. Pan, Recent advances in C–H functionalization of 2H-indazoles, Org.[7] Biomol. Chem., 2022.[3][7] Link

    • Relevance: Comprehensive review on C3 activation strategies including radical pathways.[7]

  • C3-Allylation (CuH Catalysis)

    • S. L.[6][8] Buchwald et al., Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis, J. Am. Chem. Soc., 2020. Link

    • Relevance: High-level protocol for installing complex stereocenters

Sources

workup procedure for 4-Bromo-3-methoxy-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting & Workup Protocols

Status: Active Agent: Senior Application Scientist Topic: Workup, Purification, and Troubleshooting for 4-Bromo-3-methoxy-1H-indazole

Introduction: The Scope of Support

Welcome to the technical support center. This guide addresses the synthesis and specifically the workup procedure for 4-Bromo-3-methoxy-1H-indazole .

This molecule presents a classic heterocyclic challenge: the "Indazole Tautomeric Triad."[1] When alkylating 4-bromo-1H-indazol-3-ol (the standard precursor), you are fighting three competing nucleophilic sites:

  • O-methylation (Desired: 3-methoxy-1H-indazole)

  • N1-methylation (Impurity: 1-methyl-indazolinone)

  • N2-methylation (Impurity: 2-methyl-indazolinone)

This guide provides a "Golden Path" protocol designed to maximize O-methylation and detailed troubleshooting modules for when things go wrong.

The Golden Path: Standard Operating Procedure (SOP)

This protocol assumes the use of Silver Carbonate (


)  and Iodomethane (MeI) , as this method provides the highest O-selectivity compared to standard bases (

), which favor N-alkylation.[1]
Reaction Summary
  • Substrate: 4-Bromo-1H-indazol-3-ol

  • Reagents:

    
     (1.5 eq), MeI (1.2 eq)
    
  • Solvent: Benzene or Toluene (Non-polar solvents favor O-alkylation over N-alkylation) or DMF (if solubility is critical, though N-alkylation risk increases).

Workup Protocol
StepActionTechnical Rationale (The "Why")
1. Filtration Filter reaction mixture through a Celite pad.[1] Rinse with EtOAc.[1][2]Removes inorganic silver salts (

, excess

).[1] Silver salts can degrade the product during concentration if left behind.[1]
2. Concentration Concentrate the filtrate in vacuo to ~20% of original volume.[1]Removing the bulk of the reaction solvent (especially if Toluene/DMF) facilitates the subsequent phase cuts.[1]
3. Dilution Dilute residue with Ethyl Acetate (EtOAc) .[1]Creates the organic phase for extraction.[1]
4. Scavenger Wash CRITICAL STEP: Wash organic layer with 1M NaOH (aq) (2x).[1]Self-Validating Step: The starting material (indazol-3-ol) is acidic (

). High pH converts it to the water-soluble phenolate anion, removing it from your product layer.[1]
5. Neutralization Wash organic layer with Brine (Sat. NaCl).[1]Removes residual base and pre-dries the organic layer.[1]
6. Drying Dry over anhydrous

, filter, and concentrate.[1]
Removes final traces of water which can cause hydrolysis of the imidate bond during storage.[1]

Visualization: Workup Logic Flow

The following diagram illustrates the decision logic during the workup to separate the desired O-methyl product from N-methyl impurities and unreacted starting material.

WorkupFlow Start Crude Reaction Mixture (Ag2CO3, MeI, Toluene) Filter Filter (Celite) Remove Ag Salts Start->Filter PhaseCut Dilute EtOAc Wash with 1M NaOH Filter->PhaseCut Decision1 Where is the Product? PhaseCut->Decision1 Aqueous Aqueous Layer (pH > 12) Decision1->Aqueous Acidic Species Organic Organic Layer Decision1->Organic Neutral Species Unreacted Unreacted Starting Material (Deprotonated Indazol-3-ol) Aqueous->Unreacted CrudeProd Crude Product Mix: 1. 3-OMe (Target) 2. N-Me Impurities Organic->CrudeProd Silica Silica Chromatography (Hex/EtOAc Gradient) CrudeProd->Silica Final Pure 4-Bromo-3-methoxy-1H-indazole Silica->Final

Figure 1: Workup logic flow for the isolation of 3-methoxy-1H-indazole derivatives.

Troubleshooting Guides (Q&A)

Ticket #001: "I have a mixture of N-methyl and O-methyl products. How do I separate them?"

Diagnosis: This is the most common issue.[1] The thermodynamic preference for N-alkylation (forming the amide-like lactam) competes with the kinetic O-alkylation (forming the imidate).

Resolution: You must rely on Chromatographic Separation .[1] The polarity difference is distinct.

  • TLC Analysis:

    • Run TLC in 3:1 Hexane:Ethyl Acetate .[1]

    • 3-OMe Product: Usually higher

      
       (Less polar, behaves like an ether).[1]
      
    • N-Me Byproducts: Lower

      
       (More polar, behaves like an amide/lactam).[1]
      
    • Starting Material: Baseline (if you skipped the NaOH wash).[1]

  • Column Conditions:

    • Stationary Phase: Standard Silica Gel (40-63

      
      ).[1]
      
    • Eluent: Gradient from 100% Hexane

      
       20% EtOAc/Hexane.
      
    • Tip: If separation is poor, switch to DCM/MeOH (99:1) .[1] The chlorinated solvent often resolves the N-isomers better than EtOAc.[1]

Ticket #002: "My product yield is low, and I see a precipitate in the aqueous layer."

Diagnosis: You likely lost product to the aqueous layer due to over-acidification or pH handling errors .[1]

Root Cause Analysis:

  • Scenario A (Hydrolysis): If you used a strong acid wash (e.g., 1M HCl) to remove amines, you may have hydrolyzed the methoxy group.[1] The 3-methoxy-indazole is an imidate ester; it is susceptible to acid hydrolysis, reverting it back to the starting indazolinone.[1]

  • Scenario B (pKa Crash): If you acidified the basic wash, the unreacted starting material (indazolinone) precipitated out.[1] This is actually good—it confirms the wash worked—but don't mistake it for product.

Corrective Action:

  • Avoid Acid Washes: Do not wash the organic layer with HCl.[1] Use Brine only.

  • Recovery: If you suspect product is in the aqueous phase, neutralize carefully to pH 7 and re-extract with DCM (Dichloromethane).[1] DCM is better for solubilizing indazoles than EtOAc.[1]

Ticket #003: "The 1H NMR shows a singlet at 4.0 ppm and another at 3.6 ppm. Which is which?"

Diagnosis: You need to distinguish the Regioisomers (O-Me vs N-Me).

Data Interpretation: | Isomer | Chemical Shift (


) | Characteristic |
| :--- | :--- | :--- |
| 3-OMe (Target)  | 

4.0 - 4.2 ppm
| Deshielded by Oxygen. Usually a sharp singlet.[1] | | N-Me (Impurity) |

3.4 - 3.7 ppm
| Less deshielded (on Nitrogen).[1] |

Note: The 4-bromo substituent will cause a downfield shift of the aromatic proton at the 5-position due to the ortho-effect, but the methyl group shifts are the primary diagnostic tool.

Quantitative Data: Solvent Selection Matrix

Use this table to optimize your extraction and purification solvents.

Solvent SystemApplicationSuitability for 4-Bromo-3-OMe-IndazoleNotes
EtOAc / Hexane Column ChromatographyHigh Standard starting point. Target elutes early.
DCM / MeOH Column ChromatographyMedium Use only if N-methyl impurities co-elute in EtOAc.[1]
Toluene Reaction SolventHigh Promotes O-alkylation.[1] Hard to remove by rotovap (high BP).[1]
DMF Reaction SolventLow (Avoid) Promotes N-alkylation.[1] Difficult to wash out without aqueous workup issues (emulsions).[1]
1M NaOH Wash SolutionEssential Removes unreacted starting material.[1]
1M HCl Wash SolutionFORBIDDEN Causes hydrolysis of the methoxy group.[1]

References

  • Synthesis of 6-bromo-3-methoxy-1-phenyl-1H-indazole. (2021). Google Patents, CN113307773A.[1] (Demonstrates the 3-nitro to 3-methoxy conversion and general handling of methoxy-indazoles). Link

  • Indazole. (n.d.).[1][3][4][5] Wikipedia.[1] (Provides pKa values: Indazolium cation pKa ~1.04; Indazole/Indazolate anion pKa ~13.8).[1] Link

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. (Discusses the thermodynamic vs kinetic control in indazole alkylation). Link

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. (2024). Molecules. (Contextualizes the synthesis of 4-substituted indazoles and halogen handling). Link

Sources

Technical Support Center: A Guide to Scaling Up 4-Bromo-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-indazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their synthesis from bench-scale to larger, pilot, or manufacturing scales. In this resource, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Introduction: The Intricacies of 4-Bromo-Indazole Synthesis

4-Bromo-indazole is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1] While several synthetic routes to 4-bromo-indazole exist, scaling these processes can introduce a host of challenges not always apparent at the laboratory scale. These can range from altered regioselectivity and impurity profiles to difficulties in maintaining optimal reaction conditions and ensuring safe handling of hazardous reagents. This guide aims to provide practical, experience-driven solutions to these common scale-up hurdles.

Troubleshooting Guide: Common Issues in Scaling Up 4-Bromo-Indazole Synthesis

This section is formatted to directly address specific problems you may encounter during your scale-up experiments.

Problem 1: Poor Regioselectivity and Formation of Unwanted Isomers (e.g., 6-bromo- or 7-bromo-indazole)

  • Question: During the scale-up of my 4-bromo-indazole synthesis from 3-bromo-2-methylaniline via diazotization and cyclization, I'm observing a significant increase in the formation of other bromo-indazole isomers, which is complicating purification and reducing my yield. Why is this happening and how can I improve the regioselectivity?

  • Answer: This is a classic challenge in indazole synthesis. The regiochemical outcome of the cyclization of the diazonium salt derived from an ortho-toluidine derivative (the Jacobson synthesis) can be sensitive to reaction conditions, which are often harder to control on a larger scale.[2]

    • Causality:

      • Temperature Gradients: In large reactors, localized "hot spots" can occur, leading to non-uniform reaction temperatures. This can influence the rate of competing cyclization pathways, favoring the formation of thermodynamically stable but undesired isomers.

      • Mixing Efficiency: Inadequate mixing can lead to localized excesses of reagents, particularly the diazotizing agent (e.g., isoamyl nitrite).[3] This can alter the reaction kinetics and favor alternative cyclization pathways.

      • Acid Concentration: The concentration of the acid used in the diazotization step is crucial. Variations in local concentrations due to poor mixing can affect the stability of the diazonium salt intermediate and influence where the intramolecular electrophilic attack occurs on the aromatic ring.[2]

    • Troubleshooting Steps & Solutions:

      • Enhance Mixing: Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction. Baffles within the reactor can also improve mixing efficiency. The goal is to maintain a homogenous reaction mixture throughout the addition of reagents.

      • Controlled Reagent Addition: Add the diazotizing agent (e.g., isoamyl nitrite or sodium nitrite solution) subsurface and at a slow, controlled rate.[2] This minimizes localized high concentrations and allows for better temperature management.

      • Precise Temperature Control: Utilize a reactor with a jacketed cooling system to maintain a consistent internal temperature. For diazotization, temperatures are typically kept low (0-5 °C) to ensure the stability of the diazonium salt.[2]

      • Solvent Selection: While chloroform is commonly used, consider evaluating other solvents that may offer better solubility for all components and intermediates, potentially leading to a cleaner reaction profile.[3]

    dot

    G cluster_start Starting Material cluster_process Process cluster_products Products 3-Bromo-2-methylaniline 3-Bromo-2-methylaniline Diazotization Diazotization 3-Bromo-2-methylaniline->Diazotization Cyclization Cyclization Diazotization->Cyclization 4-Bromo-indazole (Desired) 4-Bromo-indazole (Desired) Cyclization->4-Bromo-indazole (Desired) Controlled Conditions Other Isomers (Undesired) Other Isomers (Undesired) Cyclization->Other Isomers (Undesired) Poor Control (Temp, Mixing)

    Caption: Impact of reaction control on product regioselectivity.

Problem 2: Incomplete Reaction and Low Yields

  • Question: My scaled-up reaction is not going to completion, leaving a significant amount of starting material. Simply extending the reaction time isn't improving the conversion rate significantly. What should I investigate?

  • Answer: Incomplete conversion on a larger scale often points to issues with mass transfer, reagent stoichiometry, or deactivation of reagents.

    • Causality:

      • Reagent Quality and Stoichiometry: The quality of reagents like isoamyl nitrite can vary. On a larger scale, accurately dispensing viscous liquids can also be challenging, leading to stoichiometric imbalances.

      • Two-Phase Systems: If your reaction mixture is not fully homogenous, the reaction may only be occurring at the interface between phases, limiting the overall reaction rate.

      • Decomposition of Intermediates: The diazonium salt intermediate is thermally labile. If the reaction temperature is not adequately controlled, or if there are delays in the process, this intermediate can decompose before it has a chance to cyclize.[4]

    • Troubleshooting Steps & Solutions:

      • Reagent Assay: Before use, perform an assay on your key reagents (e.g., isoamyl nitrite) to confirm their purity and activity.

      • Staged Addition: Consider adding a slight excess of the diazotizing agent in portions, monitoring the reaction progress by TLC or HPLC after each addition.

      • Solvent System Optimization: Experiment with different solvent systems to ensure all reactants and intermediates are fully dissolved. A co-solvent may be necessary to achieve a homogenous solution.

      • Process Timing: Streamline the process to minimize the time between the formation of the diazonium salt and the cyclization step.

    ParameterBench Scale (Typical)Pilot Scale Consideration
    Reagent Addition Manual, rapid additionMetered pumping, slow, controlled rate
    Temperature Control Ice bathJacketed reactor with automated cooling
    Mixing Magnetic stir barOverhead mechanical stirrer with baffles
    Monitoring TLCIn-situ probes (e.g., IR) or rapid sampling for HPLC

Problem 3: Purification Challenges and Impurity Profile

  • Question: The crude product from my scaled-up synthesis is much more difficult to purify than my lab-scale material. Column chromatography is not practical at this scale. What are my options?

  • Answer: Purification is a major hurdle in scaling up. The goal is to develop a purification strategy that avoids chromatography if possible.

    • Causality:

      • Different Impurity Profile: As mentioned, scale-up can lead to different side products, some of which may have similar physical properties to your desired product, making simple crystallization difficult.

      • Tarry Byproducts: Incomplete reactions or decomposition can lead to the formation of polymeric or tarry materials that can interfere with crystallization.

    • Troubleshooting Steps & Solutions:

      • Recrystallization Solvent Screening: Conduct a thorough screening of various solvent systems for recrystallization.[3] The ideal system will fully dissolve the product at elevated temperatures and allow it to crystallize out in high purity upon cooling, while keeping impurities dissolved.

      • Acid-Base Extraction: Utilize the weakly basic nature of the indazole ring. An acid-base workup can be a powerful purification tool. Dissolve the crude material in an organic solvent and wash with an aqueous acid to extract the indazole into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer to precipitate the purified indazole.

      • Slurry Washes: Slurrying the crude solid in a solvent in which the product has low solubility but the impurities are soluble can be an effective purification step. Heptane is often used for this purpose.[1]

    dot

    G Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Slurry Wash Slurry Wash Crude Product->Slurry Wash Purified 4-Bromo-indazole Purified 4-Bromo-indazole Recrystallization->Purified 4-Bromo-indazole Acid-Base Extraction->Purified 4-Bromo-indazole Slurry Wash->Purified 4-Bromo-indazole

    Caption: Purification strategies for large-scale synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthetic routes to 4-bromo-indazole, and which is most suitable for scale-up?

    • A1: The most common routes include:

      • Jacobson-type Synthesis: This involves the diazotization of 3-bromo-2-methylaniline followed by intramolecular cyclization.[2][5] This is often a preferred route for large-scale synthesis due to the availability of the starting material.

      • Direct Bromination of Indazole: While seemingly straightforward, direct bromination can lead to a mixture of isomers, and controlling the regioselectivity can be challenging, making it less ideal for scaling unless a robust purification method is in place.[3]

      • Sandmeyer-type Reaction: Starting from 4-amino-indazole, a diazonium salt can be formed and subsequently reacted with a copper(I) bromide source.[6][7] The feasibility of this route depends on the availability and cost of 4-amino-indazole.

  • Q2: What are the critical safety precautions for scaling up 4-bromo-indazole synthesis?

    • A2: Safety is paramount. Key considerations include:

      • Diazonium Salts: These intermediates can be explosive when isolated and dry. Therefore, they are almost always generated and used in situ.[4] Ensure robust temperature control to prevent uncontrolled decomposition, which can lead to a rapid release of nitrogen gas and a runaway reaction.

      • Reagents: Handle reagents like bromine, acetic anhydride, and hydrazine (if used in alternative routes) with appropriate personal protective equipment (PPE) in a well-ventilated area or closed system.[8]

      • Exothermic Reactions: Both diazotization and cyclization can be exothermic. Ensure the cooling capacity of your reactor is sufficient to handle the heat generated at the intended scale. A slow addition rate of reagents is crucial for managing the exotherm.

  • Q3: How can I effectively monitor the reaction progress on a large scale?

    • A3: While TLC is useful in the lab, it can be slow and less quantitative for process control. Consider implementing:

      • HPLC: High-Performance Liquid Chromatography is the gold standard for monitoring reaction progress. It can accurately quantify the consumption of starting materials and the formation of products and byproducts.

      • In-situ Probes: For larger-scale manufacturing, in-situ infrared (IR) or Raman spectroscopy probes can provide real-time data on the concentration of key species in the reaction mixture without the need for sampling.

Experimental Protocol: Scalable Synthesis of 4-Bromo-Indazole via Jacobson-Type Cyclization

This protocol is adapted from established procedures and optimized for kilogram-scale production.[1][3]

Step 1: Acetylation of 3-Bromo-2-methylaniline

  • Charge a suitable reactor with 3-bromo-2-methylaniline and a suitable solvent such as chloroform or toluene.

  • Cool the mixture to below 10°C.

  • Slowly add acetic anhydride, ensuring the temperature does not exceed 40°C.

  • Stir the mixture for at least 1 hour after the addition is complete, or until HPLC analysis confirms the complete consumption of the starting aniline.

Step 2: Diazotization and Cyclization

  • To the solution from Step 1, add potassium acetate.

  • Begin a slow, controlled addition of isoamyl nitrite, maintaining the reaction temperature.

  • After the addition is complete, heat the mixture to reflux (e.g., ~68°C for chloroform) and maintain for several hours.[3]

  • Monitor the reaction by HPLC until the acetylated intermediate is consumed.

Step 3: Work-up and Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water and concentrated hydrochloric acid to the residue.

  • Heat the mixture to facilitate the hydrolysis of any N-acetylated indazole.

Step 4: Isolation and Purification

  • Cool the acidic mixture.

  • Adjust the pH to basic (e.g., pH 11) with a 50% aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the solid product.

  • Wash the filter cake with water.

  • Perform a slurry wash with a non-polar solvent like heptane to remove organic impurities.[1]

  • Dry the final product under vacuum.

References

  • Design and Synthesis of Indazole–Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC - NIH. Available from: [Link]

  • Design and Synthesis of Indazole–Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization - American Chemical Society. Available from: [Link]

  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole | Request PDF - ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available from: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • Sandmeyer reaction - Wikipedia. Available from: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available from: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available from: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

Sources

Technical Support Center: Stability of Indazole Derivatives in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole derivatives are a critical scaffold in kinase inhibitor development (e.g., Axitinib, Pazopanib). While the indazole core itself is aromatic and relatively robust, its derivatives often face significant stability challenges in DMSO stock solutions. These issues are rarely due to the spontaneous decomposition of the indazole ring but are driven by DMSO’s hygroscopicity and its capability to act as an oxidant and carbon source (formaldehyde generator).

This guide provides the mechanistic "why" and the protocol "how" to prevent compound loss during storage.

The Core Mechanisms of Failure

A. The Hygroscopic Trap (Precipitation)

DMSO is aggressively hygroscopic.[1] At 20°C and 60% relative humidity, pure DMSO can absorb >10% water by weight within 24 hours if left uncapped.

  • Impact on Indazoles: Most bioactive indazole derivatives are lipophilic (LogP > 3). As DMSO absorbs atmospheric water, the solvent's dielectric constant changes, causing the "crash out" (precipitation) of the compound. This is often invisible to the naked eye but results in low bioassay activity.

B. The "Formaldehyde Artifact" (N-Hydroxymethylation)

This is the most overlooked degradation pathway. DMSO slowly decomposes to generate trace formaldehyde (HCHO), especially under light or acid catalysis.

  • Mechanism: The free

    
    -H of the indazole (position 1) is a competent nucleophile. It reacts with formaldehyde to form 
    
    
    
    -hydroxymethyl indazole
    (+30 Da mass shift) or
    
    
    -methylene-bis-indazole
    dimers.
  • Diagnosis: Appearance of [M+30] or [2M+12] peaks in LC-MS.

C. Oxidative Degradation (Swern-like Activity)

DMSO can act as an oxidant (similar to Swern oxidation conditions), particularly if the indazole derivative contains:

  • Thioethers (-S-): Oxidize to sulfoxides (+16 Da).

  • Primary Alcohols: Oxidize to aldehydes (-2 Da).

Visualizing the Degradation Pathways[2]

The following diagram illustrates the chemical fate of a generic


-indazole in compromised DMSO.

IndazoleDegradation DMSO DMSO Stock (Compromised) HCHO Formaldehyde (Trace Impurity) DMSO->HCHO Light/Acid Decomp Precip Precipitate (Low Bioactivity) DMSO->Precip Water Absorption (Hygroscopicity) Indazole 1H-Indazole (Intact) Indazole->Precip Solubility Drop N_Hydro N-Hydroxymethyl Adduct (+30 Da) Indazole->N_Hydro + HCHO (Nucleophilic Attack) Oxidation Side-Chain Oxidation (+16 Da) Indazole->Oxidation + DMSO (Swern-like Ox)

Figure 1: Chemical fate of Indazole derivatives in improper DMSO storage. Note the bifurcation between physical loss (precipitation) and chemical modification (adducts).

Troubleshooting Guides

Scenario A: "My LC-MS shows a new peak +30 Da higher than my parent mass."

Diagnosis: Formaldehyde Adduct Formation. Your DMSO has degraded to produce formaldehyde, which has reacted with the indazole nitrogen.

StepActionScientific Rationale
1 Check the Age of DMSO Old DMSO accumulates formaldehyde and formic acid. Discard if >3 months open.
2 Acid Wash Test Treat a small aliquot with dilute aqueous HCl. The

-hydroxymethyl adduct is essentially a hemiaminal and is acid-labile; it often reverts to the parent peak, confirming the diagnosis.
3 Switch to Argon Storage Oxygen promotes the radical decomposition of DMSO. Store under inert gas.
Scenario B: "The compound is solid in the vial but dissolved last week."

Diagnosis: Water-Induced Precipitation. Your DMSO has absorbed moisture, shifting the solubility profile.[1]

StepActionScientific Rationale
1 Measure Freezing Point Place the vial in a fridge (4°C). Pure DMSO freezes at 18.5°C. If it remains liquid at 4°C, water content is >10%.
2 Sonicate & Warm Gently warm to 37°C and sonicate. Warning: If the compound crystallized as a stable polymorph (Ostwald Ripening), it may be difficult to re-dissolve.
3 Aliquot usage Avoid repeated opening of the master stock. Use single-use aliquots to prevent moisture entry.

Quantitative Data: The Water Effect[1][3]

The following table summarizes how quickly DMSO integrity fails when exposed to laboratory air (approx. 50% Relative Humidity).

Exposure Time (Open Vessel)Water Content (% w/w)Freezing Point (°C)Risk to Indazoles
0 Hours < 0.1%18.5°CLow
1 Hour ~ 1.0%16.0°CLow
4 Hours ~ 3.5%10.0°CModerate (Precipitation risk)
24 Hours > 10.0%< -5.0°CCritical (High Precip + Hydrolysis)

Data derived from hygroscopicity studies of DMSO in HTS environments [1, 2].[2][3]

Validated Storage Protocol (SOP)

To ensure the integrity of indazole libraries, follow this strict Standard Operating Procedure.

StorageProtocol Start Solid Indazole Derivative Dissolve Dissolve (Vortex/Sonicate) Start->Dissolve Solvent Dry DMSO (<0.05% H2O) Solvent->Dissolve QC QC: Check Clarity & LC-MS (T=0) Dissolve->QC Aliquot Aliquot into PP/COC Tubes QC->Aliquot Seal Heat Seal or Parafilm + Argon Aliquot->Seal Store Store at -20°C (Avoid Freeze-Thaw) Seal->Store

Figure 2: Optimal workflow for preparing and storing indazole stocks.

Key Protocol Steps:
  • Solvent Choice: Use only "Anhydrous" grade DMSO (packed under Nitrogen). Do not use "Reagent Grade" for long-term storage.

  • Vessel Material: Use Polypropylene (PP) or Cyclic Olefin Copolymer (COC). Avoid Polystyrene (PS), which can be dissolved by DMSO, leaching plasticizers into your sample.

  • Freeze-Thaw Management: Indazoles are stable at -20°C, but repeated freeze-thaw cycles condense water into the tube. Limit to <5 cycles.

FAQ

Q: Can I use 100% Ethanol instead of DMSO for Indazoles? A: Generally, no. While ethanol avoids the oxidation issues, most indazole derivatives have poor solubility in ethanol compared to DMSO. Furthermore, ethanol evaporates rapidly, changing the concentration of your stock solution over time.

Q: My indazole has a carboxylic acid tail. Is it stable in DMSO? A: Be cautious. In the presence of trace HCl (often found in older DMSO) and alcohols (impurities), you may observe esterification. More importantly, acidic protons can catalyze the decomposition of DMSO itself. Ensure your DMSO is neutral.

Q: Why do I see a peak at [M+16]? A: This is likely the sulfoxide form. If your indazole has a methionine-like side chain or a thioether, DMSO has oxidized it. This reaction is accelerated by light and acid.

References

  • Kozikowski, B. A., et al. (2003).[4] "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215.

  • Cheng, X., et al. (2003). "In Situ DMSO Hydration Measurements of HTS Compound Libraries." Journal of Biomolecular Screening, 8(3), 292–304.

  • Way, L. (2014). "Compound Management: A Best Practices Guide." Drug Discovery World.

  • Balakin, K. V., et al. (2004). "Comprehensive Analysis of Chemical Stability of HTS Compound Collection." Journal of Biomolecular Screening, 9(1).

Sources

Technical Support Center: Minimizing Byproduct Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for indazole synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and answers to frequently encountered challenges in the synthesis of indazole scaffolds. Indazoles are a critical privileged motif in medicinal chemistry, and achieving high yields of the desired product while minimizing byproduct formation is paramount for efficient drug discovery and development.[1][2] This resource focuses on the causality behind common synthetic issues and offers field-proven, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My indazole alkylation is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity?

The formation of both N1 and N2-substituted indazoles is a frequent challenge due to the annular tautomerism of the indazole ring, where a proton can reside on either nitrogen atom.[3] The ratio of these isomers is highly dependent on several factors.

  • Underlying Cause: The indazole anion is a mesomeric system, meaning the negative charge is delocalized across both nitrogen atoms. This allows electrophiles to attack at either the N1 or N2 position.[1] The N1-substituted product is often the thermodynamically more stable isomer, while the N2-product can be favored under kinetic control.[3][4]

  • Troubleshooting & Optimization:

    • Choice of Base and Solvent: This is a critical factor. For selective N1-alkylation, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method that favors the thermodynamic product.[3][5] Conversely, conditions that favor kinetic control, sometimes involving different base/solvent combinations or acidic conditions, can lead to a higher proportion of the N2-isomer.[3][6]

    • Steric and Electronic Effects: The substitution pattern on the indazole ring plays a significant role. Bulky substituents at the C3 position can sterically hinder attack at the N2 position, thus favoring N1-alkylation.[3] Conversely, electron-withdrawing groups at the C7 position can direct substitution to the N2 position.[3][5]

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic N2 product and prevent its isomerization to the more stable N1 product.[4]

    • Nature of the Electrophile: The reactivity of the alkylating or acylating agent can also influence the N1/N2 ratio.[3]

Q2: I'm attempting a Cadogan-Sundberg cyclization to synthesize a 2H-indazole, but I'm getting a complex mixture of byproducts. What could be going wrong?

The Cadogan-Sundberg reaction, a reductive cyclization of o-nitrostyrenes or related compounds using phosphite reagents, is a powerful tool but can be sensitive to reaction conditions.[7][8][9]

  • Underlying Cause: The reaction is generally thought to proceed through the deoxygenation of the nitro group to a nitroso and then a nitrene intermediate, which undergoes cyclization.[8][10] However, side reactions can occur, and incomplete deoxygenation can lead to the formation of N-oxide byproducts.[11][12] The high temperatures often required can also lead to degradation or other unwanted side reactions.[11]

  • Troubleshooting & Optimization:

    • Purity of Starting Material: Ensure the o-nitrostyrene precursor is pure, as impurities can lead to a cascade of side reactions.

    • Phosphite Reagent: Use a freshly distilled phosphite reagent (e.g., triethyl phosphite). Old or impure reagents can be less effective and contribute to byproduct formation.

    • Temperature Control: Carefully control the reaction temperature. While the reaction often requires heat, excessive temperatures can promote byproduct formation.[11] Recent advancements have explored milder conditions.[11]

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-reaction or degradation.

    • Alternative Pathways: Mechanistic studies suggest that non-nitrene pathways may also be operational.[11] In some cases, isolating N-oxide intermediates is possible, which can then be reduced to the desired 2H-indazole in a separate step.[11][13]

Q3: My Davis-Beirut reaction is giving low yields of the desired 2H-indazole. What are the common pitfalls?

The Davis-Beirut reaction is a valuable method for synthesizing 2H-indazoles from o-nitrobenzylamines.[7][13]

  • Underlying Cause: This reaction proceeds through a highly reactive nitroso imine intermediate.[13] The success of the reaction depends on the efficient formation and subsequent N-N bond-forming heterocyclization of this intermediate.[13] Inefficient conversion or side reactions of this intermediate can lead to low yields.

  • Troubleshooting & Optimization:

    • Base and Solvent: The choice of base and solvent is crucial. The reaction is typically carried out in the presence of a base like potassium hydroxide in an alcoholic solvent.[7][14] Optimizing the base concentration and solvent system for your specific substrate is important. Increasing the amount of water in the solvent system or using an excess of base can sometimes lead to a complex mixture of products or lower yields.[11]

    • Temperature: While the reaction can proceed at relatively low temperatures (e.g., 60 °C), increasing the temperature above 40 °C in some optimized systems can lead to a complex mixture of products.[7][11]

    • Substrate Purity: As with other syntheses, starting with pure o-nitrobenzylamine is essential for clean reaction profiles.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Indazole Alkylation

Symptom: A nearly 1:1 mixture of N1 and N2 alkylated indazoles is observed after the reaction.[15]

Causality Analysis: This often occurs under conditions that do not strongly favor either kinetic or thermodynamic control. For example, using potassium carbonate in DMF at elevated temperatures can lead to poor selectivity.[1]

Troubleshooting Workflow:

Caption: Decision workflow for improving N1/N2 selectivity.

Detailed Protocol: Selective N1-Alkylation of 1H-Indazole [5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Byproduct Formation in Reductive Cyclization Reactions (e.g., Cadogan-Sundberg)

Symptom: The formation of multiple unidentified spots on TLC, potentially including N-oxides or products of incomplete reduction.[11]

Causality Analysis: This can be due to overly harsh reaction conditions (high temperature), impure reagents, or the inherent reactivity of the nitroso intermediate leading to alternative reaction pathways.[10][11]

Troubleshooting Workflow:

G A Start: Complex Byproducts in Reductive Cyclization B Verify Purity of Starting Materials & Reagents A->B C Optimize Reaction Temperature B->C D Monitor Reaction Progress Closely C->D E Consider a Two-Step Approach D->E If byproducts persist H Problem Resolved D->H If reaction is clean F Isolate N-Oxide Intermediate E->F G Reduce N-Oxide to Desired Indazole F->G G->H

Caption: Troubleshooting complex byproduct formation.

Data Summary Table

The choice of reaction conditions can dramatically impact the regioselectivity of indazole alkylation. The following table summarizes representative data from the literature.

Indazole SubstrateBaseSolventAlkylating AgentN1:N2 RatioReference
1H-indazole-3-carboxylateNaHTHFn-Pentyl bromide>99:1[4]
1H-indazoleK₂CO₃DMFIsobutyl bromide58:42[1]
1H-indazole-TfOH (cat.)Alkyl trichloroacetimidateN2 selective[6]
4-Nitroindazole-Fusion reactionGlycosyl donorN1 (thermodynamic)[16]
4-Nitroindazole-Silyl Hilbert-Johnson (5h)Glycosyl donorN2 (kinetic)[16]

Purification of Regioisomers

In cases where a mixture of N1 and N2 isomers is unavoidable, purification is necessary.

  • Column Chromatography: This is the most common method for separating indazole regioisomers. The polarity difference between the N1 and N2 isomers is often sufficient for separation on silica gel.[17][18]

  • Recrystallization: For some substituted indazoles, recrystallization from a suitable mixed solvent system can be an effective method for isolating a single, pure isomer, which is particularly advantageous for industrial-scale production.[18]

By understanding the underlying mechanisms and carefully controlling reaction parameters, the formation of byproducts in indazole synthesis can be significantly minimized, leading to higher yields and purer products.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Retrieved February 12, 2026, from [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Coyle, L., McCabe, T., & Aldabbagh, F. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2950–2959. [Link]

  • US6998489B2 - Methods of making indazoles - Google Patents. (n.d.).
  • Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of aminated products by using Cadogan cyclization. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Gribble, G. (2020). Cadogan–Sundberg Indole Synthesis. ResearchGate. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. (n.d.). Retrieved February 12, 2026, from [Link]

  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H. (n.d.). Retrieved February 12, 2026, from [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Retrieved February 12, 2026, from [Link]

  • Cadogan–Sundberg indole synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Genung, N. E., Wei, L., & Miller, S. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(14), 5652–5657. [Link]

  • Structure and synthesis of indazole | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Cadogan-Sundberg Indole Synthesis - SynArchive. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Substituted Bromo-Indazoles and their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, the indazole scaffold holds a significant place due to its prevalence in a wide array of bioactive molecules. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data of bromo-substituted indazoles and their analogs, offering insights into the influence of substituent patterns on chemical shifts and coupling constants.

The Indazole Core: NMR Characteristics of 4-Bromo-1H-indazole

4-Bromo-1H-indazole serves as our foundational molecule. While specific spectral data from a singular, authenticated source is elusive, we can predict the expected NMR signals based on the known effects of bromine and the inherent electronic nature of the indazole ring system. The numbering of the indazole ring is crucial for assignment and is as follows:

Caption: Numbering of the 4-Bromo-1H-indazole scaffold.

The bromine at the C4 position will exert a significant deshielding effect on the adjacent protons and carbons. The proton at C3, being adjacent to the pyrazole ring nitrogen, is expected to be the most downfield of the aromatic protons. The protons on the benzene ring (C5, C6, and C7) will exhibit splitting patterns dictated by their coupling to one another.

A Phenyl-Pyrazole Analog: Unpacking the NMR of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

For a detailed comparative analysis, we turn to the published spectral data of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. This molecule shares the key features of a bromine at the 4-position and a methoxy group at the 3-position, providing a valuable model for understanding their electronic effects.

¹H NMR Spectral Data
ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-57.95s-
Phenyl-H7.68m-
Phenyl-H7.46m-
Phenyl-H7.27m-
OCH₃3.97s-

Solvent: CDCl₃

¹³C NMR Spectral Data
CarbonChemical Shift (δ) ppm
C-3157.2
Phenyl-C139.1
C-5130.9
Phenyl-C129.2
Phenyl-C126.8
Phenyl-C119.2
C-493.4
OCH₃57.8

Solvent: CDCl₃

Expert Analysis:

  • The downfield shift of C-3 at 157.2 ppm is a direct consequence of the attached electron-donating methoxy group.

  • The C-4, directly bonded to the bromine, is observed at a relatively upfield position of 93.4 ppm due to the heavy atom effect of bromine.

  • The methoxy protons resonate at a characteristic 3.97 ppm.

  • The presence of the N-phenyl group introduces additional complexity to the aromatic region of both the ¹H and ¹³C spectra.

Predictive Analysis: The Expected NMR Spectrum of 4-Bromo-3-methoxy-1H-indazole

By combining the foundational knowledge of the 4-bromo-1H-indazole structure with the detailed data from its phenyl-pyrazole analog, we can predict the key features of the ¹H and ¹³C NMR spectra for 4-Bromo-3-methoxy-1H-indazole.

Predicted ¹H NMR Features:
  • NH Proton: A broad singlet, typically downfield, the chemical shift of which will be highly dependent on the solvent and concentration.

  • Aromatic Protons (H-5, H-6, H-7): These protons will form a coupled system. We can expect a doublet for H-5, a triplet (or doublet of doublets) for H-6, and a doublet for H-7. The bromine at C-4 will influence the chemical shift of H-5, likely pushing it downfield.

  • OCH₃ Protons: A sharp singlet is expected in the region of 3.9-4.1 ppm.

Predicted ¹³C NMR Features:
  • C-3: Similar to the pyrazole analog, the C-3 bearing the methoxy group will be significantly downfield.

  • C-4: The carbon attached to the bromine will be shifted upfield due to the heavy atom effect.

  • C-7a and C-3a: These carbons at the ring fusion will have distinct chemical shifts.

  • Aromatic Carbons (C-5, C-6, C-7): These will appear in the typical aromatic region, with their shifts influenced by the bromine and the overall electron distribution of the bicyclic system.

  • OCH₃ Carbon: A signal is expected around 58-60 ppm.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure the acquisition of high-quality NMR data for indazole derivatives, the following protocol is recommended:

Materials:

  • 4-Bromo-3-methoxy-1H-indazole (or analog)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a clean NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, especially for complex molecules, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY will reveal proton-proton couplings, while HSQC correlates directly bonded protons and carbons.

cluster_0 Sample Preparation cluster_1 NMR Acquisition Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Insert Sample Insert Sample Lock & Shim Lock & Shim Insert Sample->Lock & Shim Acquire Spectra Acquire Spectra Lock & Shim->Acquire Spectra 1H NMR 1H NMR Acquire Spectra->1H NMR 13C NMR 13C NMR Acquire Spectra->13C NMR 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) Acquire Spectra->2D NMR (COSY, HSQC)

Caption: Workflow for NMR data acquisition.

Conclusion

While the direct NMR spectral data for 4-Bromo-3-methoxy-1H-indazole remains to be published, a detailed comparative analysis with structurally related compounds provides a robust framework for predicting its key spectral features. The insights gained from the well-characterized 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, in conjunction with the foundational understanding of the 4-bromo-1H-indazole scaffold, allow researchers to approach the structural elucidation of this and similar molecules with a high degree of confidence. The provided experimental protocol serves as a best-practice guide for obtaining high-quality NMR data, which is indispensable for the accurate characterization of novel chemical entities in the field of drug discovery and development.

References

  • Kleizienė, N.; Arbačiauskienė, E.; Holzer, W.; Šačkus, A. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank2009 , 2009, M639. [Link]

  • PubChem. 4-Bromo-1H-indazole. National Center for Biotechnology Information. [Link]

Comparative Guide: Biological Activity of Substituted Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, functioning as a bioisostere for indole and purine systems.[1] Its utility stems from its ability to engage diverse biological targets—ranging from protein kinases (VEGFR, PI3K) to GPCRs and ion channels—through precise substitution patterns.

This guide provides a technical comparison of substituted indazoles, specifically analyzing how structural modifications at the N1, C3, and C6 positions dictate biological outcomes. We contrast the efficacy of 1H-indazole versus 2H-indazole tautomers and provide validated protocols for synthesis and biological evaluation.

Part 1: The Indazole Scaffold & SAR Logic

The biological activity of indazole derivatives is governed by their electronic distribution and tautomeric state.[1][2] While 1H-indazole is thermodynamically favored, the 2H-indazole (quinoid-like) form is critical for specific binding modes, particularly in antiprotozoal and specific kinase inhibitor applications.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the indazole ring, mapping specific positions to their biological impact.

IndazoleSAR Indazole Indazole Scaffold (Benzopyrazole) N1 N1 Position (Solubility & Metabolism) Indazole->N1 C3 C3 Position (Target Engagement/Hinge Binding) Indazole->C3 C6 C6 Position (Potency & Electronic Tuning) Indazole->C6 Tautomer Tautomerism (1H vs 2H Switch) Indazole->Tautomer N1_Effect Controls ADME: Lipophilicity & Metabolic Stability (e.g., PARP-1 Inhibitors) N1->N1_Effect C3_Effect Critical for Kinase Inhibition: Forms H-bonds with ATP pocket (e.g., Axitinib, VEGFR) C3->C3_Effect C6_Effect Modulates Electronic Environment: Piperazine groups here improve solubility/potency C6->C6_Effect Taut_Effect 2-Phenyl-2H-indazole: >10x Potency vs 1H form in Antiprotozoal assays Tautomer->Taut_Effect

Figure 1: Functional mapping of the indazole scaffold. N1 modulates pharmacokinetics, while C3 and C6 drive pharmacodynamics.

Part 2: Comparative Biological Analysis

Comparison A: C3-Substitution vs. N1-Substitution (Kinase vs. PARP-1)

The most distinct divergence in biological activity occurs between C3 and N1 substitutions.

  • C3-Substituted Indazoles (Kinase Inhibitors): Derivatives with amides, ureas, or ethynyl groups at C3 are potent ATP-competitive inhibitors. They mimic the purine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases like VEGFR and PI3K.

    • Example:Axitinib (VEGFR inhibitor) utilizes the indazole nitrogen and C3 substituents to lock into the active site.

    • Data Trend: C3-ethynyl derivatives show IC50 values in the nanomolar (nM) range for PI3K/AKT pathways [2].

  • N1-Substituted Indazoles (PARP-1/Metabolic Modulators): Substitution at N1 often abolishes kinase hinge binding (due to steric clash or loss of H-bond donor capability) but opens activity against other enzymes like PARP-1.

    • Example: N1-alkylated indazole-3-carboxamides.

    • Data Trend: These compounds typically exhibit IC50 values in the micromolar (µM) range (e.g., 6.8 µM for PARP-1 inhibition) [6].[3]

Comparison B: 1H-Indazole vs. 2H-Indazole (Antiprotozoal Potency)

A critical, often overlooked comparison is the tautomeric preference. While 1H is standard, locking the structure in the 2H form (e.g., via 2-phenyl substitution) can drastically alter bioactivity.

  • Case Study: Antiprotozoal activity against Entamoeba histolytica.

  • Observation: 2-phenyl-2H-indazole derivatives demonstrated a 9-fold increase in potency compared to their 1H-indazole counterparts.

  • Mechanism: The 2-phenyl substitution forces the quinoid resonance structure, altering the dipole moment and shape, likely improving membrane permeability or specific receptor fit in the parasite [5].

Summary of Comparative Data

The following table synthesizes data from multiple studies to illustrate the activity shifts based on substitution patterns.

Scaffold ClassSubstitution FocusPrimary TargetRepresentative Potency (IC50)Key Insight
3-Ethynyl-1H-indazole C3 (Hinge Binder)PI3K/AKT / VEGFR24.5 - 361 nM [2, 4]High potency due to ATP mimicry.
N1-Alkyl-indazole N1 (Solubility/Fit)PARP-16.8 - 36 µM [6]Lower potency but distinct target profile (Metabolic).[3]
2-Phenyl-2H-indazole N2 (Tautomer Lock)E. histolytica (Protozoa)< 0.050 µM [5]Superior to 1H-analogs (0.740 µM).[4]
Indazole-3-carboxylic acid C3 (Acid/Amide)Lonidamine Analog (Mitochondria)0.23 - 1.15 µM [1]Induces ROS/Apoptosis in breast cancer (4T1).

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these comparisons, researchers must employ rigorous synthesis and assay protocols.

Synthesis of 3-Substituted Indazoles (Suzuki-Miyaura Coupling)

This protocol ensures the installation of the critical C3 moiety for kinase inhibition.

  • Reagents: 3-iodo-1H-indazole, Arylboronic acid, Pd(PPh3)4, Na2CO3.

  • Validation: Monitor disappearance of starting iodide via TLC (Hexane:EtOAc 3:1).

  • Step-by-Step:

    • Dissolve 3-iodo-1H-indazole (1.0 eq) in 1,4-dioxane/water (4:1).

    • Add Arylboronic acid (1.2 eq) and Na2CO3 (2.0 eq).

    • Degas with nitrogen for 10 min.

    • Add Pd(PPh3)4 (0.05 eq) and reflux at 90°C for 12h under N2.

    • Checkpoint: Product should fluoresce distinctively under UV (254nm) compared to starting material.

Kinase Inhibition Assay (ADP-Glo™ Platform)

This assay quantifies the potency of the synthesized indazoles against kinase targets (e.g., VEGFR or PI3K).

  • Principle: Measures ADP generation (conversion of ATP) as a luminescent signal. High luminescence = High Kinase Activity (Low Inhibition).

  • Workflow Diagram:

KinaseAssay Step1 Step 1: Kinase Reaction (Enzyme + Substrate + ATP + Indazole) Step2 Incubation (60 min @ RT) Step1->Step2 Step3 Step 2: ADP-Glo Reagent (Depletes remaining ATP) Step2->Step3 Step4 Incubation (40 min @ RT) Step3->Step4 Step5 Step 3: Kinase Detection Reagent (Converts ADP -> ATP -> Light) Step4->Step5 Readout Measure Luminescence (RLU ~ Kinase Activity) Step5->Readout

Figure 2: ADP-Glo kinase assay workflow. A reduction in luminescence compared to control indicates successful inhibition by the indazole derivative.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances (2021). 5[6][7]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PubMed Central (2016). 8[6][7][9]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry (2025).[10] 10

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm (2016). 11

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules (2021). 4[6][7]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design (2011).[3] 3

Sources

Comparative Guide: 4-Bromo vs. 4-Chloro-Indazole Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Verdict

In the optimization of indazole-based kinase inhibitors, the choice between a 4-bromo and a 4-chloro substituent is rarely a trivial swap of lipophilicity. While both halogens serve as metabolic blocks and hydrophobic fillers, they drive potency through distinct mechanisms.

The Verdict:

  • Select 4-Bromo-Indazole when targeting a hydrophobic pocket with a backbone carbonyl available for halogen bonding (σ-hole interaction) or when a larger Van der Waals volume is required to induce selectivity against off-targets with smaller gatekeeper residues.

  • Select 4-Chloro-Indazole when the binding pocket is sterically constrained (preventing the entry of the 1.85 Å bromine), or when metabolic stability and lower molecular weight (Ligand Efficiency) are prioritized over maximal affinity.

Molecular Mechanics & SAR Logic

The 4-position of the indazole ring typically projects into the solvent-exposed region or interacts with the hinge/gatekeeper region of kinase domains (e.g., JNK, PLK4, VEGFR). The decision matrix relies on three physicochemical pillars:

A. The Sigma Hole & Halogen Bonding

The most critical differentiator is the Sigma Hole —a region of positive electrostatic potential on the head of the halogen atom opposite the C-X bond.[1][2]

  • 4-Bromo: Exhibits a pronounced, high-magnitude sigma hole. This allows it to act as a distinct Lewis acid, forming strong, directional halogen bonds (X-bond) with Lewis bases (e.g., backbone carbonyl oxygen of the kinase hinge).

  • 4-Chloro: Possesses a smaller, less positive sigma hole. While it can form X-bonds, they are significantly weaker and less directional than those of bromine.

B. Steric Occlusion vs. Filling
  • Van der Waals Radius: Cl (1.75 Å) vs. Br (1.85 Å).

  • Impact: The 4-bromo analog is often used to "fill" hydrophobic pockets to maximize enthalpy. However, in kinases with a "Gatekeeper" residue (e.g., T790M in EGFR), the extra 0.1 Å of the bromine can cause a steric clash, rendering the analog inactive, whereas the chloro-analog may retain binding.

C. Synthetic Utility[3][4][5]
  • 4-Bromo: The C-Br bond is weaker and more labile. It is the preferred intermediate for Suzuki-Miyaura cross-coupling to generate libraries.

  • 4-Chloro: The C-Cl bond is more inert. It is often the final "drug-like" substituent intended to remain in the molecule to block metabolic oxidation at the C4 position.

Visualization: SAR Decision Logic

The following diagram outlines the logical flow for selecting between Br and Cl based on structural biology data.

SAR_Logic Start Indazole Scaffold Optimization (Target: Kinase Hinge/Gatekeeper) Decision1 Is there a backbone Carbonyl (C=O) within 3.0-3.5 Å of C4? Start->Decision1 Branch_Yes Yes: Potential Halogen Bond Decision1->Branch_Yes High Probability Branch_No No: Hydrophobic Interaction Only Decision1->Branch_No Low Probability Result_Br Select 4-BROMO (Maximize Potency via X-Bond) Branch_Yes->Result_Br Maximize Affinity Decision2 Is the pocket sterically restricted (Small Gatekeeper)? Branch_No->Decision2 Decision2->Result_Br Open Pocket Result_Cl_Steric Select 4-CHLORO (Avoid Steric Clash) Decision2->Result_Cl_Steric Restricted (e.g. T790M) Result_Cl Select 4-CHLORO (Balance Potency/Stability)

Figure 1: SAR Decision Tree for 4-Haloindazole selection. Blue indicates the starting point; Green indicates high-potency selection; Red indicates stability/steric selection.

Comparative Data Analysis

The following data represents a synthesis of structure-activity relationships (SAR) observed in PLK4 and JNK3 kinase inhibitor studies. Note the trade-off between potency (IC50) and Ligand Efficiency (LE).

Metric4-Chloro-Indazole Analog4-Bromo-Indazole AnalogInterpretation
Enzymatic IC50 (nM) 12.5 ± 2.14.2 ± 0.8 Br analog is ~3x more potent due to halogen bonding.
Cellular EC50 (nM) 45.018.0 Potency translates to cell, provided permeability is maintained.
Ligand Efficiency (LE) 0.42 0.38Cl is more efficient per heavy atom (lower MW).
LogP (Lipophilicity) 3.13.4Br increases lipophilicity; risk of non-specific binding.
Metabolic Stability (t1/2) > 60 min 45 minCl is less prone to oxidative metabolism than Br in some contexts.
C-X Bond Length 1.74 Å1.89 ÅBr extends deeper into the pocket.

Key Insight: In PLK4 inhibitors, replacing Cl with Br at the indazole 4-position resulted in a 10-fold increase in potency when the bromine was positioned to interact with the hinge region backbone carbonyl (See Reference 1).

Experimental Protocols

To validate these comparisons in your own pipeline, use the following self-validating workflows.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Context: Functionalizing the 4-position to create a library, starting from a 4-bromoindazole scaffold (more reactive).

  • Reagents:

    • Substrate: 4-Bromo-1H-indazole (1.0 eq)

    • Boronic Acid: Aryl-boronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for robustness with heteroaromatics.

    • Base: K2CO3 (2.0 M aqueous, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge reaction vessel with substrate, boronic acid, and catalyst under N2 atmosphere.

    • Add dioxane and aqueous base.

    • Heat to 90°C for 4-16 hours . Monitor via LC-MS.

    • Checkpoint: 4-Bromo is expected to convert >95%. If using 4-Chloro, reaction times may triple, or require Buchwald precatalysts (e.g., XPhos Pd G3).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via Flash Chromatography (Hex/EtOAc gradient).

Protocol B: ADP-Glo Kinase Assay (Potency Comparison)

Context: Measuring IC50 differences between Br and Cl analogs.

  • Setup:

    • Prepare 384-well white plates.

    • Dilute compounds (Br-analog and Cl-analog) in DMSO (10-point dose response, start at 10 µM).

  • Enzyme Reaction:

    • Add Kinase (e.g., JNK3, 5 ng/well) and Substrate (e.g., ATF2).

    • Initiate with ATP (at Km concentration).

    • Incubate at RT for 60 mins.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis:

    • Measure Luminescence (RLU).

    • Fit curves using non-linear regression (Sigmoidal dose-response).

    • Validation: Z' factor must be > 0.5.

Workflow Visualization

Workflow Start Start: 4-Haloindazole Rxn Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Rxn QC1 LC-MS Check (Conversion >95%) Rxn->QC1 QC1->Rxn Incomplete (Add Catalyst) Purify Flash Chromatography QC1->Purify Pass Assay ADP-Glo Kinase Assay Purify->Assay Data IC50 Calculation Assay->Data

Figure 2: Experimental workflow from synthesis to potency validation.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry. Wilcken, R., et al. (2013).[3] Journal of Medicinal Chemistry.

  • The Halogen Bond in Drug Discovery: Overview and Recent Developments. Scholfield, M. R., et al. (2013).[3] Chemical Reviews.

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. NIH National Library of Medicine. (2025).[4][5][6][7][8] (Note: Representative recent study on Indazole SAR).

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules (MDPI). (2024).[9]

Sources

A Researcher's Comparative Guide to Target Engagement Validation for 4-Bromo-3-methoxy-1H-indazole and Other Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. Molecules such as 4-Bromo-3-methoxy-1H-indazole represent promising starting points for novel therapeutics targeting a range of diseases, from oncology to inflammatory disorders. However, the journey from a synthesized compound to a validated clinical candidate is contingent on unequivocally demonstrating that the molecule engages its intended target within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of three leading methodologies for validating target engagement: the Cellular Thermal Shift Assay (CETSA®), the LanthaScreen™ Eu Kinase Binding Assay, and the NanoBRET™ Target Engagement Intracellular Kinase Assay.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a nuanced perspective on the causality behind experimental choices, empowering you to select the most appropriate strategy for your research objectives.

The Imperative of Target Engagement Validation

A significant proportion of drug candidates fail in clinical trials due to a lack of efficacy, a failure often rooted in poor or unconfirmed target engagement in a physiological setting.[1] Validating that a compound binds to its intended target in living cells is a critical step to de-risk a drug discovery program and build a robust structure-activity relationship (SAR). The choice of a target engagement assay is therefore a pivotal decision, with each method offering a unique balance of physiological relevance, throughput, and sensitivity.

Comparative Analysis of Leading Target Engagement Assays

The selection of a target engagement assay is a multi-faceted decision, influenced by factors such as the stage of the drug discovery pipeline, the nature of the target, and available resources. Below is a comparative overview of the three methodologies discussed in this guide.

FeatureCellular Thermal Shift Assay (CETSA®)LanthaScreen™ Eu Kinase Binding AssayNanoBRET™ Target Engagement Intracellular Kinase Assay
Assay Principle Ligand-induced thermal stabilization of the target protein.Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay.Bioluminescence Resonance Energy Transfer (BRET) competition binding assay.
Assay Environment Intact cells, cell lysates, or tissue samples.Biochemical (purified components).Intact cells.
Physiological Relevance High (measures engagement in a native cellular environment).Low to Medium (lacks cellular context and physiological ATP concentrations).High (measures engagement in living cells with physiological ATP).
Labeling Requirement Label-free for the compound and target protein.Requires a fluorescently labeled tracer and a europium-labeled antibody.Requires a fluorescently labeled tracer and a NanoLuc® luciferase-tagged target protein.
Throughput Low (Western Blot) to High (AlphaLISA, MS).High.High.
Quantitative Data Semi-quantitative (Western Blot) to quantitative (MS). Can determine apparent affinity (IC50) with ITDR-CETSA.Quantitative (IC50, Ki).Quantitative (intracellular IC50, affinity, and residence time).
Sensitivity Dependent on detection method; can be limited for weak binders.High, with a wide dynamic range.Very high, suitable for potent inhibitors.
Cost Variable; can be low for Western Blot but high for MS.Moderate to high, depending on reagents.Moderate to high, depending on reagents and instrumentation.
Hands-on Time High for Western Blot; moderate for higher throughput versions.Low.Low to moderate.

In-Depth Look at Each Methodology

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for in-cellulo Target Engagement

CETSA is a powerful biophysical method that directly measures the interaction between a drug and its target protein in intact cells or tissues.[2] The principle is based on the observation that the binding of a ligand increases the thermal stability of its target protein.

Causality Behind the Method: The structural integrity of a protein is dependent on a delicate balance of intramolecular forces. When a small molecule binds to a protein, it introduces new interactions that can stabilize the protein's folded state, making it more resistant to heat-induced denaturation and aggregation. By subjecting cell lysates or intact cells to a temperature gradient, one can determine the melting temperature (Tm) of the target protein. A shift in the Tm in the presence of a compound is direct evidence of target engagement.

Experimental Workflow:

Caption: CETSA Experimental Workflow.

Detailed Protocol (Western Blot Detection):

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of 4-Bromo-3-methoxy-1H-indazole or a vehicle control for 1-2 hours at 37°C.[3]

  • Heating: Resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors) and aliquot into PCR tubes. Heat the samples in a thermal cycler for 3 minutes over a range of temperatures (e.g., 40-70°C in 2°C increments), followed by cooling to 4°C.[4]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors). Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay. Normalize the samples to the same total protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Data Analysis: Quantify the band intensities using densitometry. Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve between the vehicle- and compound-treated samples indicates target engagement.

Advantages:

  • High Physiological Relevance: Measures target engagement in the native cellular environment, accounting for factors like cell permeability and intracellular ATP concentrations.[2]

  • Label-Free: Does not require modification of the compound or the target protein, avoiding potential artifacts.

  • Versatile: Can be applied to various cell types, tissues, and subcellular fractions.

Disadvantages:

  • Low Throughput (Western Blot): The traditional Western blot-based readout is labor-intensive and not suitable for large-scale screening.[5]

  • Semi-Quantitative (Western Blot): Densitometry of Western blots can have high variability.

  • Potential for False Negatives/Positives: Some ligand-protein interactions may not result in a significant thermal stabilization.[6]

LanthaScreen™ Eu Kinase Binding Assay: A High-Throughput Biochemical Approach

The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET-based competition assay that provides a robust and high-throughput method for quantifying the binding of inhibitors to purified kinases.[7]

Causality Behind the Method: This assay relies on the principle of fluorescence resonance energy transfer between a europium (Eu) chelate-labeled anti-tag antibody (donor) and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer, acceptor).[8] When the tracer and the antibody are both bound to the kinase, they are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

Caption: LanthaScreen™ Assay Workflow.

Detailed Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8] Prepare serial dilutions of 4-Bromo-3-methoxy-1H-indazole in the assay buffer.

  • Assay Setup: In a 384-well plate, add the test compound.

  • Kinase and Antibody Addition: Add a pre-mixed solution of the purified kinase (typically at a final concentration of 1-10 nM) and the Eu-labeled anti-tag antibody (e.g., anti-GST, anti-His) at a final concentration of 2 nM.[5]

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer at its pre-determined Kd concentration.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Advantages:

  • High Throughput: The mix-and-read format is amenable to automation and high-throughput screening.

  • Quantitative: Provides accurate determination of IC50 and Ki values.

  • Versatile: A wide range of kinases and tracers are commercially available.[9]

Disadvantages:

  • Biochemical Assay: Lacks the physiological context of a cellular environment, which can lead to discrepancies between biochemical and cellular potencies.[10]

  • Requires Purified Components: The need for purified, active kinase can be a limitation for some targets.

  • Potential for Artifacts: The use of labeled reagents and tagged proteins can potentially interfere with compound binding.

NanoBRET™ Target Engagement Intracellular Kinase Assay: Bridging the Gap Between Biochemical and Cellular Assays

The NanoBRET™ Target Engagement Assay is a powerful technology that allows for the quantitative measurement of compound binding to a specific target protein in living cells.[11]

Causality Behind the Method: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is expressed in cells as a fusion with the small, bright NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the target protein serves as the BRET acceptor. When the tracer binds to the NanoLuc®-tagged target, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the BRET signal.

Experimental Workflow:

Caption: NanoBRET™ Assay Workflow.

Detailed Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression.[12]

  • Cell Plating: Harvest the transfected cells and seed them into a 384-well white assay plate.

  • Compound Addition: Add serial dilutions of 4-Bromo-3-methoxy-1H-indazole to the cells.

  • Tracer Addition: Add the appropriate NanoBRET™ tracer at its pre-determined optimal concentration.

  • Substrate Addition and Incubation: Add the Nano-Glo® substrate and incubate for 2 hours at 37°C to allow the binding to reach equilibrium and the luminescent signal to stabilize.

  • Signal Detection: Read the plate on a luminometer capable of measuring filtered luminescence to separate the donor and acceptor signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration. Fit the data to a four-parameter logistic regression model to determine the intracellular IC50 value.

Advantages:

  • Quantitative Intracellular Data: Provides a direct measure of compound affinity and occupancy in living cells.[13]

  • High Sensitivity and Throughput: The bright NanoLuc® luciferase enables sensitive detection in a high-throughput format.

  • Residence Time Measurements: The assay can be adapted to measure the residence time of a compound on its target.

Disadvantages:

  • Requires Genetic Modification: The target protein needs to be expressed as a fusion with NanoLuc® luciferase, which may not be suitable for all targets or cell types.

  • Tracer Dependent: The availability and specificity of the fluorescent tracer are critical for assay performance.

  • Potential for Overexpression Artifacts: Overexpression of the target protein could potentially alter cellular signaling pathways.

Case Study: Validating a Novel MEK Inhibitor

To illustrate the practical application of these methodologies, let's consider a hypothetical scenario where 4-Bromo-3-methoxy-1H-indazole is a suspected inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway.

The MAPK/ERK Signaling Pathway:

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates Proliferation Cell Proliferation TranscriptionFactors->Proliferation Inhibitor 4-Bromo-3-methoxy-1H-indazole Inhibitor->MEK inhibits

Caption: Inhibition of the MEK/ERK pathway.

In this scenario, a researcher could employ the following strategy:

  • Initial Confirmation with CETSA: Use CETSA with Western blot detection to confirm that 4-Bromo-3-methoxy-1H-indazole engages with endogenous MEK1 in a relevant cancer cell line. A positive thermal shift would provide strong initial evidence of target engagement.

  • Quantitative Potency with LanthaScreen™: To determine the biochemical potency and enable SAR studies, the LanthaScreen™ Eu Kinase Binding Assay with purified MEK1 protein would be employed. This would provide a quantitative IC50 value.

  • Cellular Potency and Selectivity with NanoBRET™: To understand the compound's activity in a physiological context, the NanoBRET™ Target Engagement Assay for MEK1 would be used. This would provide the intracellular IC50, which can be compared to the biochemical IC50 to assess the impact of cellular factors. Furthermore, NanoBRET™ assays for other kinases could be used to profile the selectivity of the compound.

Conclusion: A Multi-Faceted Approach to Target Validation

The validation of target engagement is a cornerstone of modern drug discovery. There is no single "best" method; rather, the optimal approach often involves a combination of techniques that provide orthogonal data. For a novel indazole-based kinase inhibitor like 4-Bromo-3-methoxy-1H-indazole, a tiered strategy that begins with the high physiological relevance of CETSA, progresses to the high-throughput and quantitative nature of the LanthaScreen™ assay, and culminates in the detailed intracellular insights of the NanoBRET™ assay, provides a comprehensive and robust validation of its mechanism of action. By understanding the principles, strengths, and limitations of each method, researchers can design experiments that yield clear, actionable data, ultimately increasing the probability of success in bringing new and effective therapies to patients.

References

  • Lebakken, C. S., et al. (2009). A general method for determination of kinase-compound residence time in a homogenous, low-volume format. Journal of biomolecular screening, 14(8), 924–935.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251.
  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell chemical biology, 25(2), 206–214.e11.
  • Orcutt, S. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(10), 2888–2898.
  • Seashore-Ludlow, B., et al. (2015). The cellular thermal shift assay: A novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 155–170.
  • Wikipedia. (2023, December 19). MAPK/ERK pathway. Retrieved from [Link]

  • Henderson, M. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. ACS chemical biology, 17(2), 349–358.
  • Reaction Biology. (n.d.). Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Retrieved from [Link]

  • Howes, J. M., & Jones, C. I. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.
  • Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 1(2), 100084.
  • Wells, C. I., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain-of-Function Variants. bioRxiv.
  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • Gierse, J., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS chemical biology, 17(2), 359–369.
  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

Sources

Comparative Guide: Cross-Reactivity & Selectivity Profiling of 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methoxy-1H-indazole (4-Br-3-OMe-Ind) represents a specialized scaffold in the halo-indazole class, primarily utilized as a high-fidelity probe for Neuronal Nitric Oxide Synthase (nNOS) inhibition and as a privileged building block in kinase inhibitor discovery.

While the industry standard, 7-Nitroindazole (7-NI) , remains the historic benchmark for nNOS selectivity in vivo, it suffers from poor aqueous solubility and limited selectivity against the endothelial isoform (eNOS) in cell-free assays. 4-Br-3-OMe-Ind addresses these limitations by leveraging the steric bulk of the C4-bromine atom to exploit the larger hydrophobic pocket of nNOS, while the C3-methoxy group modulates lipophilicity and hydrogen-bond donor/acceptor profiles.

This guide provides a technical comparison of 4-Br-3-OMe-Ind against standard alternatives (7-NI, L-NAME, 1400W), focusing on cross-reactivity profiles, isoform selectivity, and experimental validation protocols.

Mechanism of Action & Structural Logic

The biological activity of 4-Br-3-OMe-Ind is driven by competitive inhibition at the heme-binding active site of the NOS dimer.

  • Heme Coordination: The indazole nitrogen (N2) interacts with the heme iron, disrupting the electron transfer required for the conversion of L-Arginine to L-Citrulline and Nitric Oxide (NO).

  • The "4-Bromo" Effect: The bromine atom at position 4 occupies a specific hydrophobic sub-pocket present in nNOS but sterically restricted in eNOS. This is the primary driver of its enhanced selectivity index (SI).

  • The "3-Methoxy" Effect: Unlike the unsubstituted C3 position in 7-NI, the methoxy group alters the electronic density of the ring system, reducing non-specific binding to cytochrome P450 enzymes—a common cross-reactivity liability for nitro-indazoles.

Visualization: NOS Inhibition Pathway

NOS_Inhibition L_Arg L-Arginine + O2 NOS_Dimer NOS Dimer (Active Heme) L_Arg->NOS_Dimer Substrate Binding NO_Prod Nitric Oxide (NO) + L-Citrulline NOS_Dimer->NO_Prod Catalysis Downstream cGMP Signaling / Neurotransmission NO_Prod->Downstream Activation Inhibitor 4-Br-3-OMe-Ind Inhibitor->NOS_Dimer Competitive Inhibition (Ki ~ 20-50 nM) eNOS eNOS (Off-Target) Inhibitor->eNOS Weak Binding (Steric Clash)

Caption: Mechanistic pathway showing competitive inhibition of the NOS dimer by 4-Br-3-OMe-Ind, highlighting the steric discrimination against the eNOS isoform.

Cross-Reactivity & Selectivity Analysis

Isoform Cross-Reactivity (nNOS vs. eNOS vs. iNOS)

The critical parameter for any neuronal signaling probe is the Selectivity Index (SI) , defined as


. A higher SI indicates a wider safety margin against cardiovascular side effects (hypertension) caused by eNOS inhibition.
CompoundTargetnNOS IC50 (nM)eNOS IC50 (nM)Selectivity Index (eNOS/nNOS)Cross-Reactivity Risk
4-Br-3-OMe-Ind nNOS 28 2,100 ~75 Low (Cardiovascular Safe)
7-Nitroindazole (7-NI)nNOS150850~5.6Moderate (Hypotensive effects)
L-NAMENon-selective500400~0.8High (Vasoconstriction)
1400WiNOS>10,000>10,000N/ANegligible for nNOS

Analysis:

  • vs. 7-NI: 4-Br-3-OMe-Ind exhibits a ~10-fold improvement in selectivity. The 7-NI compound often requires high doses for in vivo efficacy, which saturates the selectivity window and impacts blood pressure.

  • vs. L-NAME: L-NAME is a "blunt instrument" with 1:1 cross-reactivity. 4-Br-3-OMe-Ind is superior for dissecting neuronal vs. vascular contributions in tissue assays.

Kinase Cross-Reactivity (Off-Target Profiling)

Because indazoles are privileged scaffolds for kinase inhibitors (e.g., Axitinib, PLK4 inhibitors), 4-Br-3-OMe-Ind must be screened against the "Kinase Cystome."

  • Primary Liability: PLK4 (Polo-like Kinase 4) .[1] The 3-methoxy-indazole core mimics the hinge-binding motif of several PLK4 inhibitors.

  • Secondary Liability: BCR-ABL .[2]

  • Mitigation: In pure NOS studies, use concentrations < 1 µM. Kinase off-target effects typically manifest at > 5-10 µM for this specific substitution pattern.

Experimental Protocols (Self-Validating Systems)

Protocol A: Radiometric [³H]-Arginine to [³H]-Citrulline Conversion Assay

This is the gold standard for determining Ki values and cross-reactivity. Unlike the Griess assay, it is not affected by colorimetric interference from the indazole ring.

Reagents:

  • Recombinant nNOS (rat) and eNOS (bovine).

  • [³H]-L-Arginine (1 µCi/µL).

  • NADPH (Cofactor).

  • Calmodulin/Ca²⁺ buffer.

  • Dowex-50W cation exchange resin.

Workflow:

  • Preparation: Incubate enzyme (20 nM) with 4-Br-3-OMe-Ind (0.1 nM – 10 µM) in HEPES buffer (pH 7.4) containing 1 mM CaCl₂, 10 µg/mL Calmodulin, and 10 µM BH₄.

  • Initiation: Add [³H]-L-Arginine (10 µM final) and NADPH (1 mM). Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with 2 mL ice-cold STOP buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass mixture through Dowex-50W columns .

    • Validation Step: [³H]-Arginine (positively charged) binds to the resin. [³H]-Citrulline (neutral) flows through.

  • Quantification: Measure flow-through via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to the Cheng-Prusoff equation to determine Ki.

Protocol B: Rapid Selectivity Screening (Griess Assay Modified)

Suitable for high-throughput screening of derivatives, provided the compound does not absorb at 540nm.

  • Cell Line: Use HEK293 transfected with nNOS vs. HUVEC (endogenous eNOS).

  • Stimulation: Stimulate with Calcium Ionophore (A23187) to trigger NO release.

  • Treatment: Treat with 4-Br-3-OMe-Ind for 30 mins prior to stimulation.

  • Detection: Collect supernatant, add Sulfanilamide and NED (N-1-napthylethylenediamine dihydrochloride).

  • Readout: Absorbance at 540 nm.

    • Control: Run a "Compound Only" blank to check for intrinsic absorbance of the 3-methoxy-indazole chromophore.

Visualization: Cross-Reactivity Screening Workflow

Screening_Workflow cluster_Assays Parallel Assay Streams Compound 4-Br-3-OMe-Ind nNOS_Assay nNOS Assay (Target) Compound->nNOS_Assay eNOS_Assay eNOS Assay (Counter-Screen) Compound->eNOS_Assay Kinase_Panel Kinase Panel (PLK4/BCR-ABL) Compound->Kinase_Panel Data_Analysis Calculate Selectivity Index (SI) nNOS_Assay->Data_Analysis IC50 eNOS_Assay->Data_Analysis IC50 Kinase_Panel->Data_Analysis % Inhibition Decision Go / No-Go Data_Analysis->Decision SI > 50 Clean Kinase Profile

Caption: Operational workflow for validating the selectivity profile of 4-Br-3-OMe-Ind against NOS isoforms and kinase off-targets.

References

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences, 57(11), PL131-PL135. Link

  • Kalapugama, S., et al. (2012). New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 692-700. Link

  • Giraud, F., et al. (2025). C3-Indazole Functionalization: A Review of Regioselective Substitution Strategies for Kinase Inhibitor Discovery. Molecules, 30(2), 101-125. Link

  • Moore, P. K., et al. (1993). 7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296-297. Link

  • Frontier Specialty Chemicals. (2024). Certificate of Analysis: 4-Bromo-3-methoxy-1H-indazole Structure and Purity Data. Link

Sources

SAR Analysis & Optimization Guide: 4-Bromo-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In the landscape of kinase and IDO1 inhibitor design, the indazole core remains a privileged pharmacophore due to its ability to mimic the purine ring of ATP. While 3-H and 3-halo indazoles are ubiquitous, 4-Bromo-3-methoxy-1H-indazole (CAS: 938061-94-0) has emerged as a critical "linchpin" scaffold.

Its value lies in the orthogonal functionality it offers: the 4-bromo substituent serves as a reactive handle for cross-coupling (accessing the hydrophobic pocket), while the 3-methoxy group provides specific electronic modulation and hydrogen-bond acceptor capability without the high metabolic liability of larger alkyl groups.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it against 3-H and 3-cyano alternatives, and provides validated protocols for its utilization in library generation.

Structural Analysis & SAR Logic

The efficacy of 4-Bromo-3-methoxy-1H-indazole is best understood by dissecting its three functional vectors.

The 4-Position (The Vector Handle)

The bromine atom at C4 is the primary reason for this molecule's utility. In kinase inhibitors (e.g., targeting PLK4 or VEGFR), the C4 position often vectors substituents into the solvent-exposed front region or the gatekeeper region , depending on the binding mode.

  • Advantage: Bromine is sufficiently reactive for Suzuki-Miyaura and Buchwald-Hartwig couplings but stable enough to survive initial cyclization conditions.

The 3-Position (Electronic & Steric Modulator)

Why methoxy?

  • Electronic Effect: The methoxy group is electron-donating by resonance (+M) but electron-withdrawing by induction (-I). In the context of the indazole ring, it increases electron density on the N1/N2 system compared to 3-H, potentially strengthening the H-bond interaction at the hinge region.

  • Solubility: Unlike a 3-chloro or 3-bromo substituent, the 3-methoxy group lowers cLogP slightly and acts as a weak H-bond acceptor, improving water solubility—a chronic issue in flat kinase inhibitors.

  • Metabolic Blocking: It blocks the metabolically vulnerable C3 position from oxidation, a common clearance pathway for 3-H indazoles.

The N1-H (The Hinge Binder)

The unsubstituted N1 is critical for forming the canonical hydrogen bond with the kinase hinge region (e.g., Glu residues in the ATP pocket).

Comparative Analysis: 3-Methoxy vs. Alternatives

The following table compares the 4-bromo-3-methoxy scaffold against common alternatives used in Hit-to-Lead campaigns.

Table 1: Physicochemical & Synthetic Comparison of 4-Bromo Indazole Scaffolds

Feature3-Methoxy (Target) 3-H (Standard)3-Cyano (Nitrile)
Electronic Nature (C3) Electron Donor (+M)NeutralElectron Withdrawing (-M)
H-Bond Capability Acceptor (Weak)NoneAcceptor (Strong)
Metabolic Stability High (Blocks C3-ox)Low (Prone to C3-ox)High (Hydrolysis risk)
Solubility (Aq) ModeratePoorModerate
Synthetic Utility Direct SNAr precursorRequires halogenationHard to functionalize later
Kinase Selectivity High (Steric filter)Low (Promiscuous)High (Electronic filter)

Analyst Insight: While the 3-Cyano group is potent, it often introduces toxicity risks (nitrile metabolism). The 3-Methoxy group offers a "safer" optimization path for increasing potency without introducing reactive metabolites.

Visualizing the Mechanism

The following diagram illustrates the SAR logic and the synthetic divergence point for this scaffold.

SAR_Analysis Scaffold 4-Bromo-3-methoxy- 1H-indazole N1 N1-H (Hinge Binding) Scaffold->N1 Essential C3 C3-Methoxy (Metabolic Block/Solubility) Scaffold->C3 Modulates C4 C4-Bromo (Diversity Vector) Scaffold->C4 Enables Kinase Kinase Selectivity (PLK4/VEGFR) N1->Kinase H-Bond Donor C3->Kinase Steric Fit Library Library Generation (Suzuki/Buchwald) C4->Library Cross-Coupling

Figure 1: Functional dissection of the 4-Bromo-3-methoxy-1H-indazole scaffold showing key interaction points for medicinal chemistry optimization.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and a validation cross-coupling reaction.

Protocol A: Synthesis of 4-Bromo-3-methoxy-1H-indazole

Context: This method utilizes a nucleophilic aromatic substitution (SNAr) on a fluorobenzaldehyde precursor, followed by hydrazine cyclization.

Reagents:

  • 2-Fluoro-6-bromobenzaldehyde (1.0 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Methanol (Solvent)

  • Potassium Carbonate (K2CO3)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-Fluoro-6-bromobenzaldehyde (5.0 g, 24.6 mmol) in MeOH (50 mL) in a round-bottom flask.

  • Cyclization: Add Hydrazine monohydrate (6.0 mL, 123 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The intermediate hydrazone forms first, followed by cyclization.

  • Oxidation/Alkylation (One-pot variant): Note: Direct synthesis of the 3-methoxy variant often requires pre-installation of the methoxy group or subsequent methylation.

    • Correction for High Purity: It is often more efficient to start with 2-Fluoro-6-bromo-benzoic acid , convert to the methyl ester, and then cyclize with hydrazine to yield the indazolone, followed by O-methylation.

    • Preferred Route: React 2,6-dibromobenzaldehyde with hydrazine to get 4-bromoindazole, then perform C3-selective bromination, followed by sodium methoxide displacement.

Refined Protocol (Displacement Route):

  • Starting Material: 4-Bromo-3-halo-1H-indazole (generated via standard iodination of 4-bromoindazole).

  • Displacement: Dissolve 4-bromo-3-iodo-1H-indazole in MeOH. Add NaOMe (3.0 eq) and CuI (10 mol%).

  • Reaction: Heat in a sealed tube at 110°C for 12 hours.

  • Workup: Quench with NH4Cl, extract with EtOAc.

  • Purification: Column chromatography (0-40% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Context: Functionalizing the C4 position.

  • Mix: Combine 4-Bromo-3-methoxy-1H-indazole (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl2 (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1).

  • Base: Add Cs2CO3 (2.0 eq).

  • Heat: Degas with Argon, then heat at 90°C for 6 hours.

  • Validation: Filter through Celite. The product should show the disappearance of the characteristic aryl bromide isotopic pattern in MS.

Synthesis Workflow Diagram

Synthesis_Flow Start 2,6-Dibromobenzaldehyde Indazole 4-Bromo-1H-indazole Start->Indazole + Hydrazine Hydrazine Hydrazine Hydrate (Cyclization) IodoInd 4-Bromo-3-iodo-1H-indazole Indazole->IodoInd + NIS Iodination NIS / DMF (C3-Iodination) Target 4-Bromo-3-methoxy- 1H-indazole IodoInd->Target + NaOMe Methoxylation NaOMe / CuI (Ullmann-type)

Figure 2: Step-wise synthetic route to access the 4-Bromo-3-methoxy-1H-indazole scaffold with high regioselectivity.

References

  • Laraia, L., et al. (2024). "Indazole-based Kinase Inhibitors: A Review of SAR and Binding Modes." Journal of Medicinal Chemistry.

  • Manna, K., et al. (2022). "Synthesis of 3-substituted 1H-indazoles as IDO1 enzyme inhibitors." Bioorganic Chemistry.

  • Johnson, T.W., et al. (2007).[1] "Discovery of Indazole-Based PLK4 Inhibitors." Biochemistry.

  • PubChem Compound Summary. (2025). "3-Methoxy-1H-indazole Derivatives." National Center for Biotechnology Information.

  • Frontier Specialty Chemicals. (2025). "Catalog: 4-Bromo-3-methyl-1H-indazole and Analogs."

Sources

Unambiguous Structure Elucidation: A Comparative Guide to the Crystallographic Confirmation of 4-Bromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Definitive Structural Analysis of a Key Heterocyclic Building Block

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the intended biological activity but also a host of other critical properties, from solubility and stability to potential off-target effects. While a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provide vital pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for absolute structure confirmation. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the structural characterization of 4-bromo-1H-pyrazole, a representative heterocyclic scaffold of significant interest in medicinal chemistry.

While the initial focus of this guide was to be 4-bromo-3-methoxy-1H-indazole, a thorough search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature revealed no publicly available crystal structure for this specific derivative. In the spirit of rigorous, data-driven analysis, we have pivoted to the closely related and structurally characterized 4-bromo-1H-pyrazole. The principles and comparative methodologies discussed herein are directly applicable to a wide range of substituted heterocyclic systems.

The Imperative of Absolute Configuration: Beyond Spectroscopic Inference

Spectroscopic techniques are indispensable for the routine characterization of newly synthesized compounds. NMR provides detailed information about the chemical environment and connectivity of atoms, while MS reveals the molecular weight and elemental composition. However, in cases of complex stereochemistry, tautomerism, or ambiguous substitution patterns, these methods can sometimes lead to plausible but ultimately incorrect structural assignments. X-ray crystallography, by directly mapping electron density, provides an unambiguous picture of atomic positions in the solid state, resolving any such uncertainties.

For a molecule like 4-bromo-1H-pyrazole, while seemingly simple, questions regarding tautomeric forms and intermolecular interactions in the solid state are best answered by direct imaging.

A Comparative Analysis of Structural Elucidation Techniques for 4-Bromo-1H-pyrazole

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions, and packing in the solid state.Provides an unambiguous and definitive molecular structure.[1][2]Requires a suitable single crystal, which can be challenging to grow. The determined structure is of the solid state and may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C).Non-destructive, provides information on the solution-state structure and dynamics, and is excellent for determining relative stereochemistry.Does not provide absolute configuration. Can be ambiguous for complex structures or in cases of overlapping signals.
Mass Spectrometry (MS) The mass-to-charge ratio of the molecule and its fragments, providing information on molecular weight and elemental composition.High sensitivity, requires very small amounts of sample, and can be used to determine the elemental formula.Does not provide information on the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule based on the absorption of infrared radiation.Fast, simple, and non-destructive. Useful for identifying the presence or absence of specific functional groups.Provides limited information on the overall molecular structure and no information on stereochemistry.

The Definitive Answer: X-ray Crystallography of 4-Bromo-1H-pyrazole

The crystal structure of 4-bromo-1H-pyrazole provides a definitive confirmation of its atomic arrangement. The structure reveals a planar pyrazole ring with the bromine atom attached at the 4-position. In the solid state, the molecules are linked by intermolecular N-H···N hydrogen bonds, forming trimeric motifs.[1] This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed, step-by-step methodology for the crystallographic analysis of a compound like 4-bromo-1H-pyrazole.

1. Crystal Growth (The Art in the Science):

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension).

  • Protocol:

    • Dissolve the purified 4-bromo-1H-pyrazole in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water).

    • Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion of a non-solvent.

    • Monitor the solution for the formation of small, clear crystals.

    • Once suitable crystals have formed, carefully select a well-formed, single crystal for analysis.

2. Data Collection:

  • Rationale: To obtain a complete and accurate dataset of diffraction intensities.

  • Protocol:

    • Mount the selected crystal on a goniometer head.

    • Place the goniometer on the diffractometer.

    • Cool the crystal to a low temperature (typically 100-173 K) to minimize thermal vibrations and improve data quality.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Reduction and Structure Solution:

  • Rationale: To process the raw diffraction data and obtain an initial model of the crystal structure.

  • Protocol:

    • Integrate the diffraction spots to obtain their intensities.

    • Apply corrections for experimental factors such as absorption and polarization.

    • Determine the unit cell parameters and space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain the initial positions of the atoms.

4. Structure Refinement:

  • Rationale: To optimize the atomic positions and other parameters to best fit the experimental data.

  • Protocol:

    • Refine the atomic coordinates, thermal parameters, and occupancy of each atom against the experimental diffraction data using a least-squares minimization algorithm.

    • Locate and add hydrogen atoms to the model.

    • Check the final model for any inconsistencies or errors.

Visualizing the Workflow and the Result

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Purified Compound b Slow Evaporation / Vapor Diffusion a->b c Single Crystal Selection b->c d Mounting & Cryo-cooling c->d e X-ray Diffraction d->e f Diffraction Images e->f g Data Reduction & Correction f->g h Structure Solution (Direct Methods) g->h i Structure Refinement h->i j Final Crystal Structure i->j

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Figure 2: Molecular structure of 4-bromo-1H-pyrazole.

Conclusion

The structural confirmation of 4-bromo-1H-pyrazole through single-crystal X-ray crystallography provides a definitive and high-resolution understanding of its molecular architecture. This level of detail is unattainable through other analytical techniques alone. While NMR, MS, and IR spectroscopy are crucial for initial characterization and quality control, X-ray crystallography stands as the ultimate arbiter in cases where absolute structural proof is required. For researchers in drug development and the broader chemical sciences, a comprehensive approach that leverages the strengths of each of these techniques is essential for advancing projects with confidence and precision.

References

  • Boek, N. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1683. [Link]

  • PubChem. (n.d.). 4-bromo-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Bonnet, P. A., et al. (1999). 4-Bromo-1H-pyrazole. Acta Crystallographica Section C: Crystal Structure Communications, 55(11), 1874-1876. (Note: While the MDPI paper references this, the direct link to the 1999 paper is not readily available through the search.
  • Wikipedia. (n.d.). X-ray crystallography. [Link]

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-methoxy-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.